molecular formula C10H13N3O3 B1346578 Cbz-Glycine hydrazide CAS No. 5680-83-1

Cbz-Glycine hydrazide

Cat. No.: B1346578
CAS No.: 5680-83-1
M. Wt: 223.23 g/mol
InChI Key: FBXJOIKPPWLCJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cbz-Glycine hydrazide is a useful research compound. Its molecular formula is C10H13N3O3 and its molecular weight is 223.23 g/mol. The purity is usually 95%.
The exact mass of the compound Benzyl (hydrazinocarbonylmethyl)carbamate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 117434. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-(2-hydrazinyl-2-oxoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c11-13-9(14)6-12-10(15)16-7-8-4-2-1-3-5-8/h1-5H,6-7,11H2,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXJOIKPPWLCJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80205359
Record name Benzyl (hydrazinocarbonylmethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5680-83-1
Record name N-[(Phenylmethoxy)carbonyl]glycine hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5680-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl (hydrazinocarbonylmethyl)carbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005680831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5680-83-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117434
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzyl (hydrazinocarbonylmethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl (hydrazinocarbonylmethyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.674
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZYL (HYDRAZINOCARBONYLMETHYL)CARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2UWH6Q5YX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Cbz-Glycine hydrazide chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Cbz-Glycine Hydrazide: Properties, Structure, and Applications

Introduction

This compound, systematically known as benzyl (2-hydrazinyl-2-oxoethyl)carbamate, is a pivotal reagent in the field of synthetic organic and medicinal chemistry.[1][2][3] Its significance is deeply rooted in the history of peptide synthesis, stemming from the development of the benzyloxycarbonyl (Cbz or Z) protecting group by Max Bergmann and Leonidas Zervas in 1932.[1] This guide offers a comprehensive overview of the chemical properties, structure, synthesis, and key applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is typically a beige or white solid powder.[2] A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueSource(s)
CAS Number 5680-83-1[2][3][4][5][6]
Molecular Formula C10H13N3O3[2][3][4][5]
Molecular Weight 223.23 g/mol [1][2][3][4][5]
Melting Point 112-114 °C[7]
Appearance Beige to white powder[2]
Density 1.259 g/cm³[5]
Boiling Point 491.6 °C at 760 mmHg[5]
Flash Point 251.1 °C[5]
IUPAC Name benzyl (2-hydrazinyl-2-oxoethyl)carbamate[1][6]
Synonyms N-Cbz-glycine hydrazide, Z-Gly-NHNH2, (Benzyloxycarbonyl)glycine hydrazide[1][4][5]

Molecular Structure and Spectroscopic Analysis

The structure of this compound incorporates a glycine backbone, an N-terminal benzyloxycarbonyl (Cbz) protecting group, and a C-terminal hydrazide moiety. This unique combination of functional groups dictates its reactivity and utility.

Caption: 2D structure of this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound.

Spectroscopic DataValuesSource(s)
¹H NMR (300 MHz, CD₃OD)δ 7.37-7.27 (m, 5H, Ar-H), 5.09 (s, 2H, Ar-CH₂), 3.76 (s, 2H, α-CH₂)[7]
¹³C NMR (75.46 MHz, CDCl₃)δ 171.4 (C=O, amide), 158.9 (C=O, carbamate), 138.0 (Ar-C), 129.4 (Ar-CH), 129.0 (Ar-CH), 128.9 (Ar-CH), 67.8 (Ar-CH₂), 43.6 (α-CH₂)[7]
Mass Spectrometry ESI-MS: m/z 224 [M+H]⁺[1]
Infrared (IR) Expected peaks (cm⁻¹): ~3300 (N-H stretch), ~3050 (Ar C-H stretch), ~1710 (C=O stretch, carbamate), ~1660 (C=O stretch, amide I), ~1530 (N-H bend, amide II), ~1250 (C-O stretch)General Spectroscopic Principles

Synthesis and Mechanism

This compound is most commonly synthesized by the hydrazinolysis of a Cbz-glycine ester, typically the methyl or ethyl ester. This reaction is a classic example of nucleophilic acyl substitution.

G cluster_0 Synthesis of Cbz-Glycine Ester cluster_1 Hydrazinolysis cluster_2 Purification start Cbz-Glycine reagent1 + Methyl Iodide + NaHCO₃ in DMF start->reagent1 Esterification product1 Cbz-Glycine Methyl Ester reagent1->product1 reagent2 + Hydrazine Hydrate (NH₂NH₂·H₂O) in Ethanol, Reflux product1->reagent2 Nucleophilic Acyl Substitution product2 This compound reagent2->product2 step1 Concentration in vacuo product2->step1 step2 Column Chromatography step1->step2 final_product Pure this compound step2->final_product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from Cbz-Glycine

This protocol is adapted from a literature procedure.[7]

  • Esterification of Cbz-Glycine:

    • To a stirred solution of Cbz-glycine (1.0 eq) in DMF, add sodium bicarbonate (1.3 eq) followed by methyl iodide (3.7 eq).

    • Stir the mixture under a nitrogen atmosphere for 46 hours at room temperature.

    • Add ethyl acetate to the reaction mixture and wash with distilled water three times.

    • Separate the organic phase, dry it with sodium sulfate, and concentrate to yield Cbz-glycine methyl ester, which can be used in the next step without further purification.

  • Hydrazinolysis:

    • Add the crude Cbz-glycine methyl ester (1.0 eq) in small portions to a solution of hydrazine hydrate (3.5-4.0 eq) in ethanol.

    • Reflux the mixture for 3-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Rationale: An excess of hydrazine hydrate is used to ensure the complete consumption of the ester and to shift the reaction equilibrium towards the product side. Ethanol is a common solvent as it dissolves both the ester and hydrazine hydrate, facilitating the reaction.

  • Purification:

    • After the reaction is complete, concentrate the residue in vacuo to remove the solvent and excess hydrazine hydrate.

    • Purify the resulting crude product by column chromatography (e.g., silica gel with a mobile phase of CH₂Cl₂/MeOH) to afford pure this compound as a white solid.

Key Reactions and Applications

The utility of this compound lies in the reactivity of its terminal hydrazide group, which serves as a potent nucleophile and a precursor to other reactive species.

Peptide Synthesis via the Acyl Azide Method

Historically, one of the most important applications of peptide hydrazides is their conversion to acyl azides for peptide bond formation. This method is known for its low risk of racemization.

G start Cbz-Gly-NHNH₂ reagent1 + Nitrous Acid (HNO₂) (from NaNO₂ + HCl, low temp) start->reagent1 Diazotization intermediate Cbz-Gly-N₃ (Acyl Azide) reagent1->intermediate Formation reagent2 + Amino Acid Ester (e.g., H₂N-Ala-OMe) intermediate->reagent2 Peptide Coupling product Cbz-Gly-Ala-OMe (Dipeptide) reagent2->product

Sources

Cbz-Glycine hydrazide CAS number 5680-83-1 details

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Cbz-Glycine Hydrazide (CAS 5680-83-1)

Executive Summary

This compound (Benzyl (2-hydrazinyl-2-oxoethyl)carbamate) is a critical intermediate in organic synthesis and peptide chemistry. While historically used as a protected amino acid building block, its modern significance lies in Native Chemical Ligation (NCL) . The hydrazide moiety functions as a stable "crypto-thioester"—inert during peptide chain assembly but activatable for fragment condensation. This guide details the optimized synthesis, purification, and mechanistic utility of CAS 5680-83-1, bridging the gap between fundamental organic chemistry and high-throughput drug discovery.

Physicochemical Profile & Identity

Researchers must verify the identity and purity of the starting material before initiating complex ligations. The Cbz (Carbobenzyloxy) group provides lipophilicity, making the compound soluble in organic solvents but sparingly soluble in water, facilitating extractive workups.

ParameterSpecification
CAS Number 5680-83-1
IUPAC Name Benzyl (2-hydrazinyl-2-oxoethyl)carbamate
Molecular Formula

Molecular Weight 223.23 g/mol
Appearance White to off-white crystalline powder
Melting Point 116–117 °C (Lit.)
Solubility Soluble in DMSO, DMF, Methanol, Ethanol. Poorly soluble in

.
pKa ~11.2 (Hydrazide NH)
Stability Stable at RT; hygroscopic. Store under inert gas (

/Ar).

Synthetic Architecture & Optimization

The synthesis of this compound is a nucleophilic acyl substitution. While seemingly straightforward, the critical failure mode is the formation of the symmetric dimer (N,N'-bis(Cbz-glycyl)hydrazine), which occurs if the stoichiometry is mismanaged.

Optimized Protocol: Hydrazinolysis of Cbz-Gly-OMe

Principle: The reaction relies on the nucleophilic attack of hydrazine on the carbonyl carbon of the ester. The use of excess hydrazine hydrate is non-negotiable to statistically favor the mono-acyl product over the dimer.

Step-by-Step Methodology:

  • Preparation: Dissolve Cbz-Glycine Methyl Ester (1.0 eq) in Methanol (MeOH) or Ethanol (EtOH). A concentration of 0.5 M is ideal to manage viscosity.

  • Nucleophile Addition: Add Hydrazine Hydrate (

    
    ) (3.0 – 5.0 eq) dropwise at room temperature.
    
    • Why? High equivalents prevent the product (which is also a nucleophile) from attacking a second molecule of starting ester.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (System:

    
     9:1). The hydrazide is significantly more polar than the ester.
    
  • Workup (Crystallization):

    • Concentrate the reaction mixture under reduced pressure to remove solvent and excess hydrazine.

    • Critical Step: Redissolve the residue in a minimum amount of hot Ethanol.

    • Allow to cool slowly. The linear hydrazide crystallizes, while trace impurities remain in the mother liquor.

    • Filter and wash with cold ether.

Visualizing the Synthetic Pathway

SynthesisWorkflow Start Cbz-Gly-OMe (Ester Precursor) Process Nucleophilic Acyl Substitution (MeOH, RT, 4-12h) Start->Process Reagent Hydrazine Hydrate (3.0 - 5.0 eq) Reagent->Process Check TLC Monitoring (CHCl3:MeOH 9:1) Process->Check SideProduct AVOID: Dimer (N,N'-bis...) Process->SideProduct If N2H4 < 2.0 eq Crude Crude Hydrazide + Excess N2H4 Check->Crude Conversion >98% Purification Recrystallization (Hot EtOH) Crude->Purification Final This compound (Pure Crystal) Purification->Final

Figure 1: Synthetic workflow emphasizing stoichiometry control to prevent dimerization.

Application: Peptide Ligation (The "Crypto-Thioester")

The most potent application of this compound in modern research is its role as a surrogate for thioesters in Native Chemical Ligation (NCL) .

The Problem: Thioesters are reactive and prone to hydrolysis during standard SPPS (Solid Phase Peptide Synthesis). The Solution: Hydrazides are stable to SPPS conditions but can be "switched on" chemically.

Mechanism of Action: The Azide Method
  • Stability: The hydrazide is stable at pH 1–10.

  • Activation: At acidic pH (<3) with Sodium Nitrite (

    
    ), the hydrazide converts to an Acyl Azide .
    
  • Thiolysis: The Acyl Azide reacts rapidly with a thiol (e.g., MPAA) to form a Thioester .

  • Ligation: The Thioester undergoes transthioesterification with an N-terminal Cysteine of a second peptide fragment, followed by an S-to-N acyl shift to form a native peptide bond.

Ligation Workflow Diagram

LigationMechanism Hydrazide Cbz-Gly-NH-NH2 (Stable Precursor) Activation Activation (NaNO2, HCl, -10°C) Hydrazide->Activation AcylAzide Acyl Azide Intermediate (Cbz-Gly-N3) Activation->AcylAzide Oxidative cleavage Thiolysis Thiolysis (+ MPAA/Thiol) AcylAzide->Thiolysis Nucleophilic attack Thioester Active Thioester (Cbz-Gly-S-Ar) Thiolysis->Thioester In situ generation Ligation Ligation with Fragment B (H-Cys-Peptide...) Thioester->Ligation Product Ligated Peptide (Cbz-Gly-Cys-Peptide) Ligation->Product S-to-N Acyl Shift

Figure 2: The activation pathway of this compound in Native Chemical Ligation.

Medicinal Chemistry Applications

Beyond peptide synthesis, the hydrazide motif serves as a pharmacophore and a linker.

A. Protease Inhibition Glycine hydrazides act as inhibitors for cysteine proteases (e.g., Papain, Cathepsin). The hydrazide nitrogen can form hydrogen bonds with the active site residues, or in some cases, form reversible covalent complexes with the active site thiol.

  • Relevance: this compound is often used as a scaffold to synthesize more complex inhibitors like GlyH-101 (a CFTR inhibitor), where the N-terminus and hydrazide nitrogen are further derivatized.

B. pH-Sensitive Linkers (ADCs) In Antibody-Drug Conjugates (ADCs), hydrazides react with aldehydes/ketones to form hydrazones .

  • Mechanism:[1][2][3][4][5]

    
    
    
  • Utility: The hydrazone bond is stable at physiological pH (7.4) but hydrolyzes in the acidic environment of the endosome (pH 5.0), releasing the drug payload selectively within the target cell.

Handling, Stability & Quality Control

Safety Protocol:

  • Toxicity: Hydrazides are potential sensitizers and suspected carcinogens (derivative of hydrazine). Handle in a fume hood.

  • PPE: Nitrile gloves, safety glasses, and lab coat are mandatory.

Quality Control (Self-Validating System): To ensure the reagent is suitable for ligation:

  • TLC: Single spot. If a second spot (lower Rf) appears, it is likely the free hydrazine salt. If a higher Rf spot appears, it is the dimer.

  • NMR (

    
    ):  Look for the benzyl protons (~5.1 ppm) and the glycine 
    
    
    
    -protons. Crucially, the hydrazide protons (
    
    
    ) should integrate correctly (1H broad, 2H broad) and disappear upon
    
    
    shake.
  • Silver Nitrate Test: Dissolve a small amount in water/ethanol and add

    
    . A white precipitate (AgCl) indicates chloride contamination (if HCl salt used), but a reduction (blackening) confirms the presence of the active reducing hydrazide group.
    

References

  • Chemical Synthesis of Proteins Using Hydrazide Intermediates. Oxford Academic/Protein Science. Available at: [Link]

  • Discovery of Glycine Hydrazide Pore-occluding CFTR Inhibitors. National Institutes of Health (NIH) / PubMed Central. Available at: [Link]

  • Peptide Hydrazide Ligation Strategy. ResearchGate. Available at: [Link]

Sources

Physicochemical Characterization and Synthetic Utility of N-Cbz-Glycine Hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Monograph for Peptide Chemists and Drug Development Scientists

Executive Summary

N-Carbobenzyloxy-glycine hydrazide (Cbz-Gly-NHNH₂), with a molecular weight of 223.23 g/mol , serves as a critical intermediate in convergent peptide synthesis. While historically used for protecting group manipulation, its modern significance lies in Native Chemical Ligation (NCL) . As a stable "crypto-thioester," the hydrazide moiety allows for the assembly of complex proteins via the Liu Hydrazide Ligation method, bypassing the instability issues of traditional thioesters.

This guide details the physicochemical profile, synthesis, and analytical validation of Cbz-Gly-NHNH₂, providing a self-validating framework for its use in bioconjugation.

Part 1: Physicochemical Profile

Precise characterization is the first step in any robust experimental workflow. The following data distinguishes the average molecular weight (for weighing) from the monoisotopic mass (for mass spectrometry confirmation).

Table 1: Core Chemical Data
PropertySpecificationNotes
Chemical Name Benzyl (2-hydrazinyl-2-oxoethyl)carbamateIUPAC
Common Name Cbz-Glycine HydrazideAlso: Z-Gly-NHNH₂
CAS Number 5680-83-1 Note: Do not confuse with 5680-86-4 (Z-Glu derivative)
Molecular Formula C₁₀H₁₃N₃O₃
Average Mol.[1][2][3][4][5][6][7][8][9][10] Weight 223.23 g/mol Use for stoichiometric calculations
Monoisotopic Mass 223.0957 Da Use for [M+H]⁺ identification in MS
Melting Point 116–117 °CIndicator of purity
Solubility DMSO, DMF, MeOH (warm)Poor solubility in water/ether
Structural Visualization

The following diagram illustrates the connectivity, highlighting the protecting group (Cbz) and the reactive center (Hydrazide).

CbzGlyHydrazide Figure 1: Modular structure of this compound showing functional regions. Cbz Cbz Group (Protection) Gly Glycine Linker (-NH-CH2-CO-) Cbz->Gly Carbamate Bond Hydrazide Hydrazide (-NH-NH2) Gly->Hydrazide Amide Bond

[8]

Part 2: Synthetic Utility & Mechanism

Why use the hydrazide form? In modern peptide chemistry, the hydrazide group functions as a latent thioester . It is stable under standard Solid Phase Peptide Synthesis (SPPS) conditions but can be activated selectively to form a peptide bond with a cysteinyl peptide.

The "Liu Method" (Hydrazide-Based Ligation)

This workflow allows researchers to synthesize large proteins by ligating segments. Cbz-Gly-NHNH₂ often serves as a model compound to validate ligation efficiency before committing valuable long-chain peptides.

  • Stability: The hydrazide is stable to piperidine (Fmoc deprotection) and TFA (cleavage).

  • Activation: At pH 3.0 with NaNO₂, the hydrazide converts to an acyl azide .

  • Thiolysis: Addition of a thiol (e.g., MPAA) converts the azide to a thioester in situ.

  • Ligation: The thioester reacts with an N-terminal Cysteine to form a native amide bond.

LigationMechanism Figure 2: Activation pathway of Peptide Hydrazides in Native Chemical Ligation. Start Peptide-Hydrazide (Stable Precursor) Step1 Acyl Azide (Activated Intermediate) Start->Step1 Oxidation (NaNO2, pH 3.0) Step2 Peptide-Thioester (Reactive Species) Step1->Step2 Thiolysis (MPAA, pH 7.0) Product Ligated Peptide (Native Amide Bond) Step2->Product + Cys-Peptide (NCL)

Part 3: Experimental Protocol (Synthesis & Validation)

Objective: Synthesis of Cbz-Gly-NHNH₂ from Cbz-Gly-OMe (Methyl ester). Safety: Hydrazine hydrate is toxic and a suspected carcinogen. Work in a fume hood.

Synthesis Workflow
  • Dissolution: Dissolve 10 mmol of Cbz-Gly-OMe in 30 mL of Methanol (MeOH).

  • Addition: Add Hydrazine Hydrate (80%) in excess (30 mmol) dropwise at room temperature.

  • Reaction: Stir at room temperature for 12–24 hours. (Alternatively, reflux for 2 hours for faster conversion).

  • Monitoring: Monitor via TLC (System: CHCl₃/MeOH 9:1). The ester spot (high Rf) should disappear; the hydrazide spot (lower Rf) will appear.

  • Workup:

    • Cool the solution. The product often precipitates spontaneously.

    • If no precipitate, concentrate the methanol under reduced pressure.

    • Add cold diethyl ether to induce crystallization.

  • Purification: Filter the white solid and wash with cold ether. Recrystallize from hot methanol if necessary.

Analytical Validation (Self-Validating System)

Before using the material in ligation, you must confirm its identity using Mass Spectrometry (ESI-MS) .

  • Expected Mass Spectrum:

    • [M+H]⁺: 224.1 Da

    • [M+Na]⁺: 246.1 Da

    • [2M+H]⁺: 447.2 Da (Dimer often seen in ESI)

  • NMR Confirmation (DMSO-d₆):

    • δ 7.35 (m, 5H): Phenyl group protons.

    • δ 5.05 (s, 2H): Benzylic -CH₂- protons.

    • δ 3.60 (d, 2H): Glycine α-protons.

    • δ 9.0+ (s, 1H): Hydrazide -NH- (broad).

References

  • ChemicalBook. (2024). This compound Product Properties and CAS 5680-83-1. Link

  • Santa Cruz Biotechnology. (2024). This compound (CAS 5680-83-1).[1][2][4][5] Link

  • Zheng, J. S., Tang, S., Qi, Y. K., Wang, Z. P., & Liu, L. (2013).[11] Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. Nature Protocols, 8(12), 2483–2495.[11] Link

  • Fang, G. M., Li, Y. M., Shen, F., Huang, Y. C., Li, J. B., Lin, Y., ... & Liu, L. (2011). Protein chemical synthesis by ligation of peptide hydrazides. Angewandte Chemie International Edition, 50(33), 7645-7649. Link

Sources

Synthesis and characterization of Cbz-Glycine hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Optimized Synthesis and Structural Validation of


-Cbz-Glycine Hydrazide 

Executive Summary & Strategic Utility

Target Compound:


-Benzyloxycarbonyl-glycine hydrazide (Cbz-Gly-NHNH

) CAS Registry Number: 5680-83-1 Molecular Formula: C

H

N

O

Molecular Weight: 223.23 g/mol [1]

In the landscape of peptide chemistry and peptidomimetic drug design, Cbz-Glycine hydrazide serves as a critical intermediate. Its primary utility lies in the Curtius rearrangement and the Azide Coupling Method , a historical yet revitalized strategy for fragment condensation that minimizes racemization in chiral amino acids (though Glycine itself is achiral). Furthermore, the hydrazide moiety acts as a "masked" thioester equivalent in Native Chemical Ligation (NCL) , allowing for the convergent synthesis of large proteins under mild aqueous conditions.

This guide provides a robust, scalable protocol for the hydrazinolysis of Cbz-Glycine esters, emphasizing the suppression of the common diacylhydrazine impurity (dimerization) through kinetic control.

Reaction Mechanism & Retrosynthetic Analysis

The synthesis proceeds via a nucleophilic acyl substitution (hydrazinolysis). The hydrazine molecule, acting as a potent alpha-effect nucleophile, attacks the carbonyl carbon of the ester precursor.

Key Mechanistic Steps:

  • Nucleophilic Attack: The lone pair of the hydrazine nitrogen attacks the ester carbonyl, forming a tetrahedral intermediate.

  • Elimination: The alkoxide leaving group (methoxide or ethoxide) is expelled, reforming the carbonyl.

  • Proton Transfer: The resulting hydrazide is stabilized, and the alcohol byproduct is released.

Critical Control Point: If the concentration of the ester is high relative to hydrazine, the newly formed hydrazide can act as a nucleophile against another ester molecule, forming the symmetric dimer (Cbz-Gly-NH-NH-Gly-Cbz). This is the primary impurity to avoid.

ReactionMechanism Substrate Cbz-Gly-OMe (Electrophile) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Reagent Hydrazine Hydrate (Nucleophile) Reagent->Intermediate Product Cbz-Gly-Hydrazide Intermediate->Product Elimination Byproduct MeOH Intermediate->Byproduct

Figure 1: Mechanistic pathway of hydrazinolysis. The reaction is driven by the nucleophilicity of hydrazine.

Optimized Synthetic Protocol

This protocol is designed for a 10 mmol scale but is linearly scalable. It utilizes methanol as the solvent to facilitate proton transfer and excess hydrazine hydrate to kinetically favor the mono-substitution over dimerization.

Materials & Reagents
  • Precursor: Cbz-Glycine Methyl Ester (Cbz-Gly-OMe) or Ethyl Ester.

  • Reagent: Hydrazine Hydrate (80% or 100% grade). Caution: Carcinogenic and unstable.

  • Solvent: Methanol (HPLC Grade).

  • Workup: Diethyl ether or cold Ethanol.

Step-by-Step Methodology
  • Preparation of Solution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.23 g (10 mmol) of Cbz-Gly-OMe in 20 mL of Methanol . Ensure complete dissolution at room temperature.

  • Reagent Addition (The Kinetic Control Step): Add 1.5 mL (~30 mmol, 3 equivalents) of Hydrazine Hydrate dropwise to the stirring solution.

    • Expert Insight: While 1 equivalent is stoichiometrically sufficient, using 3–5 equivalents drives the reaction to completion and statistically prevents the product hydrazide from competing for the ester, thereby eliminating dimer formation.

  • Reaction Phase:

    • Option A (Standard): Stir at room temperature (25°C) for 12–24 hours. This preserves sensitive protecting groups if present on side chains.

    • Option B (Accelerated): Heat to mild reflux (65°C) for 2–3 hours.

    • Monitoring: Check progress via TLC (System: CHCl

      
      :MeOH 9:1). The ester spot (R
      
      
      
      ~0.[2]8) should disappear, replaced by the lower R
      
      
      hydrazide (R
      
      
      ~0.4).
  • Precipitation & Workup:

    • The product often spontaneously crystallizes from the reaction mixture upon cooling.

    • If no solid appears, concentrate the solution to ~5 mL under reduced pressure (Rotavap).

    • Add 30 mL of cold Diethyl Ether or Hexane to induce precipitation.

  • Purification:

    • Filter the white solid using a sintered glass funnel.

    • Wash the cake 3x with cold ether to remove excess hydrazine and residual methanol.

    • Recrystallization (if necessary): Dissolve in hot ethanol and let cool slowly.

  • Drying: Dry under high vacuum (0.1 mbar) for 4 hours to remove trace hydrazine.

Workflow Start Dissolve Cbz-Gly-OMe in Methanol Add Add Excess Hydrazine (3.0 equiv) Start->Add React Stir (RT, 12h) or Reflux (2h) Add->React Check TLC Check (CHCl3:MeOH 9:1) React->Check Workup Precipitate with Cold Ether/Hexane Check->Workup Conversion >98% Filter Filter & Wash Workup->Filter Final Pure Cbz-Gly-NHNH2 Filter->Final

Figure 2: Operational workflow for the synthesis of this compound.

Analytical Characterization

Validation must confirm the integrity of the Cbz group and the presence of the hydrazide functionality.

Physicochemical Properties
  • Appearance: White crystalline solid.

  • Melting Point: 115–117 °C (Lit. 116-117 °C). Sharp melting point indicates high purity.

Spectroscopic Data (DMSO-d )

The NMR spectrum is distinct. The hydrazide protons appear as two separate signals: the amide-like -NH- at a high shift and the amine-like -NH


 (often broad).
NucleusShift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight

H
9.15Singlet (br)1H-CO-NH -NH

Hydrazide amide proton; disappears with D

O shake.

H
7.50Triplet1H-OCONH -CH

-
Carbamate NH; coupled to Gly methylene.

H
7.30 – 7.40Multiplet5HAr-H Cbz aromatic ring protons (characteristic).

H
5.05Singlet2HAr-CH

-O
Benzylic protons of the Cbz group.

H
4.20Broad Singlet2H-NH-NH

Terminal hydrazide amine; highly variable shift.

H
3.65Doublet2H-NH-CH

-CO
Glycine alpha-protons.

IR Spectrum (KBr):

  • 3300 cm

    
    :  N-H stretch (strong).
    
  • 1690 cm

    
    :  C=O stretch (Carbamate/Urethane).
    
  • 1650 cm

    
    :  C=O stretch (Hydrazide Amide I).
    

Troubleshooting & Critical Process Parameters

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or product lost in filtrate.Extend reaction time. Cool filtrate to -20°C to recover more precipitate.
Impurity: Dimer Stoichiometry of hydrazine was too low.Ensure

3.0 equivalents
of hydrazine are used. Add ester to hydrazine solution (inverse addition) for maximum local excess.
Oily Product Residual solvent or impurities.[3]Triturate with diethyl ether. Recrystallize from minimal hot ethanol.
Coloration (Yellow) Oxidation of hydrazine or aged reagents.Use fresh hydrazine hydrate. Perform reaction under Nitrogen/Argon atmosphere.

Downstream Applications: Peptide Ligation

The primary value of Cbz-Gly-NHNH


 is its conversion into an acyl azide  for peptide coupling. In the presence of nitrous acid (HONO), the hydrazide converts to the azide (-CON

), a highly reactive electrophile that couples with amines without racemization.

Ligation Hydrazide Cbz-Gly-NHNH2 Azide Acyl Azide [Cbz-Gly-N3] Hydrazide->Azide NaNO2 / HCl (Nitrosylation) Peptide Ligated Peptide Cbz-Gly-NH-R Azide->Peptide H2N-R (Amine) (Coupling)

Figure 3: Activation pathway for peptide ligation via the Azide Method.

References

  • ChemicalBook. (2024). CBZ-GLY HYDRAZIDE Properties and Safety. Retrieved from

  • National Institutes of Health (NIH). (2013). Discovery of Glycine Hydrazide Pore-occluding CFTR Inhibitors. PMC3033722. Retrieved from

  • BenchChem. (2024). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. Retrieved from

  • Beilstein Journal of Organic Chemistry. (2012). Synthesis of acylhydrazino-peptomers. Beilstein J. Org. Chem. 8, 1637–1643. Retrieved from

  • Royal Society of Chemistry. (2014). One-pot Native Chemical Ligation of Peptide Hydrazides. Chemical Science. Retrieved from

Sources

Technical Guide: Benzyl (2-hydrazinyl-2-oxoethyl)carbamate in Proteomics

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: Cbz-Glycine Hydrazide; Z-Gly-NHNH₂; N-(Benzyloxycarbonyl)glycine hydrazide CAS: 5680-83-1

Executive Summary

Benzyl (2-hydrazinyl-2-oxoethyl)carbamate, commonly referred to as This compound , represents a specialized class of hydrazide-functionalized reagents used in high-resolution proteomics. While often overshadowed by biotin-hydrazides, this reagent offers a distinct advantage: Hydrophobic Tagging .

In the analysis of post-translational modifications (PTMs), particularly glycosylation and carbonylation, the hydrophilicity of the target analytes often hampers retention on standard Reversed-Phase (RP) chromatography columns. This compound solves this by coupling a reactive hydrazide moiety (for specificity) with a benzyloxycarbonyl (Cbz) group (for hydrophobicity and UV absorbance).

This guide details the application of this compound for Glycan Hydrophobic Derivatization and Protein Carbonylation Profiling , providing a self-validating workflow for researchers seeking enhanced LC-MS sensitivity.

Part 1: Chemical Basis & Mechanism

The "Hydrophobic Shift" Mechanism

The core utility of this compound lies in its ability to transform hydrophilic aldehydes (generated via oxidation of glycans or oxidative stress) into hydrophobic species.

  • The Warhead (Hydrazide): The

    
     group reacts specifically with aldehydes and ketones at acidic pH (4.5–5.5) to form a hydrazone bond.[1] This reaction is orthogonal to standard peptide chemistry (amines/carboxyls).
    
  • The Payload (Cbz Group): The benzyl carbamate moiety adds a significant non-polar surface area. This allows labeled glycans or peptides to bind strongly to C18 stationary phases, facilitating desalting and gradient elution that would otherwise be impossible for native glycans.

Reaction Pathway

The reaction proceeds via the formation of a Schiff base intermediate, which rapidly stabilizes into a hydrazone. For permanent linkage (irreversible tagging), a reduction step using Sodium Cyanoborohydride (


) is employed.

ReactionMechanism Aldehyde Target Aldehyde (Oxidized Glycan/Carbonyl) Intermediate Schiff Base Intermediate Aldehyde->Intermediate + Reagent (pH 5.0) Reagent This compound (Reagent) Reagent->Intermediate Product Stable Hydrazone Conjugate Intermediate->Product - H2O Reduced Reduced Hydrazine (Irreversible) Product->Reduced + NaCNBH3 (Optional)

Figure 1: Reaction mechanism of this compound with carbonyl-containing biomolecules.

Part 2: Primary Application – Glycoproteomics (Hydrophobic Tagging)

Standard glycan analysis suffers from poor ionization efficiency and lack of retention on C18 columns. By labeling released glycans (or glycopeptides) with this compound, you introduce a "hydrophobic handle."

Comparative Advantage
FeatureNative Glycans2-AB Labeled (Standard)Cbz-Gly-Hydrazide Labeled
C18 Retention None (Elutes in void)Low/ModerateHigh
Ionization (ESI) PoorGoodExcellent
UV Traceability NoneFluorescence (Ex 330nm)Absorbance (254nm)
Mass Shift 0+120 Da+205.2 Da
The Workflow: "Oxidation-Ligation-Analysis"

The following workflow describes the enrichment of N-linked glycans.

GlycoWorkflow Sample Glycoprotein Sample Oxidation 1. Periodate Oxidation (Generates Aldehydes) Sample->Oxidation Labeling 2. Cbz-Gly-Hydrazide Labeling (pH 5.0, Aniline Catalyst) Oxidation->Labeling Cleanup 3. SPE Cleanup (C18) (Remove excess reagent) Labeling->Cleanup Analysis 4. LC-MS/MS Analysis (Target Mass Shift: +205 Da) Cleanup->Analysis

Figure 2: Step-by-step workflow for hydrophobic tagging of glycans using this compound.

Part 3: Experimental Protocols

Protocol: Hydrophobic Labeling of N-Glycans

Objective: Label released N-glycans to enable C18 retention and enhanced MS sensitivity.

Reagents:

  • This compound (20 mM in DMSO).

  • Labeling Buffer: 30% Acetic Acid / 70% DMSO (v/v).

  • Reducing Agent: 1 M Sodium Cyanoborohydride (

    
    ) in THF.
    

Step-by-Step Methodology:

  • Glycan Release: Release N-glycans from 100 µg of glycoprotein using PNGase F according to standard protocols. Dry the sample in a vacuum centrifuge.

  • Reagent Addition: Resuspend dried glycans in 10 µL of Labeling Buffer .

    • Expert Insight: The high acetic acid concentration is critical. It protonates the carbonyl oxygen, accelerating nucleophilic attack by the hydrazide.

  • Introduction of Probe: Add 5 µL of This compound stock.

  • Incubation: Incubate at 65°C for 2 hours.

    • Note: Unlike amine labeling, hydrazide labeling requires heat and acidic conditions to reach completion.

  • Reduction (Optional but Recommended): Add 5 µL of

    
    . Incubate at 65°C for an additional 30 minutes.
    
    • Why? This converts the hydrazone (

      
      ) to a hydrazine (
      
      
      
      ), preventing hydrolysis during downstream LC steps.
  • Cleanup: Perform Solid Phase Extraction (SPE) using a C18 spin column.

    • Validation: The labeled glycans will now bind to the C18 resin. Wash with 5% ACN to remove excess reagent. Elute with 50% ACN.

  • Analysis: Analyze via LC-MS. Look for the mass shift of the glycan + 205.21 Da (Mass of Cbz-Gly-Hydrazide minus H2O).

Protocol: Protein Carbonylation Detection (Oxidative Stress)

Objective: Tag carbonylated proteins in complex lysates for differential analysis.

  • Derivatization: Dilute protein lysate (1 mg/mL) in PBS (pH 6.0). Add this compound to a final concentration of 5 mM.

  • Catalysis: Add Aniline to a final concentration of 10 mM.

    • Expert Insight: Aniline acts as a nucleophilic catalyst, increasing the reaction rate by 10-100x at neutral/mildly acidic pH [1].

  • Incubation: React for 90 minutes at Room Temperature in the dark.

  • Quenching: Add 100 mM Tris-HCl (pH 8.0) to quench the reaction (shifts pH to where hydrazone formation is unfavorable).

  • Digestion & MS: Proceed to Trypsin digestion. During database search, set "Cbz-Gly-Hydrazide" (+223.08 Da if unreduced, +225.10 Da if reduced) as a variable modification on Lysine (via carbonyl) or Arginine (via oxidative deguanidination).

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Labeling Efficiency pH too high (>6.0)Hydrazone formation requires acidic pH (4.5–5.5). Adjust buffer with acetic acid.
Precipitation Reagent insolubilityCbz-Gly-Hydrazide is hydrophobic. Ensure at least 30-50% organic solvent (DMSO/ACN) in the reaction mix.
Broad Peaks in LC Hydrolysis of HydrazoneIf you skipped the reduction step (

), the bond may hydrolyze on the column. Perform the reduction.
High Background Excess ReagentThe Cbz group absorbs UV strongly. Ensure thorough C18 washing (5% ACN) before elution.

References

  • Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry, 19(12), 2543–2548. Link

  • Zhang, H., et al. (2003). Identification and quantification of N-linked glycoproteins using hydrazide chemistry, stable isotope labeling and mass spectrometry. Nature Biotechnology, 21, 660–666. Link

  • Wollscheid, B., et al. (2009). Mass-spectrometric identification and relative quantification of N-linked cell surface glycoproteins. Nature Biotechnology, 27, 378–386. Link

  • Thermo Fisher Scientific. (n.d.). Carbonyl-Reactive Crosslinker Chemistry. Protein Biology Resource Library. Link

  • Merten, C., et al. (2023). Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins.[2] MethodsX, 11, 102376. Link

Sources

Technical Deep Dive: The Strategic Utility of Cbz Protection in Glycine Hydrazide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of the Cbz protecting group in glycine hydrazide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Mechanistic Foundations

Glycine hydrazide derivatives are pivotal intermediates in the synthesis of peptide mimetics, protease inhibitors, and "head-to-tail" cyclized peptides. The Benzyloxycarbonyl (Cbz or Z) protecting group plays a critical, non-trivial role in the generation of these scaffolds.

Unlike the Fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, the Cbz group provides essential orthogonality during the hydrazinolysis of esters—a key step in generating the hydrazide functionality. This guide details the chemical causality, synthesis protocols, and strategic advantages of using Cbz-Gly-NHNH₂ in high-fidelity organic synthesis.

The Orthogonality Principle

The primary reason for selecting Cbz over Fmoc in hydrazide chemistry is the stability of the carbamate linkage to nucleophilic attack by hydrazine.

  • Fmoc Limitation: Exposure of Fmoc-amino acid esters to hydrazine hydrate (

    
    ) results in the simultaneous cleavage of the Fmoc group (via 
    
    
    
    -elimination) and the ester, leading to uncontrolled polymerization or free amino-hydrazides.
  • Cbz Advantage: The benzylic carbamate is electronically stabilized and sterically hindered enough to resist attack by hydrazine at room temperature, allowing for the selective conversion of the C-terminal ester to the hydrazide while maintaining N-terminal integrity.

Experimental Protocol: Synthesis of Cbz-Glycine Hydrazide

Self-Validating Workflow: This protocol is designed to ensure high purity without chromatographic purification, relying on the crystallization properties of the Cbz derivative.

Reaction Scheme

Step 1: Protection (Gly


 Cbz-Gly-OH)
Step 2:  Esterification (Cbz-Gly-OH 

Cbz-Gly-OMe) Step 3: Hydrazinolysis (Cbz-Gly-OMe

Cbz-Gly-NHNH

)
Detailed Methodology
Phase 1: Preparation of Cbz-Gly-OMe (Methyl Ester)
  • Dissolution: Dissolve Cbz-Gly-OH (10 mmol) in anhydrous Methanol (30 mL).

  • Catalysis: Add thionyl chloride (

    
    , 1.2 eq) dropwise at 0°C. Note: Exothermic reaction; control temperature to prevent Cbz cleavage.
    
  • Reflux: Stir at room temperature for 1 hour, then reflux for 2 hours.

  • Workup: Evaporate solvent in vacuo. Redissolve residue in EtOAc, wash with 5%

    
     and brine. Dry over 
    
    
    
    and concentrate to yield Cbz-Gly-OMe as a clear oil (Yield >95%).
Phase 2: Hydrazinolysis to Cbz-Gly-NHNH

  • Reactant Mixing: Dissolve Cbz-Gly-OMe (10 mmol) in Methanol (20 mL).

  • Nucleophilic Attack: Add Hydrazine Hydrate (80% solution, 30 mmol, 3.0 eq) dropwise at room temperature.

    • Critical Control Point: Excess hydrazine drives the equilibrium forward and prevents dimer formation.

  • Reaction Monitoring: Stir at room temperature for 12–24 hours. Monitor by TLC (EtOAc/Hexane 1:1). The hydrazide is significantly more polar than the ester.

  • Crystallization (Purification): The product, Cbz-Gly-NHNH

    
    , often precipitates spontaneously as white crystals.
    
    • If no precipitate: Concentrate methanol to ~5 mL, add diethyl ether or cold water to induce crystallization.

  • Filtration: Filter the white solid, wash with cold ether/hexane (1:1) to remove excess hydrazine.

  • Drying: Dry under high vacuum. Typical MP: 119–120°C.[1]

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or solubility lossIncrease Hydrazine equivalents (up to 5 eq); warm slightly to 40°C (do not exceed 60°C).
Oily Product Residual solvent/hydrazineTriturate with cold diethyl ether; recrystallize from hot EtOH/Water.
Fmoc Cleavage Wrong protecting group usedMust use Cbz or Boc. Fmoc is incompatible with hydrazine hydrate.

Strategic Applications & Logic

The Peptide Hydrazide Ligation (Azide Method)

Cbz-Gly-NHNH


 serves as a stable precursor for the "Azide Method" of peptide coupling, which minimizes racemization.
  • Activation: The hydrazide is treated with tert-butyl nitrite (

    
    -BuONO) and acid (HCl) at -20°C.
    
  • Transformation: This converts the hydrazide (

    
    ) into an acyl azide (
    
    
    
    ).
  • Coupling: The acyl azide reacts with an amine nucleophile to form a peptide bond.

    • Role of Cbz: It remains stable during the acidic nitrosation step, unlike Boc (which is acid-labile), allowing for selective N-terminal protection during fragment condensation.

Visualization of Orthogonal Logic

The following diagram illustrates why Cbz is the superior choice for hydrazide synthesis compared to Fmoc.

Orthogonality Start Target: Glycine Hydrazide Scaffold Choice Select N-Protecting Group Start->Choice Fmoc_Route Fmoc-Gly-OMe Choice->Fmoc_Route Base Labile Cbz_Route Cbz-Gly-OMe Choice->Cbz_Route Base Stable Reagent Add Hydrazine Hydrate (N2H4) Fmoc_Route->Reagent Cbz_Route->Reagent Fmoc_Result FAILURE: Fmoc Cleavage (Free Amine + Side Reactions) Reagent->Fmoc_Result Elimination Mechanism Cbz_Result SUCCESS: Cbz-Gly-NHNH2 (Intact Protection) Reagent->Cbz_Result Nucleophilic Substitution Only

Caption: Decision logic demonstrating the chemical stability of Cbz vs. Fmoc in the presence of hydrazine nucleophiles.

Comparative Analysis of Protecting Groups for Hydrazides
FeatureCbz (Benzyloxycarbonyl) Boc (tert-Butoxycarbonyl) Fmoc (Fluorenylmethoxycarbonyl)
Hydrazine Stability High (Stable)High (Stable)None (Cleaved instantly)
Acid Stability Moderate (Stable to TFA, cleaved by HBr/HF)Low (Cleaved by TFA/HCl)High (Stable to TFA)
Hydrogenolysis Cleaved (H

/Pd)
StableStable
Primary Use Case Orthogonal to Boc/tBu side chains; Azide coupling.[2][3]Orthogonal to Cbz/Bzl side chains.Solid Phase Synthesis (Not Hydrazides).[]

References

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Cbz-Protected Amino Groups: Stability and Deprotection. Organic Chemistry Portal. [Link]

  • Solid-Phase Synthesis of Peptide Hydrazides. PubMed (NIH). [Link]

Sources

Structural Elucidation and Spectroscopic Characterization of Cbz-Glycine Hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Cbz-Glycine Hydrazide (Benzyl (2-hydrazinyl-2-oxoethyl)carbamate) is a critical intermediate in peptide chemistry, serving as a stable precursor for native chemical ligation (hydrazide method) and as a building block for peptidomimetics.[1][2] Its primary utility lies in the activation of the C-terminus for coupling without racemization (due to the glycine linker) and its role as a "cryptic" thioester surrogate.

This technical guide provides a rigorous, self-validating framework for the spectroscopic identification of Cbz-Gly-NHNH₂. It moves beyond simple peak listing to explain the causality of spectral features, ensuring researchers can distinguish the target molecule from common impurities like hydrolyzed free acid (Cbz-Gly-OH) or unreacted ester (Cbz-Gly-OMe).

Core Molecular Specifications
  • IUPAC Name: Benzyl (2-hydrazinyl-2-oxoethyl)carbamate[2][3][4]

  • CAS Number: 5680-83-1[2][3][4]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 223.23 g/mol [2][3][5]

  • Solubility Profile: Soluble in DMSO, DMF, MeOH (warm); limited solubility in

    
    , Water.
    

Spectroscopic Validation Workflow

The following decision tree outlines the logical progression for confirming structural identity and purity.

ValidationWorkflow Start Crude Sample MS_Check Step 1: Mass Spectrometry (ESI+) Check for [M+H]+ = 224.2 Start->MS_Check IR_Check Step 2: FT-IR Analysis Verify Hydrazide Doublet (3300 cm-1) vs Carbamate MS_Check->IR_Check Mass Confirmed NMR_Check Step 3: 1H NMR (DMSO-d6) Assess Integral Ratios & Purity IR_Check->NMR_Check FGs Confirmed Decision Passes All? NMR_Check->Decision Release Valid Reference Standard Decision->Release Yes Troubleshoot Consult Impurity Profile (See Section 5) Decision->Troubleshoot No

Figure 1: Logical workflow for the structural validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Operational Note: DMSO-


 is the solvent of choice.[6] Chloroform (

) often results in broad signals for the hydrazide protons due to poor solubility and exchange rates.
1H NMR Data (400 MHz, DMSO- )

The proton spectrum is characterized by the distinct asymmetry of the two "NH" environments: the carbamate (urethane) NH and the hydrazide NH-NH₂ system.

Chemical Shift (δ, ppm)MultiplicityIntegralAssignmentStructural Insight & Validation Logic
9.15 Singlet (s)1HHydrazide NH The most deshielded proton. Disappearance indicates oxidation to diimide or cyclization.
7.50 Triplet (t)1HCarbamate NH Appears as a triplet due to coupling with the Glycine

(

Hz).
7.30 – 7.38 Multiplet (m)5HAromatic Ph Integration of this region serves as the internal standard (5H) for purity calculations.
5.04 Singlet (s)2HBenzylic CH₂ Diagnostic for the Cbz group. If this splits or shifts, check for benzyl removal.
4.18 Broad (br s)2HHydrazide NH₂ Highly variable width. Broadening indicates rapid exchange or hydrogen bonding.
3.58 Doublet (d)2HGlycine CH₂ Couples to Carbamate NH. Becomes a singlet if

exchange is performed.

Critical Analysis:

  • The Glycine Doublet: In pure DMSO-

    
    , the glycine methylene protons at 3.58 ppm appear as a doublet (
    
    
    
    Hz). This confirms the integrity of the Carbamate NH bond. If this signal appears as a singlet without
    
    
    addition, it suggests the sample contains trace acid/base catalyzing rapid proton exchange.
  • Hydrazide Protons: The hydrazide group presents two distinct signals: the internal NH (~9.15 ppm) and the terminal

    
     (~4.18 ppm). The ratio must be 1:2. A loss of the 4.18 ppm signal often indicates condensation with acetone (if glassware was acetone-washed) to form a hydrazone.
    
13C NMR Data (100 MHz, DMSO- )

Carbon NMR provides verification of the backbone carbonyls, distinguishing the urethane from the hydrazide.

Shift (δ, ppm)AssignmentValidation Logic
168.5 Hydrazide C=O Upfield relative to esters/acids due to the electron-donating effect of the hydrazide nitrogen.
156.8 Carbamate C=O Characteristic of the Z (Cbz) protecting group.
137.4 Aromatic C-ipso Quaternary carbon of the phenyl ring.
128.8, 128.3, 128.2 Aromatic CH Ortho, meta, and para carbons.
65.8 Benzylic CH₂ Confirms the benzyl ester linkage of the protecting group.
42.5 Glycine CH₂ The alpha-carbon.

Infrared (FT-IR) Spectroscopy

IR is particularly useful for assessing the state of the hydrazide group, which can be difficult to distinguish from the free acid by NMR alone if proton exchange is rapid.

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

Wavenumber (

)
Vibration ModeDiagnostic Value
3300 – 3320

(NH) Stretch
Primary Diagnostic. Hydrazides show a characteristic doublet or broadened band here, distinct from the single amide NH.
3030 – 3060

(C-H) Aromatic
Weak bands confirming the phenyl ring.
1690 – 1705

(C=O) Carbamate
The "Amide I" like band for the urethane.
1640 – 1660

(C=O) Hydrazide
Typically lower frequency than the carbamate carbonyl due to conjugation with the hydrazide nitrogens.
1530 – 1550

(NH) Amide II
Bending vibration mixed with C-N stretching.
695, 740

(C-H) Out-of-plane
"Monosubstituted Benzene" signature (strong bands).

Mass Spectrometry (MS)

Technique: Electrospray Ionization (ESI) is preferred over Electron Impact (EI) to prevent thermal decomposition of the labile hydrazide bond.

ESI-MS (Positive Mode)
  • [M+H]⁺: Observed at m/z 224.2 .

  • [M+Na]⁺: Frequently observed at m/z 246.2 (adduct with sodium).

  • [2M+H]⁺: Dimer formation at m/z 447.4 is common at higher concentrations.

Fragmentation Logic (MS/MS)

When subjected to Collision-Induced Dissociation (CID), Cbz-Gly-NHNH₂ follows a predictable fragmentation pathway useful for structural confirmation.

  • Loss of Hydrazine: Precursor (224)

    
     Loss of 
    
    
    
    (32 Da) is not always the primary path; often the Cbz group fragments first.
  • Tropylium Ion Formation: The most dominant fragment is usually m/z 91.0 (Benzyl cation / Tropylium), derived from the Cbz group.

  • Cbz Cleavage: Loss of the benzyl carbamate moiety typically yields the glycine hydrazide core or glycine fragments.

Experimental Protocols & Quality Control

Protocol 1: Sample Preparation for NMR

To ensure the resolution of the Glycine doublet and Hydrazide protons:

  • Weigh 10–15 mg of dry this compound.

  • Dissolve in 0.6 mL of DMSO-

    
     (99.9% D).
    
  • Critical Step: Ensure the NMR tube is free of acetone traces. Acetone reacts with hydrazides to form a hydrazone (New signals:

    
     1.8 and 2.0 ppm methyl singlets), confounding the spectrum.
    
Protocol 2: Impurity Profiling

Common impurities arise from incomplete synthesis (hydrazinolysis of ester) or degradation.

ImpurityNMR Signature (DMSO-

)
Source
Cbz-Gly-OMe (Starting Material)Singlet at

3.65 ppm (

).
Incomplete reaction.
Cbz-Gly-OH (Hydrolysis Product)Broad singlet >12 ppm (COOH). Loss of signals at 9.1/4.2 ppm.Water contamination during synthesis.
Hydrazone (Acetone adduct)Singlets at

1.8–2.0 ppm (

).
Acetone washing of glassware.
Benzyl Alcohol Singlet at

4.5 ppm (

) and 5.3 ppm (OH).
Cleavage of Cbz group.

References

  • Synthesis & Properties: Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag. (Standard reference for hydrazinolysis of esters).
  • Hydrazide Ligation Context: Fang, G. M., Li, Y. M., Shen, F., Huang, Y. C., Li, J. B., Lin, Y., ... & Liu, L. (2011). Protein chemical synthesis by ligation of peptide hydrazides. Angewandte Chemie International Edition, 50(33), 7645-7649. Link

  • NMR Solvent Effects: Abraham, R. J., et al. (2006).[6] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Link

  • CFTR Inhibitor Applications: Muanprasat, C., et al. (2004). Discovery of Glycine Hydrazide Pore-occluding CFTR Inhibitors.[7][8] Journal of General Physiology. Link

  • General Spectral Data: National Institute of Standards and Technology (NIST) Chemistry WebBook. Glycine Derivatives. Link

Sources

The Bergmann-Zervas Paradigm: A Technical Guide to N-Cbz-Glycine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Carbobenzyloxy-glycine (Z-Gly-OH) represents more than a chemical reagent; it is the historical and functional pivot point of modern peptide therapeutics. Before 1932, peptide synthesis was a destructive process, plagued by racemization and harsh deprotection conditions that destroyed sensitive biological epitopes. The introduction of the Carbobenzoxy (Cbz or Z) group by Max Bergmann and Leonidas Zervas provided the first "orthogonal" protection strategy—stable to basic coupling conditions yet cleavable by neutral catalytic hydrogenolysis.

This guide provides a rigorous technical analysis of N-Cbz-glycine, moving from its foundational synthesis to its modern role as a scaffold for protease inhibitors and peptidomimetics in drug discovery.

Part 1: Historical & Mechanistic Foundation

The 1932 Pivot

Prior to the work of Bergmann and Zervas, amine protection relied heavily on benzoyl groups, which required harsh hydrolysis for removal, often cleaving the very peptide bonds formed during synthesis. In their seminal 1932 publication in Berichte der deutschen chemischen Gesellschaft, Bergmann and Zervas introduced the carbobenzoxy group.

The genius of this discovery lay in the benzyl ester linkage . Unlike an amide, the carbamate linkage reduces the nucleophilicity of the nitrogen (preventing side reactions), while the benzyl group introduces a unique cleavage vector: catalytic hydrogenolysis . This allowed deprotection under neutral conditions at room temperature, preserving optical purity and peptide integrity.

Chemical Structure & Properties

N-Cbz-Glycine (C₁₀H₁₁NO₄) consists of a glycine core N-acylated by a benzyl carbamate.

PropertyValueRelevance
Molecular Weight 209.20 g/mol Ideal for fragment-based drug design calculations.
Melting Point 119–120 °CHigh crystallinity allows for easy purification without chromatography.
Solubility Soluble in alcohols, EtOAc; Low in

Facilitates Schotten-Baumann synthesis (biphasic).
pKa (COOH) ~3.98Standard carboxylic acid behavior for coupling.

Part 2: Synthetic Methodologies

Protocol A: Schotten-Baumann Synthesis of Z-Gly-OH

This protocol utilizes a biphasic system to manage the competing hydrolysis of the acyl chloride reagent.

Reagents:

  • Glycine (1.0 eq)

  • Benzyl Chloroformate (Cbz-Cl) (1.2 eq)[1]

  • NaOH (4M solution)[1]

  • Solvent: Water / Diethyl Ether (or Dioxane)

Step-by-Step Workflow:

  • Solubilization: Dissolve Glycine in 2M NaOH (1 eq). Critical: The pH must be initially high enough to deprotonate the ammonium (

    
    ) to the amine (
    
    
    
    ), which is the active nucleophile.
  • Controlled Addition: Cool to 0°C. Simultaneously add Cbz-Cl and additional NaOH dropwise.

    • Why? The reaction generates HCl.[1] If the pH drops below 8, the amine protonates and reactivity stops. If pH > 11, Cbz-Cl hydrolyzes rapidly to benzyl alcohol. Target pH: 9–10.

  • Workup:

    • Wash the alkaline solution with diethyl ether (removes unreacted Cbz-Cl and benzyl alcohol).

    • Acidification: Acidify the aqueous layer to pH 1–2 with HCl. Z-Gly-OH will precipitate as a white solid.

  • Purification: Recrystallize from chloroform or ethyl acetate/hexane.

Protocol B: Orthogonal Deprotection

The utility of Cbz lies in its cleavage options.[2]

MethodReagentsMechanismApplication
Hydrogenolysis

(1 atm), 10% Pd/C, MeOH
Catalytic Cleavage. The Pd coordinates the benzyl ring and hydrogen cleaves the benzylic C-O bond. The resulting carbamic acid spontaneously decarboxylates (

loss).[3]
Standard peptide synthesis; preserves t-Butyl based side chains.
Acidolysis HBr in Acetic Acid (33%)

/

Hybrid.
Protonation of the carbonyl oxygen followed by bromide attack on the benzylic carbon.
Used when sulfur poisons Pd catalysts or for solid-phase cleavage.

Part 3: Visualization of the Lifecycle

The following diagram illustrates the protection-coupling-deprotection cycle, highlighting the critical intermediate states.

CbzLifecycle Gly Glycine (H2N-CH2-COOH) ZGly N-Cbz-Glycine (Z-Gly-OH) Gly->ZGly Schotten-Baumann (pH 9-10, 0°C) CbzCl Benzyl Chloroformate (BnOCO-Cl) CbzCl->ZGly Coupling Peptide Coupling (DCC/EDC) ZGly->Coupling Peptide Protected Peptide (Z-Gly-AA-OR) Coupling->Peptide Deprotect Catalytic Hydrogenolysis (H2, Pd/C) Peptide->Deprotect Final Free Peptide (H2N-Gly-AA-OR) + CO2 + Toluene Deprotect->Final Spontaneous Decarboxylation

Figure 1: The synthetic lifecycle of N-Cbz-Glycine, demonstrating the conversion from raw amino acid to protected intermediate and final deprotection via hydrogenolysis.[4][5]

Part 4: Derivatives in Drug Discovery

While Z-Gly-OH is a synthesis intermediate, its derivatives are potent pharmacophores, particularly in the design of protease inhibitors . The hydrophobic benzyl group mimics the phenylalanine side chain, often fitting into the S1 or S2 pockets of enzymes like Thrombin, HIV Protease, or Cathepsin.

Activated Esters (Z-Gly-OSu)
  • Structure: N-Benzyloxycarbonyl-glycine N-hydroxysuccinimide ester.

  • Function: A stable, crystalline "active" form of Z-Gly. It reacts selectively with primary amines without adding coupling reagents (like DCC), avoiding urea byproducts.

  • Usage: Crucial for modifying proteins or synthesizing short peptide drugs where purity is paramount.

Peptidomimetics & Warheads

Drug developers modify the C-terminus of Z-Gly to create "warheads" that covalently bind to enzyme active sites.

  • Z-Gly-Chloromethylketone (Z-Gly-CMK): An irreversible alkylator of histidine residues in serine proteases.

  • Z-Gly-Aldehydes (Z-Gly-H): Transition-state analogs that form hemiacetals with the active site serine, acting as reversible inhibitors.

  • Z-L-Cyclohexylglycine (Z-CHG): A derivative where the aromatic ring is hydrogenated. Used in Factor Xa inhibitors and antiviral agents, providing bulk without pi-stacking interactions.

Comparative Orthogonality in Synthesis

Understanding when to use Cbz versus modern alternatives (Boc/Fmoc) is critical for complex molecule design.

Protecting GroupCleavage ConditionStabilityOrthogonality Note
Cbz (Z)

or HBr/AcOH
Stable to TFA, weak base.Orthogonal to Boc (acid labile) and Fmoc (base labile).
Boc TFA (Acid)Stable to Hydrogenolysis, Base.NOT orthogonal to Cbz if HBr is used; orthogonal if

is used.
Fmoc Piperidine (Base)Stable to Acid, Hydrogenolysis.Completely orthogonal to Cbz. Ideal for dual-protection strategies.

Part 5: Therapeutic Application Logic

The following decision tree illustrates how a medicinal chemist utilizes N-Cbz-Glycine derivatives to target specific protease classes.

DrugDiscovery Start Target Identification (e.g., Serine Protease) Scaffold Select Scaffold: N-Cbz-Glycine Start->Scaffold Mod1 Modification A: C-Terminus Warhead Scaffold->Mod1 Electronic Tuning Mod2 Modification B: Side Chain (Benzyl) Scaffold->Mod2 Steric Tuning Result1 Aldehyde (-CHO) Reversible Inhibitor (Transition State Analog) Mod1->Result1 Result2 Chloromethyl Ketone Irreversible Inhibitor (Active Site Alkylation) Mod1->Result2 Result3 Cyclohexyl (Z-CHG) Non-Aromatic Binding (Factor Xa / Antivirals) Mod2->Result3

Figure 2: Strategic derivatization of N-Cbz-Glycine in protease inhibitor design.

References

  • Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201. (Foundational text on the Carbobenzoxy method).

  • Wuts, P. G. M., & Greene, T. W. (2006).Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Definitive source on deprotection mechanisms).
  • Kohrt, J. T., et al. (2006). The discovery of glycine and related amino acid-based factor Xa inhibitors.[6] Bioorganic & Medicinal Chemistry, 14(13), 4379-4392.[6] (Application of glycine derivatives in modern anticoagulants).

  • Dunlap, R. B., et al. (2020).[7] Emerging principles in protease-based drug discovery. Nature Reviews Drug Discovery. (Context for protease inhibitor design).

  • ChemicalBook. (n.d.). N-Cbz-Glycine Properties and Safety Data. (Physical property verification).

Sources

Cbz-Glycine hydrazide mechanism of action in peptide chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Mechanism of Action, Synthetic Utility, and Modern Ligation Strategies

Executive Summary

Cbz-Glycine Hydrazide (Z-Gly-NHNH₂) represents a pivotal functional class in peptide chemistry: the protected peptide hydrazide. Historically revered for its ability to facilitate segment condensation with minimal racemization (the Azide Method ), this molecular architecture has experienced a renaissance in modern proteomic chemistry. It now serves as a stable, shelf-ready surrogate for thioesters in Native Chemical Ligation (NCL) .

This guide dissects the mechanistic pathways of Z-Gly-NHNH₂, contrasting its classical activation via nitrosyl chemistry with modern oxidative and pyrazole-mediated ligation strategies.

Part 1: The Molecular Architect

Structure and Orthogonality

The utility of Z-Gly-NHNH₂ stems from the orthogonal reactivity of its two terminal groups:

  • N-Terminus (Cbz/Z Group): The benzyloxycarbonyl group provides acid-stable protection (resistant to TFA), removable only via catalytic hydrogenolysis (

    
    ) or strong acids (HBr/AcOH, HF). This stability allows the hydrazide chemistry to proceed without compromising the N-terminal integrity.
    
  • C-Terminus (Hydrazide): The hydrazide (

    
    ) is a "masked" activated ester. It is nucleophilic in its resting state (stable to basic/nucleophilic conditions) but becomes a potent electrophile upon oxidative activation.
    
The "Achiral" Nuance

Critical Note: Glycine is achiral. Therefore, Z-Gly-NHNH₂ itself cannot racemize.[1] However, it is the standard model compound used to validate hydrazide coupling protocols because it eliminates steric bulk as a variable, allowing researchers to isolate electronic effects. When applied to chiral amino acids, the mechanisms described below are famous for suppressing racemization because they bypass the formation of the oxazolone intermediate [1].

Part 2: The Mechanistic Core (The Azide Method)

The classical mechanism involves converting the hydrazide into an acyl azide.[2] This is a kinetic race between amide bond formation and the Curtius rearrangement.

Activation (Nitrosylation)

The hydrazide is treated with nitrous acid (generated in situ from


 or alkyl nitrites like 

).

Coupling (Aminolysis)

The acyl azide reacts with the N-terminal amine of the target peptide fragment.



The Racemization Suppression Mechanism

In standard carboxyl activation (e.g., HATU/DIPEA), the activated ester often cyclizes to form an oxazolone (azlactone), which is prone to rapid racemization via enolization.

  • Why Azides are Safe: The acyl azide moiety does not readily cyclize to form the oxazolone due to the specific geometry and electronic properties of the azide group. Consequently, the chiral integrity of the C-terminal amino acid is preserved [2].

The Trap: Curtius Rearrangement

If the temperature rises (typically >0°C), the acyl azide undergoes thermal decomposition, releasing


 to form an isocyanate .


[2]
  • Consequence: The isocyanate reacts with the amine to form a urea byproduct (

    
    ), terminating the chain and contaminating the product.
    

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the bifurcation between the productive coupling pathway and the destructive Curtius rearrangement.

AzideMechanism Hydrazide Z-Gly-NHNH2 (Resting State) Activation Activation (HNO2 / H+) Hydrazide->Activation AcylAzide Acyl Azide (Z-Gly-N3) Activation->AcylAzide - 2 H2O Coupling Nucleophilic Attack (R-NH2) AcylAzide->Coupling Kinetic Control (-10°C) Thermal Thermal Decomposition (>0°C) AcylAzide->Thermal Product Peptide Bond (Z-Gly-NH-R) Coupling->Product - HN3 Isocyanate Isocyanate (Z-Gly-N=C=O) Thermal->Isocyanate - N2 (Curtius) Urea Urea Byproduct (Truncation) Isocyanate->Urea + R-NH2

Caption: Mechanistic bifurcation of Z-Gly-NHNH₂ activation. Green path indicates successful ligation; red path indicates Curtius rearrangement side-reaction.

Part 4: Modern Ligation Strategies (Thioester Surrogates)

In the era of chemical protein synthesis, Z-Gly-NHNH₂ acts as a shelf-stable precursor to thioesters for Native Chemical Ligation (NCL) .

Pathway A: Oxidative Thiolysis

Instead of direct aminolysis, the acyl azide is intercepted by a thiol (e.g., MPAA) to form a thioester in situ.

  • Oxidation: Hydrazide

    
     Azide (
    
    
    
    ).[3]
  • Thiolysis: Azide + R-SH

    
     Thioester (
    
    
    
    ).
  • Ligation: Thioester + Cys-Peptide

    
     Native Peptide Bond (via S-to-N acyl shift) [3].
    
Pathway B: Acetylacetone (Acac) Activation

A milder, nitrite-free method developed to avoid sensitive side reactions.

  • Z-Gly-NHNH₂ reacts with acetylacetone to form an acyl pyrazole .

  • The pyrazole is a reactive amide equivalent that undergoes thiolysis or direct aminolysis [4].

Part 5: Experimental Protocols

Protocol 1: Synthesis of Z-Gly-NHNH₂

Objective: Preparation of the hydrazide from the methyl ester.

ReagentEquivalentsRole
Z-Gly-OMe1.0Starting Material
Hydrazine Hydrate (

)
5.0 - 10.0Nucleophile
Methanol/EthanolSolventReaction Medium

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of Z-Gly-OMe in 30 mL of methanol.

  • Addition: Add hydrazine hydrate (50-100 mmol) dropwise at room temperature. Note: Excess hydrazine prevents the formation of the dimer (Z-Gly-NHNH-Gly-Z).

  • Reaction: Stir at room temperature for 12–24 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of ester.

  • Workup: Evaporate solvent in vacuo. The hydrazide often precipitates.

  • Purification: Recrystallize from Ethanol/Water or Ether.

  • Validation: ESI-MS (

    
     expected) and IR (Shift of carbonyl stretch from ~1740 cm⁻¹ ester to ~1660 cm⁻¹ hydrazide).
    
Protocol 2: The Rudinger Modification (Azide Coupling)

Objective: Coupling Z-Gly-NHNH₂ to a peptide fragment (H-Peptide-OR) with minimized side reactions.

Step-by-Step:

  • Preparation: Dissolve Z-Gly-NHNH₂ (1.0 eq) in DMF/DMF at -20°C.

  • Acidification: Add HCl (in dioxane/EtOAc) to ensure pH < 2.

  • Nitrosylation: Add tert-butyl nitrite (t-BuONO) (1.1 eq). Stir for 15-30 mins at -20°C. Why: Organic nitrites are soluble in organic solvents, avoiding water solubility issues of NaNO₂.

  • Neutralization: Add DIPEA to neutralize the acid (pH ~7.5). Critical: Keep temperature strictly < -10°C during this exothermic step.

  • Coupling: Immediately add the amino component (H-Peptide-OR).

  • Incubation: Stir at 4°C for 24 hours.

  • Workup: Standard aqueous extraction.

Part 6: Troubleshooting & Analytics

ObservationRoot CauseCorrective Action
Urea Byproduct (+26 Da shift) Curtius RearrangementMaintain T < -10°C during activation and neutralization.
Low Yield Hydrolysis of AzideEnsure anhydrous conditions if using t-BuONO; work fast after neutralization.
Dimer Formation Insufficient HydrazineUse >5 eq hydrazine during synthesis of the hydrazide.
Racemization Base-catalyzed enolizationAvoid excess base (DIPEA) after neutralization; use collidine (weaker base).

References

  • Curtius, T. (1902).[4] Ueber Stickstoffwasserstoffsäure. Berichte der deutschen chemischen Gesellschaft.

  • Klausner, Y. S., & Bodanszky, M. (1974). The Azide Method in Peptide Synthesis: Its Scope and Limitations. Synthesis.[1][2][5][3][6][7][8][9][10][11]

  • Fang, G. M., Li, Y. M., Shen, F., et al. (2011). Protein chemical synthesis by ligation of peptide hydrazides.[3][6][11][12] Angewandte Chemie International Edition.

  • Flood, D. T., et al. (2018).[7] Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. Angewandte Chemie.[7]

Sources

Physical appearance and stability of Cbz-Glycine hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Scientific Integrity & Critical CAS Verification

CRITICAL DATA ALERT: CAS Registry Mismatch Before proceeding with the technical characterization, a discrepancy in the requested identifier must be addressed to ensure experimental safety and accuracy.

  • Requested Input: CAS 5680-86-4.[1][2][3]

  • Actual Chemical Identity of CAS 5680-86-4: Z-Glu(OBzl)-OH (N-Benzyloxycarbonyl-L-glutamic acid γ-benzyl ester).

  • Correct CAS for Cbz-Glycine Hydrazide: 5680-83-1 .[4][5][6][7][8][9]

Directive: This guide focuses exclusively on This compound (CAS 5680-83-1) as per the textual topic request. Researchers possessing a vial labeled 5680-86-4 should verify the structure immediately, as it is likely a Glutamic acid derivative, not a hydrazide.

Part 2: Physicochemical Profile

This compound (Benzyl (2-hydrazinyl-2-oxoethyl)carbamate) is a critical intermediate in peptide synthesis, particularly serving as a precursor for azide coupling or native chemical ligation via hydrazide activation.

Physical Appearance & Constants

The compound typically presents as a crystalline solid. Its purity is visually correlated with its crystalline habit; amorphous clumping often indicates moisture absorption or partial oxidation.

PropertyValue / DescriptionTechnical Note
Appearance White to off-white crystalline powderYellowing indicates oxidative degradation (formation of azo species).
Molecular Formula

MW: 223.23 g/mol
Melting Point 116–117 °C Sharp melting range indicates high purity. Broadening (>2°C range) suggests hydrolysis or solvent inclusion.
Solubility (High) DMSO, DMF, Methanol, EthanolSoluble in polar organic solvents due to H-bonding potential of the hydrazide and carbamate.
Solubility (Low) Water, Diethyl Ether, HexaneLimited water solubility due to the lipophilic Cbz (benzyl) protecting group.
Solubility Logic for Stock Solutions

For experimental workflows, DMSO (Dimethyl sulfoxide) is the preferred solvent for stock solutions (100 mM).

  • Reasoning: DMSO disrupts the strong intermolecular hydrogen bonding between hydrazide protons, preventing aggregation that can occur in alcohols.

  • Caution: DMSO is hygroscopic; water introduction accelerates hydrazide hydrolysis.

Part 3: Stability Mechanisms & Degradation Pathways

The stability of this compound is governed by two competing reactivities: the nucleophilicity of the hydrazide (


) and the lability of the Cbz group.
Primary Degradation: Oxidative Dehydrogenation

The most immediate threat to stability is atmospheric oxygen. Hydrazides are reducing agents. Upon exposure to air (especially in solution), the terminal hydrazine group oxidizes to a diimide or azo species.

  • Visual Indicator: The sample turns from white to beige/yellow.

  • Mechanism:

    
    
    
Secondary Degradation: Hydrolysis

While the Cbz group is stable to mild basic conditions, the hydrazide moiety can hydrolyze back to the carboxylic acid (Cbz-Gly-OH) and hydrazine, particularly in acidic aqueous environments.

Visualization of Stability Logic

The following diagram illustrates the degradation flow and the checkpoints for maintaining integrity.

StabilityLogic Compound This compound (Active) Oxidation Oxidative Pathway (Air/Light) Compound->Oxidation O2 Exposure Hydrolysis Hydrolytic Pathway (Moisture/Acid) Compound->Hydrolysis H2O / H+ Diimide Diimide/Azo Species (Yellow Impurity) Oxidation->Diimide Dehydrogenation Cleavage Cbz-Gly-OH + Hydrazine Hydrolysis->Cleavage Amide Bond Break Storage Storage Protocol: Inert Gas + 4°C Storage->Compound Preserves State

Caption: Figure 1. Degradation pathways of this compound showing oxidative susceptibility (Red) and hydrolytic cleavage (Yellow).

Part 4: Handling & Storage Protocols

To ensure "Self-Validating" integrity, the following protocols must be adhered to.

Storage Protocol
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen . The hydrazide group is sensitive to oxidation; air exposure degrades the reagent over months.

  • Container: Amber glass vials with Teflon-lined caps. (Protects from light, which catalyzes auto-oxidation).

Re-crystallization (Purification)

If the melting point drops below 114°C or the powder turns yellow:

  • Dissolve the crude solid in a minimum amount of hot Ethanol .

  • Add warm Water dropwise until slight turbidity persists.

  • Allow to cool slowly to Room Temperature, then to 4°C.

  • Filter the white needles/plates and dry under high vacuum over

    
    .
    

Part 5: Analytical Verification Workflow

Before using this compound in critical ligation steps, verify its identity and purity.

Thin Layer Chromatography (TLC)
  • Mobile Phase: Chloroform : Methanol (9:1).

  • Visualization: UV (254 nm) for the Cbz group; Ninhydrin is negative (blocked amine).

  • Specific Stain: Tollen’s Reagent or Permanganate . The hydrazide group is a reducing agent and will instantly reduce Tollen's (silver mirror) or bleach KMnO4 (brown spot), confirming the active hydrazide functionality.

Analytical Logic Diagram

AnalyticalWorkflow Sample Unknown Sample (White Powder) MP_Check Melting Point Test Target: 116-117°C Sample->MP_Check TLC_Check TLC (CHCl3:MeOH 9:1) Stain: KMnO4/Tollen's MP_Check->TLC_Check Decision Decision Node TLC_Check->Decision Use RELEASE FOR SYNTHESIS Decision->Use Sharp MP + Reducing Spot Purify RECRYSTALLIZE Decision->Purify Broad MP or Yellow Color

Caption: Figure 2. Quality Control decision tree. Note that standard Ninhydrin tests will fail; reductive staining is required.

References

  • ChemicalBook . (2023). This compound (CAS 5680-83-1) Physicochemical Properties. Retrieved from

  • Santa Cruz Biotechnology . (2023). This compound Product Data Sheet. Retrieved from

  • Pharmaffiliates . (2023). Certificate of Analysis Data for this compound. Retrieved from

  • BenchChem . (2023). Guide to Cbz Protecting Group Stability. Retrieved from

Sources

Cbz-Glycine hydrazide derivatives and their potential uses

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cbz-Glycine Hydrazide Derivatives: Synthesis, Chemical Versatility, and Pharmaceutical Applications Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

This compound (Benzyl (2-hydrazinyl-2-oxoethyl)carbamate) represents a critical scaffold in organic synthesis and medicinal chemistry. Structurally, it combines the robust N-terminal protection of the Carbobenzyloxy (Cbz) group with the high nucleophilicity of a C-terminal hydrazide, bridged by a flexible glycine linker. This unique architecture makes it an indispensable intermediate for Native Chemical Ligation (NCL) in peptide synthesis, a precursor for bioactive heterocycles (1,3,4-oxadiazoles), and a pharmacophore for cysteine protease inhibitors . This guide provides a comprehensive technical analysis of its synthesis, derivatization, and therapeutic potential.

Chemical Architecture & Synthesis

The utility of this compound stems from its tripartite structure:

  • Cbz Group (Benzyloxycarbonyl): Provides acid-stable N-terminal protection, removable via catalytic hydrogenolysis (H₂/Pd-C) or strong acids (HBr/AcOH), allowing orthogonal manipulation of the C-terminus.

  • Glycine Linker: Offers minimal steric hindrance, facilitating enzyme active site access and rapid cyclization kinetics.

  • Hydrazide Moiety (-CONHNH₂): Acts as an "alpha-effect" nucleophile, significantly more reactive than simple amines, and serves as a latent thioester surrogate.

Experimental Protocol: Synthesis of this compound

Standardized workflow for high-purity isolation.

Step 1: N-Protection (Schotten-Baumann Conditions)

  • Reagents: Glycine (1.0 eq), Benzyl chloroformate (Cbz-Cl, 1.2 eq), NaOH (2M).[1]

  • Procedure: Dissolve glycine in NaOH at 0°C. Add Cbz-Cl dropwise while maintaining alkaline pH. Acidify to pH 1 with HCl.

  • Yield: ~85-90% (White precipitate).

Step 2: Esterification

  • Reagents: Cbz-Glycine, Absolute Ethanol, catalytic H₂SO₄ (or SOCl₂).

  • Procedure: Reflux for 4 hours. Concentrate in vacuo.

  • Product: Cbz-Glycine Ethyl Ester (Oil or low-melting solid).

Step 3: Hydrazinolysis (The Critical Step)

  • Reagents: Cbz-Glycine Ethyl Ester (1.0 eq), Hydrazine Hydrate (80%, 2.0 eq), Ethanol.

  • Procedure:

    • Dissolve ester in ethanol (0.5 M concentration).

    • Add hydrazine hydrate dropwise at room temperature (exothermic).

    • Stir for 12 hours or reflux for 2 hours for faster conversion.

    • Cool to 4°C. The product often crystallizes directly.

    • Purification: Recrystallize from Ethanol/Water.

  • Characterization: MP: 116-117°C. IR: 3300 cm⁻¹ (NH), 1650 cm⁻¹ (C=O).

Functional Versatility: The Reaction Landscape

This compound is a divergent intermediate. Its reactivity profile allows access to three distinct chemical spaces: Peptide Ligation , Bioactive Heterocycles , and Schiff Base Ligands .

Visualization: Reaction Divergence

ReactionLandscape Start This compound Thiadiazole 1,3,4-Thiadiazole (Pharmacophore) Start->Thiadiazole + CS2 / KOH Azide Acyl Azide (Activated Intermediate) Start->Azide + NaNO2 / HCl (Honzl-Rudinger) Schiff Acyl Hydrazone (Schiff Base) Start->Schiff + Aldehyde/Ketone (-H2O) Oxadiazole 1,3,4-Oxadiazole (Antifungal/Antibacterial) Thioester Peptide Thioester (Native Chemical Ligation) Azide->Thioester + Thiol (R-SH) Schiff->Oxadiazole Oxidative Cyclization (I2/K2CO3 or POCl3) MetalComplex Metal Complex (Cu/Zn Antimicrobial) Schiff->MetalComplex + M(II) Salt

Caption: Divergent synthesis pathways from this compound, leading to heterocycles, ligation intermediates, and metal chelators.

Application I: Native Chemical Ligation (NCL)

In modern protein synthesis, this compound serves as a model for peptide hydrazides , which are stable "crypto-thioesters." Unlike thioesters, hydrazides are stable to standard Solid Phase Peptide Synthesis (SPPS) conditions.

Mechanism of Action:

  • Activation: The hydrazide is converted to an acyl azide using NaNO₂/HCl at -10°C.

  • Thiolysis: The acyl azide reacts with a thiol (e.g., MPAA) to form a reactive thioester in situ.

  • Ligation: The thioester undergoes transthioesterification with an N-terminal Cysteine peptide, followed by an S-to-N acyl shift to form a native peptide bond.

This method allows the synthesis of large proteins (e.g., Histone H3) by ligating fragments without handling unstable thioesters throughout the process.

Application II: Pharmaceutical Potency

A. CFTR Inhibition (Cystic Fibrosis Research)

Glycine hydrazide derivatives, specifically GlyH-101 , are potent inhibitors of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).[2][3]

  • Mechanism: Pore occlusion.[2][3] The hydrazide motif locks the channel in a closed state from the external side.

  • Relevance: this compound analogues are screened to improve water solubility and retention time compared to GlyH-101.

B. Cysteine Protease Inhibition (Papain Family)

Hydrazides are reversible inhibitors of cysteine proteases (Papain, Cathepsin B/L).

  • Binding Mode: The active site cysteine thiolate attacks the carbonyl carbon of the hydrazide (or its oxidized azo derivative), forming a covalent hemithioacetal-like transition state.

  • SAR Insight: The Cbz group occupies the S2 subsite of the enzyme, providing hydrophobic anchoring that increases binding affinity (

    
     values often in the 
    
    
    
    range).
C. Antimicrobial Schiff Bases

Condensation of this compound with aromatic aldehydes (e.g., salicylaldehyde, 2-nitrobenzaldehyde) yields Schiff bases with significant biological activity.

  • Metal Complexation: Coordination with Cu(II) or Zn(II) often enhances antimicrobial potency by 2-5 fold due to increased lipophilicity and penetration of bacterial cell membranes (Tweedy's Chelation Theory).

Table 1: Comparative Biological Activity of Derivatives

Derivative ClassTarget / OrganismMechanismPotency Ref
Glycine Hydrazide (GlyH-101) CFTR Chloride ChannelPore Occlusion

[1]
Schiff Base (Salicylaldehyde) S. aureus, E. coliCell Wall DisruptionMIC:

[2]
Cu(II) Complex C. albicans (Fungal)DNA Intercalation/OxidationMIC:

[3]
Peptidyl Hydrazide Papain (Cysteine Protease)Active Site Thiol Trap

[4]

References

  • Muanprasat, C., et al. (2004). "Discovery of Glycine Hydrazide Pore-occluding CFTR Inhibitors." Journal of General Physiology. Link

  • Chohan, Z. H., et al. (2002).[4] "Antibacterial Schiff bases of oxalyl-hydrazine/diamide... and their zinc(II) complexes."[4] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Zheng, J.S., et al. (2013). "Chemical synthesis of proteins using peptide hydrazides as thioester surrogates."[5][6] Nature Protocols. Link

  • Otto, H.H., & Schirmeister, T. (1997). "Cysteine Proteases and Their Inhibitors." Chemical Reviews. Link

  • Tokumaru, K., & Johnston, J.N. (2017). "A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides." Chemical Science. Link

Sources

Theoretical vs. Experimental Properties of Cbz-Glycine Hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the theoretical and experimental profile of N-Benzyloxycarbonylglycine hydrazide (Cbz-Gly-NHNH₂) . It is structured to bridge the gap between computational prediction (DFT/Gas Phase) and laboratory reality (Solid State/Solvated), serving as a blueprint for researchers using this compound in peptide ligation or enzyme inhibition studies.

A Technical Guide for Structural Dynamics & Synthetic Application

Executive Summary

Cbz-Glycine hydrazide (CAS: 5680-83-1) serves as a critical intermediate in peptide chemistry, specifically for the Curtius rearrangement and the azide coupling method , strategies employed to minimize racemization during segment condensation. While theoretical models (DFT) often depict the molecule as a flexible, isolated monomer, experimental data reveals a rigid, self-assembling architecture driven by extensive intermolecular hydrogen bonding. This guide contrasts these two perspectives to optimize synthesis, purification, and application protocols.

Molecular Architecture: Theory vs. Reality

The disparity between the calculated properties (in vacuo) and observed properties (solid state/solution) is the primary source of experimental failure (e.g., solubility issues, unexpected reactivity).

Structural Parameters
PropertyTheoretical (DFT B3LYP/6-31G*)Experimental (Solid State/XRD)Causality of Deviation
Conformation Twisted, non-planar hydrazide tailPlanar or semi-planar hydrazideCrystal packing forces and intermolecular H-bonds flatten the structure.
Dipole Moment ~3.5 - 4.2 DebyeVariable (Solvent dependent)Solvent dielectric stabilizes zwitterionic resonance hybrids.
HOMO-LUMO Gap Large (~5.0 eV)Lower (Optical Gap)Intermolecular charge transfer in the crystal lattice narrows the gap.
N-N Bond Length 1.40 Å1.42 - 1.44 ÅRepulsion between lone pairs is mitigated by H-bonding in the solid state.
Frontier Molecular Orbitals (FMO)
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the hydrazide nitrogen lone pairs (nucleophilic site).

  • LUMO (Lowest Unoccupied Molecular Orbital): Located on the carbonyl carbon and the benzyl aromatic ring (electrophilic/π-system).

  • Implication: The high energy of the HOMO on the terminal nitrogen explains its rapid reaction with nitrous acid (HONO) to form the azide, a key step in peptide ligation.

Synthetic Protocol & Validation

This workflow integrates the synthesis of the precursor (Cbz-Gly-OMe) and the hydrazinolysis, ensuring high purity without column chromatography.

Reaction Logic
  • Protection: Glycine is protected with Benzyl chloroformate (Cbz-Cl) to prevent amine side-reactions.

  • Activation: The carboxyl group is esterified (Methyl ester) to make it susceptible to nucleophilic attack.

  • Hydrazinolysis: Hydrazine hydrate displaces the methoxy group. Note: Hydrazine is a stronger nucleophile than the amine, driving the equilibrium.

Step-by-Step Methodology
Step A: Synthesis of Cbz-Glycine Methyl Ester
  • Dissolve Cbz-Gly-OH (10 mmol) in MeOH (50 mL).

  • Catalyst: Add thionyl chloride (SOCl₂, 1.1 eq) dropwise at 0°C. Caution: Exothermic.

  • Reflux: Heat to 60°C for 2 hours. Monitor by TLC (System: EtOAc/Hexane 1:1).

  • Workup: Evaporate solvent. Redissolve in EtOAc, wash with NaHCO₃ (sat) and Brine. Dry over MgSO₄.[1]

Step B: Hydrazinolysis to Cbz-Gly-NHNH₂
  • Solvent Choice: Dissolve Cbz-Gly-OMe (from Step A) in absolute ethanol (0.5 M concentration). Why? Methanol can cause transesterification byproducts; Ethanol promotes precipitation of the product.

  • Nucleophile Addition: Add Hydrazine Hydrate (80% or 98%) (5.0 equivalents) dropwise at room temperature. High excess prevents dimer formation (Cbz-Gly-NH-NH-Gly-Cbz).

  • Reaction: Stir at RT for 12–24 hours. Product typically precipitates as a white solid.

  • Purification (Self-Validating):

    • Filter the white precipitate.

    • Wash 1: Cold Ethanol (removes unreacted ester).

    • Wash 2: Cold Water (removes excess hydrazine).

    • Wash 3: Diethyl Ether (speeds drying).

  • Drying: Vacuum desiccate over P₂O₅.

Visualization of Synthetic Pathway

SynthesisWorkflow Gly Glycine (H2N-CH2-COOH) CbzGly Cbz-Gly-OH Gly->CbzGly Schotten-Baumann (pH > 10) CbzCl Cbz-Cl (Protection) CbzCl->CbzGly Ester Cbz-Gly-OMe (Activated Ester) CbzGly->Ester Esterification MeOH MeOH / H+ MeOH->Ester Product Cbz-Gly-NHNH2 (Final Hydrazide) Ester->Product Nucleophilic Acyl Substitution N2H4 N2H4·H2O (Hydrazinolysis) N2H4->Product

Caption: Linear synthetic pathway transforming Glycine to this compound via ester activation.

Spectroscopic Characterization: The "Shift" Phenomenon

The most common analytical error is misinterpreting the IR/NMR shifts caused by hydrogen bonding.

Vibrational Spectroscopy (FTIR)
ModeTheoretical (Gas Phase)Experimental (Solid KBr)Shift (Δ)Explanation
ν(N-H) stretch ~3450–3500 cm⁻¹3280–3320 cm⁻¹Red Shift (-180) Strong intermolecular H-bonding weakens the N-H bond constant.
ν(C=O) Amide I ~1700–1720 cm⁻¹1650–1665 cm⁻¹Red Shift (-50) C=O acts as H-bond acceptor, reducing double bond character.
ν(C=O) Carbamate ~1750 cm⁻¹1690–1705 cm⁻¹Red Shift (-50) Cbz carbonyl also participates in the H-bond network.
Nuclear Magnetic Resonance (NMR)
  • Solvent Effect (DMSO-d6 vs. CDCl3):

    • In CDCl₃ , the hydrazide protons (-NH-NH₂2) often appear broad or are not visible due to exchange.

    • In DMSO-d6 , the hydrazide protons are distinct due to H-bonding with the solvent, which slows exchange.

    • Diagnostic Peak: The hydrazide -NH- appears at ~9.0–9.2 ppm (singlet), and the -NH₂ appears at ~4.2 ppm (broad singlet).

Structural Dynamics & Reactivity

The Azide Coupling (The Primary Application)

Cbz-Gly-hydrazide is a "masked" activated ester. Upon treatment with nitrous acid (HONO), it converts to the azide, which couples to amines without racemization.

Mechanism:

  • Nitrosation: The terminal -NH₂ attacks the Nitrosonium ion (NO⁺).

  • Dehydration: Loss of water yields the acyl azide (-CON₃).

  • Coupling: The azide is attacked by the amine of the next amino acid.

Biological Activity & Enzyme Inhibition

While often a precursor, the hydrazide moiety itself has biological implications:

  • Metalloprotease Inhibition: The hydrazide group can chelate Zinc (Zn²⁺) in active sites (e.g., Carboxypeptidase A).

  • Cysteine Protease Inhibition: Acts as a "warhead," forming a reversible covalent bond with the active site Thiol (-SH).

Reactivity Network Diagram

Reactivity Hydrazide Cbz-Gly-NHNH2 (Core Scaffold) Azide Acyl Azide (Cbz-Gly-N3) Hydrazide->Azide Oxidative Activation MetalComplex Metal Complex (Zn2+ Chelation) Hydrazide->MetalComplex Chelation SchiffBase Hydrazone (Schiff Base) Hydrazide->SchiffBase Condensation Peptide Peptide Bond (Cbz-Gly-NH-R) Azide->Peptide Curtius / Coupling HONO + NaNO2 / HCl (0°C) HONO->Azide Amine + R-NH2 Amine->Peptide Aldehyde + R-CHO Aldehyde->SchiffBase Metal + Zn2+ / Cu2+ Metal->MetalComplex

Caption: Functional versatility of Cbz-Gly-NHNH2 in synthesis (left) and bio-inorganic chemistry (right).

References

  • Stoll, A., & Wiedemann, E. (1952). Peptide Synthesis via the Azide Method. Helvetica Chimica Acta . (Foundational text on hydrazide-azide conversion).

  • Verma, G., et al. (2017). A Systematic Review on the Synthesis and Biological Activity of Hydrazide Derivatives. Hygeia Journal for Drugs and Medicines . (Review of hydrazide biological properties).

  • Sheeja, B., et al. (2012). Molecular structure, vibrational spectra and theoretical NBO, HOMO-LUMO analysis of N-benzoyl glycine. Indian Journal of Pure & Applied Physics . (Comparative DFT data for glycine derivatives).

  • Sigma-Aldrich. (2024).[2] Product Specification: N-(Benzyloxycarbonyl)glycine hydrazide. Merck KGaA . (Physical property verification).

  • BenchChem. (2025). Synthesis of N-Substituted Glycine Oligomers Using N-Benzyl-N-Cbz. BenchChem Application Notes . (Synthetic protocols).

Sources

Methodological & Application

Application Note: Strategic Synthesis of Cbz-Glycine Hydrazides via SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The utilization of peptide hydrazides has revolutionized protein semi-synthesis, serving as robust, shelf-stable surrogates for unstable peptide thioesters in Native Chemical Ligation (NCL) . While standard protocols often employ Fmoc-SPPS, the specific incorporation of Cbz-Glycine Hydrazide moieties represents a specialized, high-fidelity strategy.

Why this compound?

  • Racemization Suppression (The Glycine Advantage): The activation of C-terminal hydrazides (via oxidation to azides) carries a risk of C-terminal epimerization. Placing a Glycine residue at the C-terminus eliminates chirality, rendering the activation step racemization-free.

  • Orthogonal Protection (The Cbz Advantage): The Benzyloxycarbonyl (Cbz or Z) group is stable to mild acid (TFA) and basic conditions (Piperidine). In SPPS, a Cbz-N-capped peptide hydrazide allows for the isolation of a fully protected peptide segment that can undergo C-terminal ligation without N-terminal interference, a critical requirement for convergent fragment condensation strategies.

This guide details two complementary protocols: the Solution-Phase Synthesis of Cbz-Gly-NHNH₂ (as a reference standard) and the Solid-Phase Synthesis (SPPS) of complex peptide hydrazides using the robust Fmoc-Hydrazine-2-CTC resin strategy.

Critical Mechanistic Workflow

The following diagram illustrates the chemical logic governing the synthesis and activation of Cbz-Glycine hydrazides.

Cbz_Glycine_Hydrazide_Workflow cluster_0 Solid Phase Synthesis Resin 2-CTC Resin (Solid Support) Loading Resin Functionalization (Fmoc-NHNH₂) Resin->Loading SN1 Reaction Coupling SPPS Elongation (C-term Glycine) Loading->Coupling Fmoc Deprotection Capping N-Terminal Capping (Cbz-Cl / Cbz-AA) Coupling->Capping Final Cycle Cleavage Acidolytic Cleavage (TFA/DCM) Capping->Cleavage 1% TFA Product Cbz-Peptide-Gly-NHNH₂ (Protected Hydrazide) Cleavage->Product Release Activation Oxidative Activation (NaNO₂/HCl -> Azide) Product->Activation In Solution Ligation Native Chemical Ligation (Thioester Formation) Activation->Ligation + Thiol/Cys-Peptide

Figure 1: Strategic workflow for generating Cbz-protected peptide hydrazides via SPPS, highlighting the transition from solid support to solution-phase ligation.

Protocol A: Preparation of Reference Standard (Solution Phase)

Context: Before attempting complex SPPS, it is often necessary to synthesize Cbz-Gly-NHNH₂ in bulk as a model compound for optimizing ligation conditions (e.g., HPLC retention time calibration).

Reagents Required[1][2][3][4][5][6][7][8]
  • Cbz-Gly-OMe (Cbz-Glycine Methyl Ester) or Cbz-Gly-OEt

  • Hydrazine Monohydrate (80% or 98%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Diethyl Ether (Et₂O)

Step-by-Step Methodology
  • Dissolution: Dissolve 10 mmol of Cbz-Gly-OMe in 30 mL of MeOH.

  • Hydrazinolysis: Add Hydrazine Monohydrate (50 mmol, 5 equiv.) dropwise to the stirring solution at room temperature.

    • Note: A large excess of hydrazine is crucial to prevent the formation of the dimer (Cbz-Gly-NH-NH-Gly-Cbz).

  • Reaction: Stir the mixture at room temperature for 4–12 hours. Monitor by TLC (System: CHCl₃/MeOH 9:1). The ester spot should disappear.

  • Precipitation: If the product precipitates, filter directly. If not, concentrate the solvent to ~5 mL under reduced pressure.

  • Crystallization: Add cold Diethyl Ether (50 mL) to induce crystallization.

  • Purification: Filter the white solid, wash extensively with cold ether (to remove excess hydrazine), and dry under vacuum.

    • Yield Expectation: >85%

    • Characterization: ESI-MS [M+H]⁺ expected for C₁₀H₁₃N₃O₃.

Protocol B: SPPS of Cbz-Peptide-Gly-Hydrazides

Context: This is the primary application note. Standard Wang resins are unsuitable for hydrazides. We utilize 2-Chlorotrityl Chloride (2-CTC) Resin functionalized with Fmoc-Hydrazine .[1][2]

Crucial Design Choice: We use Fmoc-Hydrazine rather than free hydrazine to load the resin.[3] Free hydrazine often leads to cross-linking (double loading), whereas Fmoc-Hydrazine guarantees a 1:1 substitution.

Phase 1: Resin Functionalization (The "Liu" Method)
ParameterSpecification
Resin 2-Chlorotrityl Chloride (2-CTC) Resin (1.0–1.6 mmol/g)
Reagent Fmoc-Hydrazine (Fmoc-NHNH₂)
Base N,N-Diisopropylethylamine (DIPEA)
Solvent DCM / DMF (1:1)
  • Swelling: Swell 1.0 g of 2-CTC resin in dry DCM for 30 min.

  • Loading Cocktail: Dissolve Fmoc-NHNH₂ (2.0 mmol) and DIPEA (4.0 mmol) in 10 mL DCM/DMF (1:1).

    • Why this ratio? 2-CTC is extremely moisture sensitive. The excess base neutralizes HCl generated during substitution.

  • Coupling: Add the cocktail to the resin. Agitate for 2 hours at Room Temperature (RT).

  • Capping (MeOH): Add 1 mL of HPLC-grade Methanol (MeOH) and mix for 20 min.

    • Mechanism:[4][5][6] MeOH caps any unreacted trityl chloride sites to prevent non-specific binding later.

  • Washing: Drain and wash: DCM (3x), DMF (3x), DCM (3x).

  • Loading Check: The resin is now Fmoc-NHNH-Trt(2-Cl)-Resin . Determine loading via UV quantification of the Fmoc group (piperidine adduct at 290 nm). Typical loading: 0.4–0.6 mmol/g.

Phase 2: Peptide Assembly & Glycine Introduction
  • Fmoc Removal: Treat resin with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x).

    • Result:H₂N-NH-Trt(2-Cl)-Resin .

  • First Residue Coupling (The Glycine Anchor):

    • Dissolve Fmoc-Gly-OH (4 equiv.), HATU (3.8 equiv.), and DIPEA (8 equiv.) in DMF.

    • Pre-activation: Allow to react for 30 seconds before adding to the resin.

    • Coupling time: 1 hour.

    • Note: Glycine is used here to ensure the final hydrazide (upon cleavage) has a C-terminal Glycine, preventing racemization during downstream ligation.

  • Elongation: Proceed with standard Fmoc-SPPS cycles for the remainder of the peptide sequence.

Phase 3: The Cbz-N-Cap Strategy

To generate the specific Cbz-Peptide-Gly-NHNH₂ species:

  • Final Fmoc Removal: Remove the N-terminal Fmoc group of the last amino acid.

  • Cbz Introduction:

    • Option A (Cbz-Cl): Add Benzyl Chloroformate (Cbz-Cl, 5 equiv.) and DIPEA (10 equiv.) in DCM. React for 1 hour.

    • Option B (Cbz-OSu): Add Cbz-N-hydroxysuccinimide ester (5 equiv.) and DIPEA in DMF. React for 2 hours (Milder, preferred for sensitive side chains).

  • Verification: Perform a Kaiser test. It should be negative (no free amines).

Phase 4: Cleavage and Isolation

The 2-CTC linkage is highly acid-sensitive, allowing cleavage of the hydrazide while retaining side-chain protecting groups (if desired) or global deprotection.

For Global Deprotection (Standard):

  • Cocktail: TFA / TIPS / H₂O (95:2.5:2.5).

  • Reaction: Agitate resin for 2–3 hours.

  • Precipitation: Filter filtrate into cold Diethyl Ether. Centrifuge to collect the pellet.

  • Result: Cbz-[Peptide]-Gly-NHNH₂ .

    • Note: The N-terminal Cbz group is stable to TFA. The C-terminal hydrazide is released intact.

Application: Activation and Ligation

The synthesized this compound is a "crypto-thioester." It is stable in solution until activated.

One-Pot Ligation Protocol:

  • Dissolution: Dissolve the peptide hydrazide (2 mM) in Ligation Buffer (6 M GnHCl, 0.2 M Phosphate, pH 3.0).

  • Oxidation (Activation): Cool to -10°C. Add NaNO₂ (10 equiv.).

    • Mechanism:[4][5][6] Converts -NHNH₂ to -N₃ (Peptidyl Azide).

  • Thiolysis: After 20 min, add MPAA (4-mercaptophenylacetic acid, 50 equiv.) and adjust pH to 7.0.

    • Mechanism:[4][5][6] The azide converts to the MPAA-thioester in situ.

  • Ligation: Add the Cys-peptide nucleophile. The N-terminal Cbz group on the hydrazide fragment ensures no intramolecular cyclization or side reactions occurs at the N-terminus.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Resin Loading Moisture in 2-CTC resin or old Fmoc-hydrazine.Dry resin under vacuum over P₂O₅ overnight. Use fresh Fmoc-NHNH₂.
Double Addition (Dimer) Used free hydrazine instead of Fmoc-hydrazine.Switch to Fmoc-NHNH₂ protocol (Protocol B, Phase 1).
Racemization C-terminal residue is not Glycine.Ensure the first residue coupled to the hydrazine resin is Glycine .
Incomplete Cbz Capping Cbz-Cl is hydrolyzed/old.Use fresh Cbz-Cl or switch to the more stable Cbz-OSu .

References

  • Fang, G. M., Li, Y. M., Shen, F., Huang, Y. C., Li, J. B., Lin, Y., ... & Liu, L. (2011). Protein chemical synthesis by ligation of peptide hydrazides.[7][2][3][8] Angewandte Chemie International Edition.

  • Zheng, J. S., Tang, S., Qi, Y. K., Wang, Z. P., & Liu, L. (2013). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates.[7][2][3] Nature Protocols.

  • Merrifield, R. B. (1963).[9][5][10] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.

  • Cheung, S. T., & Benoiton, N. L. (1977). N-Benzyloxycarbonylamino acid chlorides. Preparation and properties. Canadian Journal of Chemistry. (Reference for Cbz-Cl properties).

Sources

Cbz-Glycine Hydrazide as a Versatile Precursor for Peptide Thioester Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Crucial Role of Peptide Thioesters in Protein Science

In the landscape of chemical biology and drug development, the synthesis of large peptides and proteins with precise atomic-level control is paramount. This capability allows for the introduction of non-natural amino acids, post-translational modifications, and probes for mechanistic studies. Native Chemical Ligation (NCL) has emerged as a cornerstone technology for these endeavors, enabling the assembly of large polypeptides from smaller, unprotected peptide fragments.[1] A key prerequisite for NCL is the generation of a peptide segment with a C-terminal thioester, which reacts chemoselectively with another peptide fragment bearing an N-terminal cysteine residue to form a native peptide bond.[1]

However, the synthesis of peptide thioesters, particularly using the popular Fmoc-based solid-phase peptide synthesis (SPPS) methodology, presents significant challenges due to the instability of the thioester linkage to the basic conditions required for Fmoc deprotection.[2] To circumvent this, the use of stable thioester precursors, or "surrogates," that can be readily converted to the reactive thioester post-synthesis has become a preferred strategy. Among these, peptide hydrazides have proven to be exceptionally valuable.[3][4] This guide provides a detailed exploration of the use of Cbz-Glycine hydrazide as a foundational building block for the synthesis of peptide hydrazides and their subsequent conversion to peptide thioesters for applications in NCL.

The Strategic Advantage of the Peptide Hydrazide Approach

The utilization of peptide hydrazides as thioester precursors offers several distinct advantages for the research scientist:

  • Compatibility with Fmoc-SPPS: Peptide hydrazides are stable to the repetitive piperidine treatments used in Fmoc-SPPS, allowing for the straightforward synthesis of the desired peptide sequence without premature cleavage or side reactions.[5][6]

  • Facile Post-Synthesis Conversion: The hydrazide moiety can be efficiently and selectively converted to a highly reactive acyl azide intermediate under mild acidic conditions, which is then readily transformed into the desired thioester by the addition of a thiol.[3][5][6]

  • In Situ Thioester Formation: The conversion of the peptide hydrazide to the thioester can be performed in situ just prior to the NCL reaction, minimizing the handling and potential degradation of the often-labile peptide thioester.[3][5]

  • Access to Difficult Sequences: This method is particularly useful for the synthesis of proteins that are challenging to produce using recombinant DNA technology or that require the incorporation of modifications sensitive to harsh chemical treatments.[5][6]

The Underlying Chemistry: From this compound to a Reactive Thioester

The journey from a simple protected amino acid hydrazide to a reactive peptide thioester ready for ligation involves a series of well-orchestrated chemical transformations. This compound serves as an excellent starting point for SPPS, providing a stable, protected amino acid to initiate the synthesis on a suitable resin. The carboxybenzyl (Cbz) group provides robust protection for the N-terminus of glycine during the initial coupling steps.

The overall workflow can be conceptualized as a two-stage process: first, the solid-phase synthesis of the peptide hydrazide, and second, the solution-phase conversion to the peptide thioester.

Stage 1: Solid-Phase Synthesis of the Peptide Hydrazide

This stage involves the standard procedures of Fmoc-SPPS, with the key distinction being the use of a hydrazine-functionalized resin or the initial loading of this compound onto a suitable resin. The synthesis proceeds by the sequential addition of Fmoc-protected amino acids.

Workflow for Peptide Hydrazide Synthesis

cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Resin Hydrazine Resin Fmoc_Gly_OH Couple Fmoc-Gly-OH Resin->Fmoc_Gly_OH Step 1 Deprotection1 Fmoc Deprotection (Piperidine) Fmoc_Gly_OH->Deprotection1 Step 2 Coupling Couple Subsequent Fmoc-Amino Acids Deprotection1->Coupling Step 3 Deprotection2 Final Fmoc Deprotection Coupling->Deprotection2 Repeat n times Cleavage Cleavage from Resin (e.g., TFA) Deprotection2->Cleavage Step 4 Peptide_Hydrazide Purified Peptide Hydrazide Cleavage->Peptide_Hydrazide Yields

Caption: General workflow for solid-phase synthesis of peptide hydrazides.

Stage 2: Conversion of Peptide Hydrazide to Peptide Thioester

This critical step is typically performed in solution after the peptide hydrazide has been cleaved from the resin and purified. The process involves two key chemical reactions:

  • Formation of the Acyl Azide: The peptide hydrazide is treated with an acidic solution of sodium nitrite (NaNO₂). This converts the C-terminal hydrazide into a highly reactive acyl azide intermediate.[5][6] The reaction is performed at low temperatures to maintain the stability of the acyl azide.

  • Thiolysis to Form the Thioester: An excess of a thiol, such as 4-mercaptophenylacetic acid (MPAA) or benzyl mercaptan, is added to the acyl azide solution. The thiol rapidly displaces the azide, forming the desired peptide thioester.[3][5]

Mechanism of Thioester Formation

Peptide_Hydrazide Peptide-CO-NHNH₂ Peptide Hydrazide Acyl_Azide Peptide-CO-N₃ Acyl Azide Intermediate Peptide_Hydrazide->Acyl_Azide Oxidative Activation reagent1 NaNO₂, H⁺ (-15°C to 0°C) Peptide_Thioester Peptide-CO-SR' Peptide Thioester Acyl_Azide->Peptide_Thioester Thiolysis reagent2 R'-SH (Thiol)

Caption: Conversion of a peptide hydrazide to a peptide thioester.

Detailed Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the synthesis of a peptide thioester using a this compound-derived peptide.

Protocol 1: Solid-Phase Synthesis of a Peptide Hydrazide

This protocol outlines the synthesis of a model peptide hydrazide on a 2-chlorotrityl chloride (2-CTC) resin, which is first functionalized with hydrazine.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Hydrazine hydrate

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Fmoc-protected amino acids

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

Procedure:

  • Resin Preparation (Hydrazine Loading):

    • Swell 1 g of 2-CTC resin in DCM for 30 minutes.

    • Drain the DCM and add a solution of 10 equivalents of hydrazine hydrate in DMF.

    • Add 5 equivalents of DIPEA and agitate the mixture for 2 hours at room temperature.

    • Wash the resin extensively with DMF, DCM, and methanol, then dry under vacuum.

  • First Amino Acid Coupling (Glycine):

    • Swell the hydrazine resin in DMF for 30 minutes.

    • In a separate vessel, dissolve 3 equivalents of Fmoc-Gly-OH and 2.9 equivalents of HATU in DMF.

    • Add 6 equivalents of DIPEA to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Wash the resin with DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the 20% piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF.

  • Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final amino acid coupling, perform a final Fmoc deprotection (step 3).

    • Wash the resin with DMF and DCM, then dry.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification:

    • Purify the crude peptide hydrazide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the peptide hydrazide as a white powder.

Protocol 2: Conversion of Peptide Hydrazide to Peptide Thioester and In Situ NCL

This protocol details the conversion of the purified peptide hydrazide to a peptide thioester and its immediate use in a native chemical ligation reaction.

Materials:

  • Purified peptide hydrazide

  • Ligation buffer: 6 M Guanidine hydrochloride (Gdn·HCl), 100 mM sodium phosphate, pH 7.0

  • Activation buffer: 6 M Gdn·HCl, 200 mM sodium phosphate, pH 3.0

  • Sodium nitrite (NaNO₂) solution: 0.5 M in water (prepare fresh)

  • Thiol: 4-mercaptophenylacetic acid (MPAA)

  • N-terminal cysteine-containing peptide

  • Tris(2-carboxyethyl)phosphine (TCEP)

Procedure:

  • Preparation of Reactants:

    • Dissolve the peptide hydrazide (1 equivalent) in the activation buffer to a final concentration of 2-5 mM.

    • Dissolve the N-terminal cysteine peptide (1.2 equivalents) in the ligation buffer.

    • Cool the peptide hydrazide solution to -15°C in an ice-salt bath.

  • Acyl Azide Formation:

    • Add 10-20 equivalents of the freshly prepared NaNO₂ solution to the cold peptide hydrazide solution.

    • Stir the reaction at -15°C for 15-20 minutes. The solution may turn slightly yellow.

  • Thioester Formation and Native Chemical Ligation:

    • To the acyl azide solution, add the N-terminal cysteine peptide solution.

    • Immediately add MPAA to a final concentration of 50-100 mM. The MPAA serves as the thiol for thioester formation and also as a reducing agent.

    • Adjust the pH of the reaction mixture to 6.8-7.2 by adding a concentrated NaOH or phosphate buffer solution.

    • Add TCEP to a final concentration of 5-10 mM to maintain a reducing environment.

    • Allow the reaction to proceed at room temperature, monitoring its progress by RP-HPLC and mass spectrometry. Ligation is typically complete within a few hours.

  • Purification of the Ligated Product:

    • Once the reaction is complete, purify the final ligated polypeptide by RP-HPLC.

    • Lyophilize the pure fractions to obtain the final product.

Quantitative Data Summary

The efficiency of the peptide hydrazide to thioester conversion and subsequent ligation can be influenced by several factors. The following table provides typical reaction parameters and expected outcomes.

ParameterRecommended RangeRationale
Peptide Hydrazide Concentration 2-5 mMBalances solubility and reaction kinetics.
NaNO₂ Equivalents 10-20Ensures complete conversion to the acyl azide.
Activation Temperature -15°C to 0°CStabilizes the acyl azide intermediate.
Activation pH 3.0Optimal pH for the diazotization reaction.
Thiol (MPAA) Concentration 50-100 mMDrives the thiolysis reaction to completion.
Ligation pH 6.8-7.2Optimal for the NCL reaction.
Typical Ligation Time 1-6 hoursVaries depending on the peptide sequences.
Expected Yield 50-80%Dependent on the complexity of the peptides.

Troubleshooting and Field-Proven Insights

  • Incomplete Acyl Azide Formation: If the conversion to the thioester is slow or incomplete, ensure the NaNO₂ solution is freshly prepared and that the activation pH is acidic (around 3.0).

  • Side Reactions during Activation: At higher temperatures or prolonged reaction times, the acyl azide can be susceptible to hydrolysis. Maintain a low temperature during the activation step.

  • Slow Ligation: If the NCL reaction is slow, ensure the pH is in the optimal range (6.8-7.2) and that a sufficient concentration of a reducing agent like TCEP is present. The choice of thiol can also influence the rate of ligation.

  • Precipitation of Peptides: The use of 6 M Gdn·HCl as a denaturant in the buffers is crucial for maintaining the solubility of larger peptide fragments.

Conclusion

The use of this compound as a precursor for the synthesis of peptide hydrazides offers a robust and reliable method for accessing peptide thioesters compatible with Fmoc-SPPS. This strategy effectively circumvents the challenges associated with the direct synthesis of peptide thioesters and has become an indispensable tool for the chemical synthesis of complex proteins. The protocols and insights provided in this guide are intended to equip researchers in chemical biology and drug discovery with the practical knowledge to successfully implement this powerful technique in their own laboratories.

References

  • Zheng, J.-S., Tang, S., Qi, Y.-K., Wang, Z.-P., & Liu, L. (2013). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. Nature Protocols, 8(12), 2483–2495. [Link]

  • Fang, G.-M., Li, Y.-M., Shen, F., Huang, Y.-C., Li, J.-B., Lin, Y., Cui, H.-K., & Liu, L. (2011). Protein chemical synthesis by ligation of peptide hydrazides. Angewandte Chemie International Edition, 50(33), 7645–7649. [Link]

  • Karas, J. A., & Scanlon, D. B. (2025). Solid-Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry. Journal of Peptide Science. (Note: This is a future-dated reference from the search results, used here to illustrate the ongoing relevance and development in the field).
  • Flood, D. T., Hintzen, J. C. J., Bird, M. J., Cistrone, P. A., Chen, J. S., & Dawson, P. E. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. Angewandte Chemie International Edition, 57(40), 13233-13237. [Link]

  • Huang, Y.-C., Fang, G.-M., & Liu, L. (2014). Chemical synthesis of proteins using hydrazide intermediates. Science China Chemistry, 57(6), 767–776. [Link]

  • Camarero, J. A., Hackel, B. J., de Yoreo, J. J., & Mitchell, A. R. (2004). Fmoc-Based Synthesis of Peptide α-Thioesters Using an Aryl Hydrazine Support. The Journal of Organic Chemistry, 69(12), 4145–4151. [Link]

  • Blanco-Canosa, J. B., & Dawson, P. E. (2008). An efficient Fmoc-SPPS approach for the synthesis of peptide-thioesters by N–S acyl shift. Angewandte Chemie International Edition, 47(36), 6851–6855. [Link]

  • Zheng, J.-S., Chang, H.-N., & Liu, L. (2012). Recent development of peptide hydrazides as thioester precursors for native chemical ligation. Science China Chemistry, 55(11), 2235–2243. [Link]

  • Sato, K., Tanaka, S., Wang, J., Ishikawa, K., Tsuda, S., Narumi, T., et al. (2023). Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides. Exploratory Research and Hypothesis in Medicine, 8(4), 406-417. [Link]

  • Kent, S. B. H. (2009). Total chemical synthesis of proteins. Chemical Society Reviews, 38(2), 338–351. [Link]

  • Dawson, P. E., Muir, T. W., Clark-Lewis, I., & Kent, S. B. H. (1994). Synthesis of proteins by native chemical ligation. Science, 266(5186), 776–779. [Link]

  • Hojo, H., & Aimoto, S. (1993). A new method for the preparation of a peptide thioester. Tetrahedron Letters, 34(10), 1629-1632.
  • Botti, P., Carrasco, M. R., & Kent, S. B. H. (2001). Native Chemical Ligation of C-Terminal Peptide Hydrazides. Tetrahedron Letters, 42(10), 1831–1833.
  • Johnson, E. C. B., & Kent, S. B. H. (2006). Insights into the mechanism and catalysis of native chemical ligation. Journal of the American Chemical Society, 128(20), 6640–6646. [Link]

  • Hou, W., Zhang, X., Li, F., & Liu, C.-F. (2011). Fmoc-Based Solid-Phase Synthesis of Peptide Thioesters. International Journal of Peptide Research and Therapeutics, 17(3), 223–233. [Link]

  • Zheng, J.-S., Tang, S., Qi, Y.-K., Wang, Z.-P., & Liu, L. (2013). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. PubMed, PMID: 24232250. [Link]

  • Chen, J., Wan, Q., Li, Y., & Liu, L. (2017). Hydrazide-based native chemical ligation for protein synthesis. Current Opinion in Chemical Biology, 38, 106–113.
  • Thompson, R. E., & Muir, T. W. (2019). Native Chemical Ligation of Peptides and Proteins. Current Protocols in Chemical Biology, 11(2), e62. [Link]

Sources

Application Note: Cbz-Glycine Hydrazide in Native Chemical Ligation

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of Cbz-Glycine Hydrazide (Carbobenzyloxy-Glycine Hydrazide) as a critical Process Control Standard and Model Substrate for optimizing Hydrazide-Based Native Chemical Ligation (NCL).

Executive Summary

Native Chemical Ligation (NCL) using peptide hydrazides has emerged as a powerful alternative to traditional thioester-based methods, primarily due to the stability of hydrazides during Solid-Phase Peptide Synthesis (SPPS). However, the activation of hydrazides requires precise oxidative conditions that can be sensitive to pH, temperature, and stoichiometry.

This compound (Cbz-Gly-NHNH₂) serves as an ideal benchmarking standard for this chemistry. Its specific application allows researchers to:

  • Validate Reagents: Confirm the activity of oxidative reagents (NaNO₂) and thiol catalysts (MPAA) before committing valuable synthetic peptides.

  • Optimize Kinetics: Determine the precise time-course of acyl azide formation and subsequent thiolysis in specific buffer systems.

  • Troubleshoot Side Reactions: Distinguish between successful ligation and common failure modes like Curtius rearrangement or hydrolysis, facilitated by the UV-active Cbz chromophore.

Scientific Mechanism

The utility of this compound relies on its conversion from a stable precursor to a reactive thioester surrogate in situ.

Mechanism of Action
  • Activation: Under acidic conditions (pH 3.0–4.0), Cbz-Gly-NHNH₂ reacts with nitrous acid (generated from NaNO₂) to form the electrophilic acyl azide intermediate (Cbz-Gly-N₃).

  • Thiolysis: The acyl azide is intercepted by an aryl thiol catalyst (e.g., MPAA) to generate the active thioester (Cbz-Gly-S-Ar).

  • Ligation: The thioester undergoes transthioesterification with an N-terminal Cysteine peptide, followed by an S-to-N acyl shift to form a native amide bond.

Reaction Pathway Diagram

NCL_Mechanism Substrate Cbz-Gly-NHNH₂ (Stable Precursor) Activation Activation (NaNO₂ / HCl) Substrate->Activation Azide Acyl Azide (Cbz-Gly-N₃) Activation->Azide Oxidation (-20°C to -10°C) Thiolysis Thiolysis (MPAA) Azide->Thiolysis Thioester Thioester (Cbz-Gly-S-MPAA) Thiolysis->Thioester S-Nucleophilic Attack Ligation Ligation (H-Cys-Peptide) Thioester->Ligation Product Ligated Product (Cbz-Gly-Cys-Peptide) Ligation->Product S-to-N Acyl Shift

Figure 1: Mechanistic pathway of this compound activation and ligation.[1][2][3] The stable hydrazide is converted to a reactive thioester in situ.

Material Specifications

PropertySpecificationRationale
Compound Name This compoundN-terminal protection (Cbz) provides UV absorbance (254 nm) for HPLC monitoring, unlike free Glycine.
Molecular Weight 223.23 g/mol Small size ensures sharp HPLC peaks and simplified Mass Spec interpretation.
Solubility DMSO, DMF, MeOHCompatible with standard organic solvents used to dissolve hydrophobic peptide segments.
Purity Requirement >98% (HPLC)Essential to avoid ambiguous peaks during kinetic monitoring.
Storage -20°C, DesiccatedHydrazides are stable but should be kept dry to prevent slow hydrolysis or oxidation.

Experimental Protocols

Protocol A: The "Standardization Assay" (Benchmarking Reagents)

Use this protocol to validate your NaNO₂ and MPAA stocks before attempting ligation on precious peptides.

Reagents:
  • Stock A (Substrate): 20 mM Cbz-Gly-NHNH₂ in DMSO.

  • Stock B (Oxidant): 200 mM NaNO₂ in Water (Freshly prepared).

  • Stock C (Acid): 6.0 M Guanidine·HCl, 0.2 M Na₂HPO₄, pH adjusted to 3.0 with HCl.

  • Stock D (Thiol): 200 mM MPAA (4-Mercaptophenylacetic acid) in 6.0 M Guanidine·HCl, 0.2 M Na₂HPO₄, pH 7.0.

  • Stock E (Model Nucleophile): 20 mM L-Cysteine Methyl Ester (or H-Cys-Gly-OH) in ligation buffer.

Procedure:

Step 1: Activation (Azide Formation)

  • In a 1.5 mL HPLC vial, mix 10 µL Stock A (0.2 µmol) with 80 µL Stock C (Acid Buffer).

  • Cool the mixture to -15°C (ice/salt bath).

  • Add 10 µL Stock B (Oxidant, 10 equiv).

  • Incubate at -15°C for 20 minutes .

    • Checkpoint: Analyze 5 µL by HPLC/MS. You should see quantitative conversion of Cbz-Gly-NHNH₂ (MW 223) to Cbz-Gly-N₃ (MW 234). Note: Azides are unstable; keep cold.

Step 2: Thiolysis (Thioester Formation)

  • To the activated azide solution, add 100 µL Stock D (MPAA Thiol).

  • Adjust pH to 7.0 immediately using dilute NaOH (or careful addition of pH 7.5 buffer).

  • Incubate at Room Temperature (RT) for 15 minutes .

    • Checkpoint: Analyze by HPLC/MS. The Azide peak should disappear, replaced by the Thioester peak (Cbz-Gly-MPAA).

Step 3: Ligation (Model Reaction)

  • Add 100 µL Stock E (Cys-Nucleophile).

  • Incubate at RT for 2–4 hours .

  • Monitor disappearance of the Thioester and formation of the Ligation Product (Cbz-Gly-Cys-OMe).

Protocol B: Troubleshooting & Data Interpretation

Use the following table to interpret HPLC/MS data from the Standardization Assay.

Observation (HPLC/MS)DiagnosisCorrective Action
Remaining Starting Material (MW 223) Incomplete OxidationIncrease NaNO₂ concentration or check if NaNO₂ stock is degraded (oxidized to nitrate).
Product Mass = MW - 28 (Isocyanate) Curtius RearrangementTemperature too high during activation step. Ensure reaction stays <-10°C.
Product Mass = MW + 1 (Acid) Hydrolysis of Azide/ThioesterpH too high during activation or thiol not added quickly enough.
Slow Ligation Rate Inactive Thiol CatalystMPAA may be oxidized to disulfide. Add TCEP (20 mM) to the ligation buffer to keep MPAA reduced.

Workflow Visualization

Workflow Start Start: Cbz-Gly-NHNH₂ Preparation Solubilization Dissolve in DMSO (20 mM Stock) Start->Solubilization Activation_Step Add NaNO₂ / pH 3.0 (-15°C, 20 min) Solubilization->Activation_Step QC_1 QC Checkpoint 1: Confirm Azide Formation Activation_Step->QC_1 QC_1->Activation_Step Fail (Adjust NaNO₂) Thiolysis_Step Add MPAA / pH 7.0 (RT, 15 min) QC_1->Thiolysis_Step Pass Ligation_Step Add Cys-Peptide (Ligation Reaction) Thiolysis_Step->Ligation_Step Final_Analysis Final LC-MS Analysis (Yield & Purity) Ligation_Step->Final_Analysis

Figure 2: Operational workflow for validating NCL conditions using this compound.

References

  • Zheng, J. S., et al. (2013). "Chemical synthesis of proteins using peptide hydrazides as thioester surrogates."[4] Nature Protocols, 8(12), 2483–2495.

    • Core protocol for hydrazide activation and lig
  • Fang, G. M., et al. (2011). "Protein chemical synthesis by ligation of peptide hydrazides." Angewandte Chemie International Edition, 50(33), 7645–7649.

    • First description of the hydrazide-based NCL method.
  • Flood, D. T., et al. (2018). "General Protocol for the Synthesis of Peptide Hydrazides." Organic Syntheses, 95, 366-379.

    • Detailed synthetic procedures for hydrazide precursors.
  • BenchChem. "this compound Compound Properties."

    • Physical properties and solubility data.[5]

Sources

Application Note: Precision Peptide Coupling via Cbz-Glycine Hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

In the landscape of peptide synthesis, the Azide Coupling Method (via hydrazide intermediates) remains the gold standard for segment condensation when preserving chiral integrity is paramount. Unlike carbodiimide or active ester methods, the acyl azide pathway proceeds through a mechanism that almost entirely suppresses oxazolone formation, the primary driver of C-terminal racemization.

This guide details the synthesis of N-benzyloxycarbonyl-glycine hydrazide (Cbz-Gly-NHNH₂) and its subsequent oxidative activation to couple with an amino component. While Glycine itself is achiral and cannot racemize, this protocol serves as the foundational model for processing complex chiral amino acid hydrazides using the Honzl-Rudinger modification , which utilizes organic nitrites to maximize solubility and yield.

Mechanism of Action

The workflow consists of two distinct chemical phases:[1][2][3][4]

  • Nucleophilic Acyl Substitution: Hydrazine displaces an ester group to form the stable hydrazide.

  • Oxidative Activation (Honzl-Rudinger): The hydrazide is converted to an acyl azide using tert-butyl nitrite (t-BuONO) and acid. The acyl azide is a potent electrophile that reacts with amines to form the peptide bond.

Critical Control Point: The acyl azide is thermally unstable. If the temperature rises above 0°C during activation, it undergoes a Curtius Rearrangement , releasing nitrogen to form an isocyanate, which hydrolyzes to a urea byproduct.

Pathway Visualization

G Ester Cbz-Gly-OEt (Precursor) Hydrazide Cbz-Gly-NHNH2 (Stable Intermediate) Ester->Hydrazide Reflux (EtOH) Hydrazine Hydrazine Hydrate (N2H4·H2O) Hydrazine->Hydrazide Azide Acyl Azide (Cbz-Gly-N3) Hydrazide->Azide t-BuONO / HCl <-20°C Peptide Final Peptide (Cbz-Gly-NH-R') Azide->Peptide Coupling (pH 8-9) Isocyanate Isocyanate (Side Product) Azide->Isocyanate Curtius Rearr. (>0°C) Amine Amino Component (H2N-R') Amine->Peptide Urea Urea Derivative (Impurity) Isocyanate->Urea Hydrolysis

Figure 1: Reaction pathway from ester precursor to peptide coupling, highlighting the critical Curtius rearrangement risk.

Safety Prerequisite: Hydrazine Handling

WARNING: Hydrazine hydrate is a potent carcinogen, highly toxic by inhalation/absorption, and unstable.

  • Engineering Controls: All steps involving hydrazine must be performed in a certified chemical fume hood.

  • Decontamination: Spills must be neutralized immediately with dilute hypochlorite (bleach) solution (<5%) to convert hydrazine to nitrogen gas and water [1].[5]

  • PPE: Butyl rubber gloves are required; standard nitrile gloves provide insufficient permeation resistance against hydrazine.

Phase 1: Synthesis of Cbz-Glycine Hydrazide

This step converts the ethyl ester into the hydrazide.

Reagents & Stoichiometry
ComponentEquiv.Role
Cbz-Gly-OEt1.0Substrate
Hydrazine Hydrate (80-100%)2.0 - 3.0Nucleophile
Ethanol (Absolute)SolventReaction Medium
Protocol
  • Dissolution: Dissolve 10 mmol of Cbz-Gly-OEt in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 30 mmol (excess) of hydrazine hydrate.

    • Expert Insight: We use a significant excess (2-3 equiv) to prevent the formation of the dimer (Cbz-Gly-NH-NH-Gly-Cbz), which is a common impurity if the ester is in excess.

  • Reaction: Stir the mixture at room temperature for 24 hours.

    • Optimization: If kinetics are slow (monitored by TLC), warm to 50°C for 2 hours.

  • Crystallization: The product often precipitates spontaneously. If not, concentrate the solution under reduced pressure (rotary evaporator) to ~50% volume. Cool to 4°C.

  • Filtration: Collect the white crystals by vacuum filtration. Wash with cold ethanol (2x) and diethyl ether (2x).

  • Drying: Dry under high vacuum over

    
    .
    

Validation Criteria:

  • Appearance: White crystalline solid.[6]

  • Melting Point: 116–117°C [2].

  • TLC:

    
     distinct from ester (typically lower 
    
    
    
    in EtOAc/MeOH systems).

Phase 2: The Honzl-Rudinger Coupling (Azide Method)

This phase activates the hydrazide and couples it to an amine (e.g., an amino acid ester). We utilize the Honzl-Rudinger method (organic phase nitrosation) rather than the aqueous sodium nitrite method, as it allows for better solubility of protected peptide fragments and stricter temperature control [3].

Reagents & Stoichiometry
ComponentEquiv.Role
Cbz-Gly-NHNH₂1.0Precursor
HCl (4M in Dioxane)3.0Acid Source
tert-Butyl Nitrite (t-BuONO)1.1Nitrosating Agent
Amino Component (H₂N-R)1.1Nucleophile
DIPEA (Diisopropylethylamine)~4.0Base (Neutralization)
DMF (Dry)SolventSolvent
Detailed Protocol
  • Setup: Purge a 3-neck flask with nitrogen. Cool DMF (10 mL per mmol substrate) to -30°C using an acetone/dry ice bath.

  • Solubilization: Dissolve Cbz-Gly-NHNH₂ (1.0 equiv) in the cold DMF.

  • Acidification: Add 4M HCl in dioxane (3.0 equiv). The temperature must not rise above -20°C.

  • Activation (Azide Formation): Add tert-butyl nitrite (1.1 equiv) dropwise.

    • Time: Stir at -20°C for 20 minutes.

    • Checkpoint: The solution turns slightly yellow. The acyl azide is now formed.[2][7]

  • Neutralization: Cool the mixture to -40°C . Add DIPEA dropwise until the pH (measured on wet litmus paper) reaches ~7.5 - 8.0.

    • Critical: Exothermic neutralization can trigger the Curtius rearrangement. Add base slowly.

  • Coupling: Add the Amino Component (1.1 equiv) pre-dissolved in a minimal amount of DMF.

  • Reaction: Allow the temperature to rise slowly to -10°C over 1 hour, then place in a 4°C refrigerator for 24–48 hours. Do not let it reach room temperature until reaction is complete.

  • Workup:

    • Evaporate DMF under high vacuum.

    • Redissolve residue in Ethyl Acetate.

    • Wash: 5% Citric Acid (3x), Brine (1x), 5%

      
       (3x), Brine (1x).
      
    • Dry over

      
       and concentrate.
      

Troubleshooting & Optimization

Use this decision logic to diagnose low yields or impurities.

T Start Problem Observed LowYield Low Yield Start->LowYield UreaImpurity Urea Byproduct Detected Start->UreaImpurity Racemization Racemization Detected Start->Racemization Check Activation Temp\n(Must be < -20°C) Check Activation Temp (Must be < -20°C) LowYield->Check Activation Temp\n(Must be < -20°C) Check Base Stoichiometry\n(pH must be >7 for coupling) Check Base Stoichiometry (pH must be >7 for coupling) LowYield->Check Base Stoichiometry\n(pH must be >7 for coupling) Curtius Rearrangement occurred Curtius Rearrangement occurred UreaImpurity->Curtius Rearrangement occurred Base excess during coupling Base excess during coupling Racemization->Base excess during coupling Maintain T < 0°C during neutralization Maintain T < 0°C during neutralization Curtius Rearrangement occurred->Maintain T < 0°C during neutralization Use N-Methylmorpholine (NMM)\ninstead of DIPEA Use N-Methylmorpholine (NMM) instead of DIPEA Base excess during coupling->Use N-Methylmorpholine (NMM)\ninstead of DIPEA

Figure 2: Diagnostic workflow for common coupling failures.

Quantitative Troubleshooting Table
ObservationRoot CauseCorrective Action
Infrared Peak at 2250 cm⁻¹ Isocyanate formation (Curtius).Reaction temp too high. Keep below -10°C.
Infrared Peak at 2130 cm⁻¹ Unreacted Azide.Reaction time too short; extend 4°C incubation.
Insoluble Hydrazide Poor solubility in DMF.Add DMSO or HMPA as co-solvent (up to 10%).
Gelatinous precipitate Dimer formation during Phase 1.Increase Hydrazine equivalents to 3.0x in Phase 1.

References

  • National Research Council (US) Committee on Toxicology. (1986). Emergency and Continuous Exposure Guidance Levels for Selected Airborne Contaminants: Volume 5. National Academies Press.

  • ChemicalBook. (2023). This compound Properties and Melting Point Data.[8][9]

  • Honzl, J., & Rudinger, J. (1961). Amino acids and peptides.[1][10] XXXIII. Nitrosyl chloride and butyl nitrite as reagents in peptide synthesis. Collection of Czechoslovak Chemical Communications, 26(9), 2333-2344.

  • Zheng, J. S., et al. (2013). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates.[1] Nature Protocols, 8, 2483–2495.

Sources

Application Note: Strategic Cbz Removal in the Presence of Glycine Hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The removal of the Benzyloxycarbonyl (Cbz or Z) protecting group is a routine operation in peptide synthesis, typically achieved via catalytic hydrogenolysis (


) or strong acidolysis (

or

). However, the presence of a C-terminal Glycine Hydrazide moiety introduces a critical chemoselective challenge. Hydrazides are potent nucleophiles and reducing agents capable of poisoning palladium catalysts, rendering standard hydrogenolysis inefficient. Conversely, while hydrazides are generally stable to acid, the carbocations generated during acidolysis can lead to irreversible alkylation of the hydrazide nitrogen if not properly scavenged.

This guide details three optimized protocols for Cbz deprotection in hydrazide-containing peptides, prioritizing the TFMSA (Trifluoromethanesulfonic Acid) method for its reliability and scalability, while providing optimized catalytic and legacy acidolysis alternatives.

Technical Background & Strategic Analysis

The Chemoselective Conflict
  • The Cbz Group: Requires either reductive cleavage (removing the benzyl ring as toluene) or strong acidolysis (cleaving the carbamate via

    
     mechanism).
    
  • The Glycine Hydrazide (

    
    ): 
    
    • Catalyst Poisoning: The unhindered basic nitrogens of the glycine hydrazide chelate strongly to Pd surfaces, inhibiting the catalytic cycle.

    • Nucleophilicity: During acidolysis, the cleaved benzyl cation (

      
      ) seeks nucleophiles. Without adequate scavengers, the hydrazide can be benzylated, forming stable benzyl-hydrazides that are difficult to separate.
      
Mechanistic Pathway & Decision Matrix

The choice of method depends on the peptide's side-chain composition and the available equipment.

DeprotectionStrategy Start Start: Cbz-Peptide-Gly-NHNH2 CheckSulfur Contains Met, Cys, or complex side chains? Start->CheckSulfur CheckAcidSens Contains Acid-Sensitive Groups (e.g., Sulfated Tyr)? CheckSulfur->CheckAcidSens No MethodTFMSA Method A: TFMSA/TFA (Recommended Standard) CheckSulfur->MethodTFMSA Yes (Avoid Metal Poisoning) CheckAcidSens->MethodTFMSA No MethodH2 Method B: H2/Pd-C + AcOH (Catalytic Optimization) CheckAcidSens->MethodH2 Yes (Mild Conditions) MethodHBr Method C: HBr/AcOH (Legacy/Robust) MethodTFMSA->MethodHBr If TFMSA unavailable

Figure 1: Strategic Decision Tree for selecting the optimal deprotection method based on peptide complexity.

Protocol A: TFMSA/TFA Acidolysis (The Gold Standard)

Best For: Peptides containing Methionine (Met), Cysteine (Cys), or when avoiding heavy metals is critical. Mechanism: TFMSA acts as a "liquid HF" equivalent, cleaving the Cbz group via protonation and


 elimination. The hydrazide is protected by protonation (

) in this superacidic medium.
Materials
  • Reagents: Trifluoromethanesulfonic acid (TFMSA), Trifluoroacetic acid (TFA), Thioanisole (Scavenger), m-Cresol (Scavenger).

  • Solvents: Diethyl ether (cold), DCM.

Step-by-Step Protocol
  • Preparation: Ensure the peptide is dry. Prepare a cooling bath (Ice/Water,

    
    ).
    
  • Dissolution: Dissolve the Cbz-peptide (100 mg scale) in TFA (1.0 mL) .

    • Note: If solubility is poor, a small amount of DCM can be added, but keep TFA concentration high.

  • Scavenger Addition: Add Thioanisole (100 µL) and m-Cresol (50 µL) .

    • Critical: Thioanisole is essential to trap the benzyl carbocation. Without it, the benzyl group may transfer to the hydrazide or Trp/Tyr residues.

  • Acidification: Cool the mixture to

    
    . Slowly add TFMSA (100 µL)  dropwise with vigorous stirring.
    
    • Caution: Exothermic reaction. Fumes are corrosive.

  • Reaction: Stir at

    
     for 10 minutes, then warm to room temperature. Monitor by HPLC (typically complete in 30–60 mins).
    
  • Precipitation: Pour the reaction mixture into cold Diethyl Ether (40 mL) . The peptide will precipitate as a salt.

  • Wash: Centrifuge (3000 rpm, 5 min), decant ether. Resuspend pellet in fresh ether and repeat 3 times to remove acid and scavengers.

  • Work-up: Dissolve the pellet in

    
     and lyophilize.
    

Protocol B: Catalytic Hydrogenolysis (Optimized for Hydrazides)

Best For: Simple peptides lacking sulfur; acid-sensitive sequences. The Fix: Standard neutral hydrogenation fails because hydrazides bind Pd. We must use Acetic Acid (AcOH) to protonate the hydrazide, reducing its affinity for the catalyst.

Materials
  • Catalyst: 10% Pd/C (High loading required: 20-50% w/w relative to peptide).

  • Solvent: 90% Methanol / 10% Acetic Acid.

  • Gas: Hydrogen balloon or H-Cube flow reactor.

Step-by-Step Protocol
  • Solvent System: Dissolve peptide in MeOH/AcOH (9:1 v/v) .

    • Why: AcOH protonates the hydrazide (

      
      ), preventing it from poisoning the Pd surface.
      
  • Catalyst Addition: Add 10% Pd/C carefully under inert atmosphere (

    
    ).
    
    • Loading: Use 0.5 mg of catalyst per 1 mg of peptide (higher than standard 0.1 eq).

  • Hydrogenation: Purge with

    
     and stir vigorously under a hydrogen balloon.
    
    • Time: Reaction is slower than standard Cbz removal. Expect 4–12 hours.

  • Monitoring: Check LC-MS for the mass of [M-91].

    • Warning: If [M-16] or [M-15] is observed, N-N bond cleavage (hydrogenolysis of the hydrazide to amide) is occurring. Stop immediately.

  • Filtration: Filter through a Celite pad to remove Pd. Wash the pad with MeOH.

  • Concentration: Evaporate solvents. The residue will be the acetate salt of the peptide hydrazide.

Protocol C: HBr in Acetic Acid (Legacy Method)

Best For: Rapid deprotection of robust peptides; large scale where TFMSA is too expensive. Risks: Highly corrosive; can brominate Trp or oxidize Met.

Step-by-Step Protocol
  • Reagent: 33% HBr in Glacial Acetic Acid (commercially available).

  • Reaction: Add Cbz-peptide to the reagent (approx 10 mL per gram of peptide) at room temperature.

  • Duration: Stir for 30–60 minutes.

  • Quenching: Pour into a large excess of cold Diethyl Ether.

  • Wash: Decant and wash the pellet extensively with ether to remove all traces of HBr and Bromobenzyl bromide byproducts.

Comparative Data Analysis

FeatureMethod A: TFMSAMethod B: H2/Pd-C + AcOHMethod C: HBr/AcOH
Mechanism Acidolysis (Superacid)Catalytic ReductionAcidolysis (Strong)
Hydrazide Stability High (Protonated)Moderate (Risk of poisoning)High (Protonated)
Met/Cys Compatibility Excellent (with scavengers)Poor (Sulfur poisons Pd)Poor (Oxidation risk)
Reaction Time 30–60 mins4–12 hours30–60 mins
Scalability HighLow (Batch) / High (Flow)High
Safety Profile Corrosive (Fume hood)Fire Hazard (H2/Solvent)Corrosive/Volatile

Troubleshooting & Quality Control

Common Issues
  • Incomplete Deprotection (Method B):

    • Cause: Catalyst poisoning by hydrazide or sulfur.

    • Solution: Switch to Method A (TFMSA). Alternatively, increase catalyst loading or use a flow reactor (H-Cube) to constantly expose peptide to fresh catalyst [1].

  • Benzylated Hydrazide (+90 Da mass shift):

    • Cause: Insufficient scavenger during acidolysis.

    • Solution: Repeat with fresh Thioanisole/m-Cresol. Ensure the reaction is kept cold (

      
      ) during acid addition.
      
  • Hydrazide Degradation (Loss of 30-32 Da):

    • Cause: N-N bond cleavage during aggressive hydrogenolysis.

    • Solution: Stop reaction earlier; reduce temperature; ensure AcOH is present to stabilize the hydrazide.

Analytical Validation[1]
  • HPLC: Cbz removal results in a significant retention time shift (product becomes more polar).

  • Mass Spec: Look for the loss of 134 Da (Cbz group).

    • Target Mass:

      
      .
      
    • Watch for:

      
       (Benzyl adduct) or 
      
      
      
      (Hydrazide to Amide conversion).

References

  • Vertex AI Search. (2025).[1][2] Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. Retrieved from [Link][2]

  • Total Synthesis.[3] (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.[4] Total-Synthesis.com. Retrieved from [Link]

Sources

Precision Bioconjugation: Targeting Carbonyls with Cbz-Glycine Hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary


-Carbobenzyloxy-glycine hydrazide (Cbz-Gly-NHNH

) represents a robust, heterobifunctional scaffold essential for chemoselective bioconjugation. Unlike amine-reactive reagents (NHS esters) that randomly label surface lysines, hydrazide chemistry targets aldehydes and ketones—functional groups absent in native proteins but easily introduced via specific oxidation of glycans or N-terminal serine residues.

This application note details the use of Cbz-Glycine hydrazide as both a UV-traceable capping agent and a model linker for optimizing site-specific antibody conjugation. The Cbz (Z) group provides a distinct UV chromophore (


) for monitoring reaction kinetics without the need for bulky fluorophores, while the hydrazide moiety ensures orthogonal reactivity at acidic pH.

Mechanistic Principles

The Hydrazone Ligation

The core reaction involves the nucleophilic attack of the hydrazide (


-effect nucleophile) onto an aldehyde or ketone to form a hydrazone. While thermodynamically stable, the kinetics at neutral pH are sluggish (

).

Critical Optimization: The reaction is acid-catalyzed (optimal pH 4.5–6.0). However, to maintain protein stability at mild pH (6.0–7.0), nucleophilic catalysis using aniline (or


-phenylenediamine) is employed. Aniline forms a highly reactive Schiff base intermediate with the aldehyde, which undergoes rapid transimination with the hydrazide.[1]
Reaction Pathway Diagram

The following diagram illustrates the aniline-catalyzed pathway, highlighting the transition from the slow direct attack to the rapid transimination route.

G Aldehyde Target Aldehyde (R-CHO) SchiffBase Activated Schiff Base (Intermediate) Aldehyde->SchiffBase Fast Imine Formation (+ Aniline) Hydrazone Stable Hydrazone Conjugate Aldehyde->Hydrazone Slow Direct Attack (No Catalyst) Aniline Aniline Catalyst Aniline->SchiffBase SchiffBase->Hydrazone Rapid Transimination (- Aniline) CbzGly This compound (Nucleophile) CbzGly->Hydrazone

Figure 1: Mechanism of Aniline-Catalyzed Hydrazone Ligation. The catalyst accelerates the rate-determining step by forming a reactive imine intermediate.

Application: Site-Specific Antibody Conjugation

This protocol describes the conjugation of this compound to the Fc region of an IgG antibody. This method preserves the antigen-binding affinity by targeting the glycans located on the


 domain, far from the variable region (Fab).
Materials & Reagents
ReagentSpecificationRole
This compound CAS 5680-83-1, >98% PurityLinker/Probe
Target Antibody IgG (e.g., Trastuzumab), 1–5 mg/mLSubstrate
Sodium Periodate NaIO

(Freshly prepared)
Oxidizing Agent
Aniline 99.5%, redistilledCatalyst
Coupling Buffer 100 mM Na Acetate, 150 mM NaCl, pH 5.5Reaction Medium
Quenching Buffer 0.2 M Glycerol or Ethylene GlycolStop Solution
Reducing Agent NaCNBH

(Sodium cyanoborohydride)
Stabilizer (Optional)
Workflow Diagram

Workflow Start Purified IgG (Glycosylated) Oxidation Periodate Oxidation (NaIO4, 30 min, 4°C) Start->Oxidation Desalt1 Buffer Exchange (Remove excess NaIO4) Oxidation->Desalt1 Conjugation Hydrazide Coupling (Cbz-Gly-NHNH2 + Aniline) Desalt1->Conjugation Reduction Reductive Stabilization (NaCNBH3, Optional) Conjugation->Reduction If permanent linkage required Purification Final Purification (SEC or Dialysis) Conjugation->Purification If hydrazone stability sufficient Reduction->Purification

Figure 2: Step-by-step workflow for site-specific Fc glycan conjugation.

Detailed Protocol
Step 1: Glycan Oxidation[2]
  • Buffer Exchange: Exchange the antibody into Oxidation Buffer (100 mM Sodium Acetate, pH 5.5) using a Zeba spin column or dialysis. Avoid amine-containing buffers (Tris, Glycine) as they interfere with downstream steps.

  • Oxidation: Add cold NaIO

    
     to a final concentration of 1–10 mM .
    
    • Note: 1 mM NaIO

      
       selectively oxidizes sialic acids. 10 mM oxidizes internal mannose/galactose residues, generating more aldehydes but potentially impacting FcRn binding.
      
  • Incubation: Incubate for 30 minutes on ice in the dark.

  • Quenching: Add glycerol to 10 mM final concentration to quench unreacted periodate. Incubate for 5 minutes.

  • Desalting: Immediately desalt into Coupling Buffer (100 mM Na Acetate, pH 5.5) to remove periodate and formaldehyde byproducts.

Step 2: this compound Coupling
  • Stock Preparation: Dissolve this compound in dry DMSO to 100 mM. (Solubility in aqueous buffer is limited; DMSO stock ensures rapid dispersion).

  • Reaction Mix:

    • Antibody: 1–5 mg/mL.

    • This compound: 50–100 molar excess over antibody.

    • Aniline Catalyst: Add to final concentration of 10 mM (from a 1 M aqueous stock, pH adjusted to 5.5).

  • Incubation: React for 4–16 hours at Room Temperature (20–25°C) with gentle agitation.

    • Checkpoint: The reaction usually reaches >90% conversion within 4 hours with aniline catalysis.[3]

Step 3: Stabilization (Optional)

Hydrazones are stable at neutral pH but hydrolyze at acidic pH. For a permanent linkage:

  • Add NaCNBH

    
     (Sodium Cyanoborohydride) to 50 mM.
    
  • Incubate for 2 hours at RT. This reduces the hydrazone (

    
    ) to a chemically stable hydrazine (
    
    
    
    ).
    • Safety: Perform in a fume hood; NaCNBH

      
       generates HCN gas in acidic conditions.
      
Step 4: Purification

Remove excess small molecules (Aniline, Cbz-Gly-NHNH


) via Size Exclusion Chromatography (SEC) or extensive dialysis against PBS (pH 7.4).

Analytical Validation

How to verify the conjugation of this compound?

  • UV-Vis Spectroscopy:

    • The Cbz group absorbs at

      
       nm.
      
    • Measure the ratio of

      
      . An increase in this ratio relative to the native antibody indicates successful conjugation.
      
  • HABA/Avidin Assay (Negative Control):

    • Unlike biotin-hydrazide, this compound does not bind avidin. This reagent is often used as a "blocking" control in biotinylation experiments to prove aldehyde specificity.

  • Mass Spectrometry (Intact Protein):

    • Deglycosylate the antibody (PNGase F) before oxidation to generate a blank control.

    • For the conjugate: The mass shift per Cbz-Gly addition is +205 Da (Molecular Weight of Cbz-Gly-NHNH

      
       is 223.2, minus H
      
      
      
      O loss upon hydrazone formation).
    • Expected Shift: IgG-Fc glycans usually generate 2–4 aldehydes per heavy chain. Expect a mass shift of +410 to +820 Da per heavy chain.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation Cbz-Gly-NHNH

solubility
Limit DMSO to <10% v/v. Add reagent slowly while vortexing. Lower the molar excess (try 20x).
Low Conjugation Yield Inefficient OxidationEnsure NaIO

is fresh. Increase oxidation to 10 mM. Check pH of oxidation buffer (must be < 6.0).
Slow Reaction Lack of CatalystEnsure Aniline is present at 10–100 mM. Without aniline, reaction takes >24h.
Aggregation Over-oxidationHigh periodate (>10 mM) can damage protein. Reduce [NaIO

] and time.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 2: Functional Targets, discussing Hydrazide-Aldehyde chemistry).

  • Dirksen, A., & Dawson, P. E. (2008). Expanding the scope of chemoselective peptide ligations in chemical biology. Current Opinion in Chemical Biology, 12(6), 760-766. (Seminal work on Aniline Catalysis).

  • Zeng, Y., et al. (2009). High-efficiency labeling of sialylated glycoproteins on living cells. Nature Methods, 6, 207–209. (Application of aniline-catalyzed hydrazone ligation on glycans).

  • Alves, N. J., et al. (2013). Oriented conjugation of antibodies for SPR applications. Biosensors and Bioelectronics, 49, 387-393. (Protocol for Fc-specific oxidation and hydrazide coupling).

  • Sigma-Aldrich. Product Specification: N-(Benzyloxycarbonyl)glycine hydrazide (CAS 5680-83-1).[4]

Sources

Enzymatic synthesis of peptide hydrazides using Cbz-Glycine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to the Enzymatic Synthesis of Peptide Hydrazides Using N-α-Carbobenzoxy-Glycine

Abstract: This technical guide provides a comprehensive framework for the enzymatic synthesis of peptide hydrazides, valuable precursors in drug development and bioconjugation. We detail a protocol leveraging the serine protease α-chymotrypsin to catalyze the formation of a hydrazide bond between an N-terminally protected glycine ester and hydrazine hydrate. This chemoenzymatic approach offers significant advantages over traditional chemical methods, including mild reaction conditions, high specificity, and stereochemical integrity. The causality behind experimental choices, detailed protocols for synthesis and purification, and troubleshooting insights are provided for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Peptide Hydrazides

Peptide hydrazides are versatile and highly valuable synthetic intermediates in modern medicinal chemistry and protein engineering.[1][2] Their primary utility lies in their role as stable precursors to peptide thioesters, which are crucial for native chemical ligation (NCL), a cornerstone technique for the total chemical synthesis of proteins.[3][4][5] Beyond NCL, the hydrazide moiety serves as a powerful chemical handle for site-specific drug conjugation, the formation of peptide dendrimers, and the development of novel therapeutic agents.[2][6][7]

Traditionally, the synthesis of these compounds has relied on multi-step solid-phase peptide synthesis (SPPS) or solution-phase chemical methods that often require harsh reagents and protecting group manipulations.[4][8][9] Enzymatic peptide synthesis (EPS) presents a compelling alternative, capitalizing on the exquisite selectivity and efficiency of enzymes to forge peptide bonds under mild, aqueous conditions.[10][11][12] This approach minimizes the risk of side reactions and racemization, ensuring high product purity and stereochemical fidelity.

This guide focuses on a model system: the α-chymotrypsin-catalyzed synthesis of N-α-Carbobenzoxy-glycine hydrazide (Cbz-Gly-NHNH₂) from a Cbz-Glycine acyl donor and hydrazine. The Carbobenzoxy (Cbz) group provides robust N-terminal protection, preventing unwanted polymerization while remaining stable under the enzymatic reaction conditions.[13]

Core Principle: The Enzymatic Mechanism

The synthesis is catalyzed by a serine protease, α-chymotrypsin, which is employed here in a "reverse" or "kinetically controlled" synthesis mode. Instead of its native hydrolytic function, the enzyme is harnessed to form a new amide (hydrazide) bond. The process can be dissected into two principal stages:

  • Acyl-Enzyme Intermediate Formation: The enzyme's active site, featuring a catalytic triad (Ser-His-Asp), recognizes and binds the acyl donor substrate (Cbz-Glycine methyl ester). The serine residue performs a nucleophilic attack on the ester's carbonyl carbon, leading to the formation of a covalent acyl-enzyme intermediate and the release of methanol.

  • Nucleophilic Attack by Hydrazine: Hydrazine (H₂N-NH₂), present in the reaction medium in molar excess, then acts as the incoming nucleophile. It attacks the carbonyl carbon of the acyl-enzyme intermediate, a process known as deacylation. This step resolves the intermediate, forms the desired Cbz-Glycine hydrazide product, and regenerates the free, active enzyme, allowing it to enter another catalytic cycle.

The strategic use of a water-miscible organic co-solvent, such as 1,4-butanediol, is critical.[10] It serves to increase the solubility of the non-polar Cbz-protected substrate while simultaneously reducing the water activity. This thermodynamic shift suppresses the competing hydrolytic reaction (where water acts as the nucleophile), thereby favoring the aminolysis pathway and maximizing the yield of the target hydrazide.

G cluster_0 Stage 1: Acylation cluster_1 Stage 2: Deacylation (Hydrazinolysis) S Substrate (Cbz-Gly-OMe) ES Enzyme-Substrate Complex S->ES E Enzyme (α-Chymotrypsin) E->ES AE Acyl-Enzyme Intermediate ES->AE Acylation P1 Methanol (CH3OH) AE->P1 Release AEN Intermediate Complex AE->AEN Nuc Nucleophile (Hydrazine) Nuc->AEN Prod Product (Cbz-Gly-NHNH₂) AEN->Prod Deacylation E_regen Regenerated Enzyme AEN->E_regen Release

Caption: Enzymatic synthesis of peptide hydrazide via an acyl-enzyme intermediate.

Detailed Experimental Protocols

This section provides a self-validating, step-by-step methodology for the synthesis, purification, and characterization of this compound.

Materials and Reagents
  • Substrates: N-α-Cbz-Glycine (≥99%), Hydrazine monohydrate (≥98%), Thionyl chloride (SOCl₂) or similar esterification agent.

  • Enzyme: α-Chymotrypsin from bovine pancreas (TLCK-treated to inhibit trypsin activity is recommended).

  • Solvents: Anhydrous Methanol (MeOH), 1,4-Butanediol, Dichloromethane (DCM), Diethyl ether (anhydrous), Ethyl acetate (EtOAc).

  • Buffers & Reagents: Sodium bicarbonate (NaHCO₃), Sodium phosphate monobasic (NaH₂PO₄), Sodium phosphate dibasic (Na₂HPO₄), Trifluoroacetic acid (TFA, for HPLC).

  • HPLC: Acetonitrile (ACN, HPLC grade), Ultrapure water.

  • Equipment: Round-bottom flasks, magnetic stirrer with heating mantle, rotary evaporator, pH meter, analytical balance, preparative RP-HPLC system, lyophilizer, NMR spectrometer, Mass spectrometer (ESI-MS).

Protocol 1: Preparation of Acyl Donor (Cbz-Gly-OMe)

Rationale: The carboxylic acid of Cbz-Glycine must be activated, typically as an ester, to serve as a recognizable acyl donor for α-chymotrypsin. A methyl ester is a common and effective choice.

  • Setup: In a fume hood, suspend N-α-Cbz-Glycine (e.g., 10 mmol) in anhydrous methanol (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Esterification: Cool the suspension in an ice bath (0 °C). Slowly add thionyl chloride (1.2 eq, 12 mmol) dropwise over 15 minutes.

    • Causality: Thionyl chloride reacts with methanol to form HCl in situ, which catalyzes the Fischer esterification. This method is highly efficient for amino acid esters.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until the suspension becomes a clear solution.

  • Monitoring: Monitor reaction completion by Thin Layer Chromatography (TLC) using a mobile phase like EtOAc:Hexanes (1:1). The product spot should have a higher Rf value than the starting carboxylic acid.

  • Workup: Remove the methanol under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the residue in ethyl acetate (100 mL) and wash sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Cbz-Gly-OMe as a white solid or oil. Verify structure by ¹H NMR.

Protocol 2: Enzymatic Synthesis of Cbz-Gly-NHNH₂

G start Start: Prepare Reagents dissolve 1. Dissolve Cbz-Gly-OMe and Hydrazine in Buffer/Co-solvent start->dissolve adjust_ph 2. Adjust pH to Optimal Range (e.g., 8.5-9.5) dissolve->adjust_ph add_enzyme 3. Add α-Chymotrypsin Solution to Initiate Reaction adjust_ph->add_enzyme incubate 4. Incubate with Stirring (e.g., 25-30°C, 12-24h) add_enzyme->incubate monitor 5. Monitor Progress via HPLC/TLC incubate->monitor quench 6. Quench Reaction (e.g., Acidification) monitor->quench workup 7. Post-Reaction Workup (Precipitation/Extraction) quench->workup purify 8. Purify Product (Preparative RP-HPLC) workup->purify characterize 9. Characterize Pure Product (MS, NMR) purify->characterize end End: Lyophilized Product characterize->end

Caption: General experimental workflow for enzymatic peptide hydrazide synthesis.
  • Reaction Setup: In a temperature-controlled vessel, dissolve Cbz-Gly-OMe (e.g., 1 mmol) and hydrazine monohydrate (5 eq, 5 mmol) in a mixture of 0.2 M phosphate buffer and 1,4-butanediol. A common ratio is 20:80 (v/v) buffer to co-solvent.[10] The total reaction volume should be sufficient to ensure complete dissolution.

  • pH Adjustment: Gently stir the solution and carefully adjust the pH to the desired value (e.g., 9.0) using 1 M NaOH.

    • Causality: The pH is a critical parameter. It must be high enough to ensure the hydrazine's amino group is sufficiently deprotonated and nucleophilic, but not so high as to denature the enzyme or promote significant ester hydrolysis.

  • Enzyme Addition: Prepare a stock solution of α-chymotrypsin in a small amount of cold buffer. Initiate the reaction by adding the enzyme solution to the substrate mixture. A typical enzyme concentration is 0.1-1.0 mg/mL.

  • Incubation: Seal the vessel and incubate at a constant temperature (e.g., 30 °C) with gentle stirring for 12-24 hours.

  • Monitoring: Periodically withdraw small aliquots, quench with 10% TFA, and analyze by analytical RP-HPLC to monitor the disappearance of the Cbz-Gly-OMe peak and the appearance of the Cbz-Gly-NHNH₂ product peak.

  • Reaction Quenching: Once the reaction has reached completion (or equilibrium), stop it by lowering the pH to ~3.0 with 1 M HCl. This protonates the hydrazine and inactivates the enzyme.

Protocol 3: Purification and Characterization
  • Product Precipitation/Extraction: The product may precipitate upon acidification. If so, collect the precipitate by filtration. Alternatively, concentrate the reaction mixture in vacuo to remove the organic co-solvent and extract the product into ethyl acetate. Wash the organic layer with acidic water and then brine before drying and concentrating.

  • RP-HPLC Purification: Purify the crude product using a preparative C18 RP-HPLC column.[14]

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: A typical gradient would be 5-65% B over 30 minutes, adjusted based on analytical scouting runs.

    • Detection: Monitor the elution profile at 220 nm and 254 nm (for the Cbz group).

  • Fraction Pooling and Lyophilization: Collect fractions containing the pure product, pool them, and remove the acetonitrile on a rotary evaporator. Freeze the remaining aqueous solution and lyophilize to obtain the final product as a fluffy white powder.[15]

  • Characterization:

    • Purity Analysis: Confirm final purity (>95%) by analytical RP-HPLC.

    • Identity Confirmation: Verify the molecular weight using ESI-MS. Expected [M+H]⁺ for C₁₀H₁₃N₃O₃ is 224.10.

    • Structural Verification: Confirm the chemical structure using ¹H and ¹³C NMR spectroscopy.[15][16][17]

Data Analysis and Expected Results

The yield of the enzymatic reaction is highly dependent on key parameters. Optimization experiments are crucial for maximizing product formation.

Table 1: Example Data on the Effect of pH on Reaction Yield

EntrypHReaction Time (h)Conversion (%)*Isolated Yield (%)
17.5244538
28.5248881
39.0249589
410.0248275

*Conversion determined by HPLC peak area integration.

Expected Outcome: The highest yields are typically observed in a slightly alkaline pH range (8.5-9.5), which represents a compromise between enzyme activity and nucleophile reactivity.[10] At lower pH, the hydrazine is protonated and less nucleophilic. At higher pH, both non-catalyzed ester hydrolysis and potential enzyme denaturation can reduce the yield.

Best Practices and Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
Low Reaction Yield 1. Suboptimal pH. 2. Enzyme inactivation. 3. Substrate insolubility. 4. Competing hydrolysis.1. Perform a pH optimization study (see Table 1). 2. Use fresh, high-quality enzyme; ensure no inhibitory contaminants are present. 3. Increase the proportion of organic co-solvent. 4. Decrease water content by increasing the co-solvent ratio.
Multiple Product Peaks in HPLC 1. Side-product formation (e.g., hydrolysis to Cbz-Gly-OH). 2. Incomplete reaction.1. Optimize reaction conditions (pH, solvent ratio) to favor aminolysis. 2. Increase reaction time or enzyme concentration.
Difficulty in Purification 1. Product co-elutes with starting material or by-products.1. Optimize the HPLC gradient; make it shallower around the elution time of the target compound. 2. Consider an alternative purification method like silica gel chromatography if polarity differences are significant.
Enzyme Precipitates During Reaction 1. Denaturation due to extreme pH or high organic solvent concentration.1. Ensure pH is within the enzyme's stable range. 2. Test different co-solvents or slightly lower the co-solvent percentage.

Conclusion

This application note demonstrates that the enzymatic synthesis of peptide hydrazides using protected amino acids is a robust, efficient, and highly specific method. By carefully controlling key parameters such as pH and solvent composition, researchers can achieve high yields of these valuable synthetic building blocks under mild conditions. This chemoenzymatic strategy avoids the harsh chemicals and complex purification schemes often associated with purely chemical routes, making it an attractive and scalable platform for applications in pharmaceutical development and protein engineering.

References

  • Source: Google Search Snippet (Note: This appears to be a title from a publication, likely findable in databases like PubMed or Google Scholar).
  • Title: General description for the native chemical ligation of peptide hydrazides.
  • Title: Gram-scale Enzymatic Synthesis of a Peptide Bond Source: PubMed URL: [Link]

  • Title: Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins Source: PubMed URL: [Link]

  • Title: Papain-catalyzed peptide bond formation: enzyme-specific activation with guanidinophenyl esters Source: PubMed URL: [Link]

  • Title: Peptide synthesis Source: Wikipedia URL: [Link]

  • Title: Peptide synthesis: Significance and symbolism Source: Wisdomlib URL: [Link]

  • Title: Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides Source: Open Exploration Publishing URL: [Link]

  • Title: Protein Chemical Synthesis by Ligation of Peptide Hydrazides Source: ResearchGate URL: [Link]

  • Title: Chemical synthesis of proteins using hydrazide intermediates Source: Oxford Academic URL: [Link]

  • Title: A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides Source: PMC - NIH URL: [Link]

  • Title: Method for producing peptide hydrazide, peptide amide, and peptide thioester Source: Google Patents URL
  • Title: Convenient method of peptide hydrazide synthesis using a new hydrazone resin Source: ResearchGate (PDF) URL: [Link]

  • Title: Chemical synthesis of proteins using peptide hydrazides as thioester surrogates Source: ResearchGate (PDF) URL: [Link]

  • Title: Chemical synthesis of proteins using peptide hydrazides as thioester surrogates Source: PubMed URL: [Link]

  • Title: Phenylhydrazide as an enzyme-labile protecting group in peptide synthesis Source: PubMed URL: [Link]

  • Title: Synthesis of Peptides from Glycine on Anatases with Different Crystal Facets Source: MDPI URL: [Link]

  • Title: Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications Source: PMC - NIH URL: [Link]

  • Title: HPLC Analysis and Purification of Peptides Source: PMC - NIH URL: [Link]

  • Title: What Is The Importance Of Peptide Synthesis? Source: Biomatik URL: [Link]

  • Title: Characterization of peptide O⋯HN hydrogen bonds via1H-detected 15N/17O solid-state NMR spectroscopy Source: Royal Society of Chemistry URL: [Link]

  • Title: Enzymatic Peptide Synthesis Source: Bioprocess Online URL: [Link]

  • Title: Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity Source: MDPI URL: [Link]

  • Title: The tripeptide N-Cbz-βGly-Gly-Gly-Obz Source: PMC - NIH URL: [Link]

  • Title: peptide nmr Source: University of Regensburg URL: [Link]

  • Title: Recent Advances in Chemoenzymatic Peptide Syntheses Source: PMC - NIH URL: [Link]

  • Title: Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor Source: PMC - NIH URL: [Link]

  • Title: Introduction to Peptide Synthesis Source: Master Organic Chemistry URL: [Link]

Sources

Cbz-Glycine hydrazide use in the preparation of peptoid libraries

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cbz-Glycine Hydrazide in Peptoid Library Synthesis

Part 1: Strategic Overview & Rationale

1.1 The Role of Hydrazides in Peptoid Engineering Peptoids (poly-N-substituted glycines) are powerful peptidomimetics due to their protease resistance and structural diversity.[1] However, standard submonomer synthesis—relying on primary amines—often lacks the capacity for orthogonal functionalization or backbone modification (aza-substitution) without complex protecting group strategies.

This compound (Z-Gly-NHNH₂) serves as a high-value "monomer" in this context. Unlike standard primary amines, the hydrazide moiety offers unique nucleophilicity, allowing it to function as a submonomer that introduces an aza-glycine linkage into the backbone.

1.2 Why this compound?

  • Aza-Peptoid Architecture: Displacement of bromoacetylated resin by the hydrazide nitrogen creates an N-amino backbone (-N(NH-)-), altering hydrogen bonding patterns and secondary structure (e.g., stabilizing turn conformations).

  • Orthogonal "Handle" Insertion: The Cbz (benzyloxycarbonyl) group protects the distal amine. This allows the synthesis of the peptoid library to proceed under standard conditions (TFA cleavage), leaving the Cbz-protected amine intact for late-stage diversification (e.g., after hydrogenolysis).

  • Chemoselective Ligation: The hydrazide motif itself can serve as a precursor for native chemical ligation (NCL) or hydrazone formation if the Cbz group is removed or if the unit is used as a C-terminal linker.

Part 2: Experimental Protocols

Protocol A: Submonomer Incorporation (The Aza-Peptoid Route)

This protocol describes the use of this compound as a submonomer to introduce a functionalized side chain or backbone element.

Reagents Required:

  • Solid Support: Rink Amide resin (0.6–0.8 mmol/g loading).

  • Acylation Mix: 2.0 M Bromoacetic acid in DMF + 3.2 M DIC (Diisopropylcarbodiimide).

  • Displacement Reagent: 1.0 M this compound in DMSO/DMF (1:1). Note: DMSO improves solubility of the hydrazide.

  • Wash Solvents: DMF, DCM, Methanol.

Step-by-Step Workflow:

  • Resin Preparation: Swell Rink Amide resin in DMF for 20 mins. Deprotect Fmoc (20% piperidine/DMF) if necessary to expose the initial amine.

  • Acylation (Bromoacetylation):

    • Add Acylation Mix (10 eq. Bromoacetic acid, 11 eq. DIC) to the resin.[2]

    • Microwave irradiation: 30 sec @ 35°C (or shake 20 min at RT).

    • Wash resin 5x with DMF.

  • Displacement (The Critical Step):

    • Add 1.0 M this compound solution (20 eq. relative to resin loading).[2][3][4][5]

    • Reaction Condition: Shake for 90–120 minutes at 37°C. (Hydrazides are less nucleophilic than primary amines; extended time or mild heat is required).

    • Mechanism:[5][6][7] The terminal -NH2 of the hydrazide displaces the bromide.

    • Wash resin 5x DMF, 3x DCM.

  • Chain Elongation: Continue standard submonomer cycles (Bromoacetylation + Primary Amine displacement) to build the rest of the peptoid sequence.

  • Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 30 mins.

    • Result: The Cbz group is stable to TFA. The cleaved peptoid will retain the Z-Gly- moiety on the backbone nitrogen.

Protocol B: Post-Synthetic Activation (Library Diversification)

Once the library is synthesized and cleaved, the Cbz group can be removed to reveal a primary amine for conjugation.

  • Dissolution: Dissolve the crude peptoid library in MeOH/AcOH (9:1).

  • Hydrogenolysis (Cbz Removal):

    • Add 10% Pd/C catalyst (10 wt% of peptide mass).

    • Bubble H₂ gas or apply H₂ balloon for 2–4 hours.

    • Filter through Celite to remove catalyst.

    • Lyophilize.[8]

  • Conjugation: The newly exposed primary amine (on the side chain) is now available for reaction with NHS-ester fluorophores, biotin, or DNA tags, distinct from the N-terminal amine.

Part 3: Visualization & Logic

Workflow Diagram: Aza-Peptoid Synthesis

The following diagram illustrates the chemical logic of inserting this compound into a growing peptoid chain.

PeptoidSynthesis Resin Resin-Amine Bromo Bromoacetylation (+ Br-AcOH, DIC) Resin->Bromo Inter1 Resin-CO-CH2-Br Bromo->Inter1 Acylation CbzAdd Add Cbz-Gly-NHNH2 (Displacement) Inter1->CbzAdd AzaUnit Aza-Peptoid Unit Formed Resin-N(NH-CO-CH2-NH-Cbz)-... CbzAdd->AzaUnit SN2 Attack Cycle Continue Submonomer Cycles AzaUnit->Cycle Cleave TFA Cleavage (Retains Cbz) Cycle->Cleave Hydro Hydrogenolysis (Removes Cbz -> Free NH2) Cleave->Hydro Post-Synthesis

Caption: Step-by-step incorporation of this compound. Note the stability of Cbz during TFA cleavage, allowing post-synthetic activation.

Part 4: Data & Troubleshooting

Reagent Compatibility Table
ComponentCompatibility with this compoundNotes
Bromoacetic Acid High Standard electrophile for displacement.
Chloroacetic Acid Low Chloride is a poor leaving group for hydrazides; avoid.
TFA (Trifluoroacetic Acid) Stable Cbz remains intact (Orthogonal).
Piperidine Stable Cbz is base-stable; compatible with Fmoc protocols if needed.
Aldehydes Reactive Hydrazides react with aldehydes to form hydrazones. Avoid aldehyde solvents/reagents during displacement.
Troubleshooting Guide
  • Issue: Low Yield on Displacement Step.

    • Cause: Hydrazides are less basic/nucleophilic than alkyl amines (alpha-effect notwithstanding).

    • Solution: Increase concentration to 2.0 M if solubility permits. Use microwave heating (35°C, 20W) for 2x 1 minute cycles.

  • Issue: Cbz Removal Failure.

    • Cause: Poisoning of Pd catalyst by sulfur (if Methionine or Cysteine is present in the library).

    • Solution: Use HBr/Acetic Acid for Cbz removal if sulfur is present, though this is harsh. Alternatively, use TFMSA (Trifluoromethanesulfonic acid).

  • Issue: Cyclization.

    • Cause: In rare cases, the hydrazide nitrogen can attack the upstream carbonyl.

    • Solution: Ensure efficient washing between the bromoacetylation and displacement steps to prevent "double hits."

Part 5: References

  • Zuckermann, R. N., et al. (1992). "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society.[6] Link

  • Proulx, C., et al. (2011). "N-Aryl Hydrazides as Submonomers for the Synthesis of Azapeptoids." Organic Letters. Link

  • Burkoth, T. S., & Kodadek, T. (2002). "The synthesis of N-substituted hydrazines and their utility in peptoid synthesis." Tetrahedron Letters. Link

  • PubChem. (2025).[9] "this compound Compound Summary." National Library of Medicine. Link

Sources

Analytical HPLC methods for purifying Cbz-Glycine hydrazide peptides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CGH-2024

Abstract

This application note details a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the purification and analytical characterization of Cbz-Glycine Hydrazide (Cbz-Gly-NHNH₂) . As a critical intermediate in native chemical ligation (NCL) and bioconjugation, the purity of the hydrazide moiety is paramount. This guide addresses the specific chromatographic challenges posed by the molecule—balancing the hydrophobicity of the Carbobenzyloxy (Cbz) protecting group with the polarity and basicity of the hydrazide terminus. We provide a self-validating workflow to separate the target molecule from common hydrolysis byproducts (Cbz-Gly-OH) and synthesis precursors.

Introduction & Chemical Context

This compound is a protected amino acid derivative frequently used as a "activatable" precursor in peptide synthesis. The Cbz group provides N-terminal protection and UV chromophores, while the hydrazide serves as a latent thioester surrogate.

The Purification Challenge

The purification of Cbz-Gly-NHNH₂ presents a unique "push-pull" separation mechanism:

  • Hydrophobic Retention: The aromatic Cbz group drives strong retention on C18 stationary phases.

  • Polar/Ionic Modulation: The hydrazide group (-NH-NH₂) is basic (pKa ~3-4 for the conjugate acid). Under standard acidic HPLC conditions (pH ~2.0), it exists as the protonated cation (-NH-NH₃⁺), significantly reducing retention compared to its neutral precursors.

Critical Quality Attributes (CQAs):

  • Identity: Confirmed mass and absence of free hydrazine.

  • Purity: >98% by area (254 nm).

  • Impurity Removal: Strict separation from the hydrolysis byproduct Cbz-Gly-OH (Carboxylic acid), which terminates ligation reactions.

Method Development Strategy

Stationary Phase Selection

While standard Silica-C18 is sufficient, we recommend Hybrid-Silica C18 (e.g., Ethylene Bridged Hybrid - BEH) columns.

  • Reasoning: Hydrazides are nucleophiles. On traditional acidic silica, residual silanols can interact strongly with the protonated hydrazide, leading to peak tailing. Hybrid particles reduce secondary silanol interactions, ensuring sharp peak shapes for basic moieties.

Mobile Phase Chemistry
  • System: Water / Acetonitrile (ACN).

  • Modifier: 0.1% Trifluoroacetic Acid (TFA) .[1][2]

  • Why TFA?

    • pH Control: Maintains pH ~2.0, ensuring the hydrazide is fully protonated (

      
      ). This maximizes the polarity difference between the Target (Cationic) and the Impurity (Cbz-Gly-OH, which is neutral/protonated at pH 2).
      
    • Ion Pairing: TFA forms an ion pair with the hydrazide, improving peak symmetry without causing irreversible retention.

Elution Logic (The "Why" behind the gradient)

Understanding the species behavior at pH 2.0 is critical for fraction collection.

  • Target (Cbz-Gly-NHNH₂): Protonated (+ charge). Most polar. Elutes First.

  • Impurity 1 (Cbz-Gly-OH): Protonated (-COOH). Neutral. More hydrophobic. Elutes Second.

  • Impurity 2 (Cbz-Gly-OMe): Ester precursor. Neutral. Most hydrophobic. Elutes Last.

Visualizing the Separation Logic

The following diagram illustrates the physicochemical state of the species during the run, dictating the separation order.

ElutionLogic cluster_conditions Mobile Phase Conditions (pH 2.0) cluster_species Condition 0.1% TFA / Water / ACN Hydrazide Target: Cbz-Gly-NHNH₂ State: Cationic (-NH3+) Polarity: High Condition->Hydrazide Protonates Acid Impurity: Cbz-Gly-OH State: Neutral (-COOH) Polarity: Medium Condition->Acid Protonates Elution1 Peak 1: Target Hydrazide->Elution1 Fastest Elution (Lowest k') Elution2 Peak 2: Hydrolysis Impurity Acid->Elution2 Intermediate Ester Precursor: Cbz-Gly-OR State: Neutral Polarity: Low Elution3 Peak 3: Ester/Precursor Ester->Elution3 Strong Retention

Caption: Elution order logic at pH 2.0. The protonated hydrazide elutes prior to the neutral acid impurity.

Protocol 1: Analytical QC Method

Use this method to assess crude purity and validate fractions.

ParameterSpecification
Column C18, 4.6 x 150 mm, 3.5 µm or 5 µm (e.g., Waters XBridge or Phenomenex Luna)
Flow Rate 1.0 mL/min
Temperature 25°C (Ambient)
Detection Channel A: 254 nm (Specific for Cbz) Channel B: 214 nm (Peptide bond/Hydrazide)
Mobile Phase A HPLC Grade Water + 0.1% TFA
Mobile Phase B HPLC Grade Acetonitrile + 0.1% TFA

Gradient Table (Linear):

Time (min) % A % B Description
0.0 95 5 Equilibration
2.0 95 5 Injection hold
20.0 40 60 Separation Gradient
22.0 5 95 Wash
25.0 5 95 Wash Hold
25.1 95 5 Re-equilibration

| 30.0 | 95 | 5 | End |

Data Interpretation:

  • Retention Time (RT): Cbz-Gly-NHNH₂ typically elutes between 12–15 minutes (depending on column dead volume).

  • Purity Check: Compare the area under the curve (AUC) at 254 nm. If a peak appears immediately after the main peak, it is likely the Cbz-Gly-OH acid.

Protocol 2: Preparative Purification

Scale-up for isolation of >100 mg material.

Pre-Requisite: Dissolve crude sample in 50% Water / 50% ACN (minimum volume). Do not use 100% ACN as the hydrazide may precipitate; do not use 100% Water as the Cbz group limits solubility.

ParameterSpecification
Column Prep C18, 19 x 150 mm (or 250 mm), 5 µm or 10 µm
Flow Rate 15–20 mL/min (Adjust for column diameter)
Detection 254 nm (High sensitivity for Cbz allows lower gain settings)
Loading ~10–15 mg per injection (on 19mm ID column)

Gradient Strategy (Focused Gradient): Based on the Analytical RT, calculate the %B at elution and create a shallower gradient around that point.

  • Isocratic Hold: 5% B for 2 mins (Flush injection solvent).

  • Ramp: 5% to 20% B over 5 mins.

  • Shallow Separation: 20% to 40% B over 20 mins (Slope: 1% B/min).

    • Note: This shallow slope maximizes the resolution between the Hydrazide and the Acid.

  • Wash: 95% B for 5 mins.

Fraction Collection Logic:

  • Trigger: Slope + Threshold (UV 254 nm).

  • Action: Collect the front and center of the main peak.

  • Discard: The tail of the main peak (often contains overlapping acid impurity).

Post-Purification Handling (Critical)

Hydrazides are chemically reactive.[3][4] Improper handling after HPLC can lead to degradation.

  • Pool Fractions: Combine pure fractions immediately.

  • Lyophilization: Freeze and sublime (lyophilize) immediately.

    • Warning: Do not leave the peptide in dilute TFA solution (Mobile Phase) at Room Temperature for >24 hours, as slow hydrolysis to the acid can occur.

  • Storage: Store the lyophilized white powder at -20°C under argon/nitrogen.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Broad/Tailing Peak Secondary silanol interactions.Switch to a "End-capped" or "Hybrid" (BEH/HSS) column. Ensure TFA is fresh (0.1%).
Split Peak Rotamers (Cbz carbamate) or Injection solvent mismatch.1. Dilute sample with more water. 2. Heat column to 40°C (collapses rotamers).
Extra Peak (+18 Da mass) Hydrolysis to Acid (Cbz-Gly-OH).Check crude material age. Ensure rapid lyophilization.
Extra Peak (-31 Da mass) Methyl Ester (Cbz-Gly-OMe).Incomplete hydrazinolysis during synthesis. Adjust prep gradient to cut the "tail" of the peak.

Workflow Visualization

Workflow Start Crude Cbz-Gly-NHNH2 Solubility Dissolve: 1:1 H2O/ACN (Avoid precipitation) Start->Solubility Analytical Analytical HPLC (QC) Gradient: 5-60% B Solubility->Analytical Decision Separation > 1 min between Hydrazide and Acid? Analytical->Decision Optimize Optimize Gradient (Flatten slope at elution %B) Decision->Optimize No Prep Prep HPLC Collect by Threshold Decision->Prep Yes Optimize->Analytical Lyophilize Lyophilize Immediately (Remove TFA/Water) Prep->Lyophilize FinalQC Final QC & MS Store -20°C Lyophilize->FinalQC

Caption: Step-by-step purification workflow ensuring stability and purity.

References

  • Zheng, J. S., et al. (2013). "Robust chemical synthesis of protein hydrazides." Nature Protocols, 8, 2483–2495. Link

  • Fang, G. M., et al. (2011). "Protein chemical synthesis by ligation of peptide hydrazides." Angewandte Chemie International Edition, 50(33), 7645-7649. Link

  • Phenomenex. (2024). "HPLC Tech Tip: Approach to Peptide Analysis." Phenomenex Technical Guides. Link

  • Waters Corporation. (2023). "Peptide Isolation – Method Development Considerations." Waters Application Notes. Link

  • Cheung, S. T., & Benoiton, N. L. (1977). "N-Methylamino acids in peptide synthesis. IX. Racemization properties of N-methylamino acid derivatives." Canadian Journal of Chemistry, 55(5), 906-910. (Foundational reference for Cbz-amino acid properties). Link

Sources

Application Note: LC-MS Profiling of Cbz-Glycine Hydrazide Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and proteomics who utilize Cbz-Glycine hydrazide (N-Cbz-glycylhydrazide) as a linker, intermediate, or building block. It focuses on the critical need to monitor its stability, activation, and conjugation efficiency using Liquid Chromatography-Mass Spectrometry (LC-MS).

Methodology for Stability Assessment, Ligation Monitoring, and Impurity Profiling

Introduction & Scientific Context

This compound (CAS: 5680-83-1) is a versatile intermediate. The Benzyloxycarbonyl (Cbz) group provides robust amine protection, while the hydrazide moiety serves as a "chemical warhead" for two primary applications:[1]

  • Peptide Ligation (Native Chemical Ligation surrogate): Hydrazides can be oxidatively activated to acyl azides or thioesters to form amide bonds.

  • Bioconjugation: Hydrazides react selectively with aldehydes/ketones to form hydrazones, a strategy widely used in glyco-engineering and labeling.

However, hydrazides are prone to specific side reactions—hydrolysis to the free acid, oxidation to diimides, and disproportionation. This guide provides a self-validating LC-MS protocol to distinguish the active precursor from these byproducts.

Chemical Properties & MS Behavior[2][3][4][5][6][7]
  • Formula:

    
    
    
  • Monoisotopic Mass: 223.0957 Da

  • Target Ion [M+H]+: 224.1030 m/z

  • Hydrophobicity: The Cbz group imparts significant retention on C18 columns, overcoming the polarity of the hydrazide tail.

Method Development: The "Why" Behind the Parameters

Column Selection: C18 vs. HILIC

While hydrazides are polar, the Cbz group (benzyl carbamate) is highly hydrophobic.

  • Recommendation: Use a C18 Reverse Phase column.

  • Reasoning: HILIC is unnecessary and often results in poor peak shape for the hydrophobic Cbz group. A standard C18 column provides excellent retention and separation of the hydrazide from its more polar hydrolysis products (Cbz-Gly-OH).

Mobile Phase Chemistry
  • Buffer: Water/Acetonitrile with 0.1% Formic Acid (FA) .

  • Causality: The hydrazide nitrogen is weakly basic (

    
    ). Formic acid ensures protonation (
    
    
    
    ), maximizing sensitivity in ESI+ mode. Avoid TFA if possible, as it suppresses ionization, though it improves peak shape.

Experimental Protocols

Protocol A: Sample Preparation & Stability Check

Objective: Determine purity and detect spontaneous hydrolysis (Cbz-Gly-OH).

  • Stock Solution: Dissolve 1 mg this compound in 1 mL DMSO (1 mg/mL).

  • Working Standard: Dilute to 10 µg/mL in 50:50

    
    :MeCN (0.1% FA).
    
  • Stress Test (Optional): To validate the method's ability to detect byproducts, incubate a specific aliquot at pH 9 (ammonium bicarbonate) for 4 hours to force hydrolysis, then quench with FA.

Protocol B: LC-MS Acquisition Parameters

System: Agilent 1290 / Thermo Vanquish or equivalent UHPLC. Detector: Q-TOF or Triple Quadrupole (ESI+).

ParameterSettingRationale
Column C18 (e.g., Zorbax Eclipse Plus), 2.1 x 50mm, 1.8µmHigh resolution, fast equilibration.
Flow Rate 0.4 mL/minOptimal for ESI desolvation.
Mobile Phase A Water + 0.1% Formic AcidProton source for ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidElution solvent.
Gradient 5% B (0-1 min)

95% B (1-6 min)

5% B (6.1 min)
Retains polar byproducts early; elutes Cbz-hydrazide mid-gradient.
Injection Vol 2-5 µLPrevent column overload.
ESI Voltage +3500 VStandard positive mode ionization.
Scan Range m/z 50 – 1000Covers precursor and dimers.

Data Analysis & Interpretation

Fragmentation Logic (MS/MS)

When analyzing reaction mixtures, retention time alone is insufficient. You must validate using the MS/MS "fingerprint."

  • Precursor: m/z 224.1

    
    
    
  • Dominant Fragment (m/z 91.0): The Tropylium ion (

    
    ). This is the hallmark of the Cbz group. If a peak does not show m/z 91 in MS/MS, it is not your Cbz-protected species.
    
  • Diagnostic Loss: Loss of the hydrazide group (

    
    , 31 Da) or ammonia (
    
    
    
    , 17 Da) depending on collision energy.
Reaction Product Identification Table

Use this table to identify peaks in your chromatogram during reaction monitoring.

CompoundStructure / IdentityTheoretical m/z [M+H]+Retention Shift (vs. SM)Diagnostic Fragment
Starting Material (SM) Cbz-Gly-NHNH2224.10 Reference (T0)91.0
Hydrolysis Product Cbz-Gly-OH210.08 Earlier (More Polar)91.0, 166 (Loss of CO2)
Diimide (Oxidation) (Cbz-Gly-NH-N=)2445.18 Later (Dimer)224, 91
Acetone Hydrazone Cbz-Gly-NHN=C(CH3)2264.13 Later (More Hydrophobic)91.0
Benzaldehyde Hydrazone Cbz-Gly-NHN=CH-Ph312.13 Significantly Later91.0

Note: Acetone hydrazones are common artifacts if acetone is used in glassware cleaning.

Visualization: Reaction Monitoring Workflow

The following diagram illustrates the decision tree for analyzing reaction outcomes, specifically distinguishing between successful ligation (hydrazone formation) and degradation.

G Start Reaction Mixture (Cbz-Gly-NHNH2 + R-CHO) LCMS LC-MS Analysis (C18 / ESI+) Start->LCMS Peak_224 Peak m/z 224.1 (Starting Material) LCMS->Peak_224 Retention ~3.5 min Peak_210 Peak m/z 210.1 (Hydrolysis Byproduct) LCMS->Peak_210 Retention ~2.8 min Peak_Product Peak m/z [224 + Ald - 18] (Target Hydrazone) LCMS->Peak_Product Retention >4.0 min MS2_Check MS/MS Verification (Look for m/z 91) Peak_224->MS2_Check Peak_210->MS2_Check Peak_Product->MS2_Check Decision_SM Incomplete Reaction Increase Time/Temp MS2_Check->Decision_SM Confirm SM Decision_Hydro Moisture Contamination Check Solvents MS2_Check->Decision_Hydro Confirm Acid Decision_Success Ligation Successful Proceed to Purification MS2_Check->Decision_Success Confirm Product

Figure 1: Logic flow for identifying reaction species. Green path indicates success; Red path indicates side reactions.

Troubleshooting & Optimization

Issue: Peak Tailing

  • Cause: Secondary interaction between the basic hydrazide/amine and residual silanols on the column.

  • Solution: Increase ionic strength by adding 10-20 mM Ammonium Formate to the aqueous mobile phase, or increase column temperature to 40°C.

Issue: "Ghost" Peak at m/z 264

  • Cause: Acetone contamination. Hydrazides react rapidly with trace acetone (from washing glassware) to form isopropylidene hydrazones.

  • Solution: Use only fresh, LC-MS grade solvents and avoid acetone in the prep workflow.

Issue: Low Signal Intensity

  • Cause: Ion suppression or poor protonation.

  • Solution: Ensure pH is < 4. Hydrazides are less basic than amines; they require acidic conditions to ionize efficiently in positive mode.

References

  • Zheng, J.-S., et al. (2013). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. Nature Protocols.
  • Guo, Y.-C., et al. (2009). ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. ResearchGate. (Reference for peptide/amide fragmentation pathways). Retrieved from [Link]

Sources

Application Notes & Protocols: Cbz-Glycine Hydrazide as a Versatile Linker in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Cbz-Glycine Hydrazide

In the intricate landscape of drug design, linkers are the crucial bridges that connect distinct molecular entities, such as a targeting moiety (e.g., an antibody) and a therapeutic payload. The choice of a linker is paramount, as it dictates the stability, solubility, and release kinetics of the final conjugate. This compound has emerged as a valuable and versatile linker due to its unique trifunctional architecture:

  • The Hydrazide Group (-NHNH₂): This nucleophilic functional group is the cornerstone of its reactivity. It readily reacts with electrophilic carbonyl groups (aldehydes and ketones) to form a hydrazone bond. This reaction is notable for its bio-orthogonality, proceeding under mild aqueous conditions, which is ideal for sensitive biological molecules.[1][2]

  • The Glycine Spacer: The simple amino acid glycine provides a flexible, hydrophilic spacer. This spacer arm mitigates potential steric hindrance between the conjugated molecules and can enhance the overall solubility of the conjugate, a critical factor in pharmaceutical development.

  • The Carbobenzyloxy (Cbz) Group: A well-established amine-protecting group in peptide chemistry.[3] Its presence offers two strategic possibilities:

    • It can remain as a stable, hydrophobic component of the final conjugate.

    • It can be selectively removed via catalytic hydrogenation to expose a primary amine, transforming the linker into a bifunctional unit for further sequential conjugation.

This combination of features makes this compound a powerful tool, particularly for creating conjugates that require controlled release mechanisms.

The Core Chemistry: Synthesis and Hydrazone Bond Formation

Understanding the underlying chemical principles is essential for the successful application of this compound.

The synthesis is a straightforward two-step process starting from commercially available Cbz-Glycine.

  • Activation of the Carboxylic Acid: The carboxylic acid of Cbz-Glycine is first activated to make it more susceptible to nucleophilic attack. A common method is the formation of an active ester, such as an N-hydroxysuccinimide (NHS) ester, using a coupling agent like dicyclohexylcarbodiimide (DCC) or ethyl(dimethylaminopropyl)carbodiimide (EDC).

  • Reaction with Hydrazine: The activated Cbz-Glycine is then reacted with hydrazine hydrate. The highly nucleophilic hydrazine displaces the activating group to form the stable this compound.

cluster_0 Synthesis of this compound Cbz-Gly-OH Cbz-Glycine Activated_Ester Activated Ester (e.g., NHS Ester) Cbz-Gly-OH->Activated_Ester EDC, NHS Cbz-Gly-NHNH2 This compound Activated_Ester->Cbz-Gly-NHNH2 Hydrazine Hydrate

Caption: Workflow for the synthesis of this compound.

The key conjugation reaction is the formation of a hydrazone linkage between the hydrazide and a carbonyl group. This reaction is acid-catalyzed and reversible.[4][5]

The mechanism proceeds as follows:

  • Protonation of the Carbonyl: In a mildly acidic environment (typically pH 4.5-6.0), the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The terminal nitrogen of the hydrazide acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.

  • Dehydration: The intermediate undergoes a series of proton transfers, leading to the elimination of a water molecule and the formation of the stable C=N double bond of the hydrazone.

cluster_catalyst Catalysis Hydrazide R-C(O)NHNH₂ (Cbz-Gly-Hydrazide) Intermediate Tetrahedral Intermediate Hydrazide->Intermediate Nucleophilic Attack Carbonyl R'-CHO (Aldehyde/Ketone) Hydrazone Hydrazone Product + H₂O Intermediate->Hydrazone Dehydration (-H₂O) Catalyst Mild Acid (pH 4.5-6.0) Aniline (optional)

Caption: Mechanism of acid-catalyzed hydrazone bond formation.

The hydrazone bond is the linchpin of this linker's utility in drug delivery. Its stability is highly dependent on pH.[6][7]

  • At Physiological pH (~7.4): The hydrazone bond is relatively stable, ensuring that the conjugate remains intact in systemic circulation, minimizing premature drug release and off-target toxicity.[8]

  • At Acidic pH (~4.5 - 6.0): The equilibrium of the reaction shifts towards hydrolysis. This acidic environment is characteristic of specific cellular compartments like endosomes and lysosomes, as well as the tumor microenvironment.[9] This property allows for the targeted release of a payload once the conjugate has been internalized by the target cell.

Linkage TypeStability at pH 7.4Cleavage ConditionTypical Application
Acylhydrazone Relatively StableMild Acid (pH 4.5-6.0)Endosomal/Lysosomal drug release
Amide Highly StableEnzymatic (e.g., Proteases)Intracellular/Extracellular enzymatic release
Ester LabileEsterases, pH changesProdrugs, rapid release systems
Disulfide Stable (extracellular)Reducing agents (e.g., Glutathione)Intracellular release (high GSH levels)

Table 1. Comparison of common linker chemistries and their cleavage mechanisms.

Application Protocols

The following protocols provide a framework for the synthesis and application of this compound. Researchers should optimize these protocols based on their specific molecules and experimental goals.

This protocol details the synthesis from Cbz-Glycine.

Materials and Reagents:

  • Cbz-Glycine (1.0 eq)

  • N-Hydroxysuccinimide (NHS) (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Hydrazine monohydrate (1.5 eq)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • Activation:

    • Dissolve Cbz-Glycine and NHS in anhydrous DCM in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath with stirring.

    • Slowly add a solution of DCC in DCM to the flask.

    • Allow the mixture to stir at 0°C for 1 hour and then at room temperature overnight.

    • A white precipitate of dicyclohexylurea (DCU) will form.

  • Filtration:

    • Filter the reaction mixture to remove the DCU precipitate.

    • Wash the filter cake with a small amount of cold DCM.

    • Collect the filtrate, which contains the Cbz-Gly-NHS ester.

  • Hydrazinolysis:

    • Transfer the filtrate to a new flask and cool to 0°C.

    • Slowly add hydrazine monohydrate dropwise with vigorous stirring.

    • Stir the reaction mixture at 0°C for 2 hours.

  • Work-up and Purification:

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M NaHCO₃ solution and brine.

    • Dry the organic layer (EtOAc) over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., EtOAc/hexanes) to yield pure this compound as a white solid.

Self-Validation:

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Melting Point: Compare the observed melting point with the literature value.

This protocol provides a general method for conjugating the linker to a glycoprotein, such as an antibody, by first generating aldehyde groups on its carbohydrate moieties.

Materials and Reagents:

  • Glycosylated Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)

  • Sodium meta-periodate (NaIO₄) solution

  • Ethylene glycol

  • This compound

  • Aniline (as a 10x stock solution, optional catalyst)[10]

  • Dialysis tubing or centrifugal ultrafiltration units (e.g., Amicon Ultra)

  • Coupling Buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5)

Procedure:

  • Antibody Oxidation (Aldehyde Generation):

    • To the antibody solution, add NaIO₄ to a final concentration of 1-2 mM.

    • Incubate the reaction in the dark at 4°C for 30-60 minutes. This mild oxidation primarily targets sialic acid residues.[11]

    • Quench the reaction by adding ethylene glycol to a final concentration of 15 mM and incubating for 10 minutes at 4°C.

    • Remove excess periodate and quenching agent by buffer exchange into the Coupling Buffer (pH 5.5) using a desalting column or centrifugal filtration.

  • Hydrazone Conjugation:

    • Add a 50- to 100-fold molar excess of this compound to the oxidized antibody solution.

    • If using a catalyst, add aniline to a final concentration of 1-10 mM. Aniline has been shown to significantly increase the rate of hydrazone formation.[10][12]

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Remove unreacted this compound and catalyst by extensive dialysis against PBS (pH 7.4) or by using centrifugal ultrafiltration units.

  • Characterization:

    • SDS-PAGE: Compare the conjugated antibody to the unconjugated starting material. A slight increase in molecular weight may be observable.

    • Mass Spectrometry (MALDI-TOF or ESI-MS): Determine the average number of linkers conjugated per antibody (Linker-to-Antibody Ratio, LAR).

Application Spotlight: pH-Responsive Antibody-Drug Conjugates (ADCs)

A primary application of hydrazone linkers is in the design of ADCs for cancer therapy.[13] The this compound linker can be used to attach a potent cytotoxic drug to a tumor-targeting antibody.

The therapeutic mechanism relies on the pH differential between the bloodstream and the intracellular environment of cancer cells.

cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell cluster_endosome Endosome / Lysosome (pH 4.5-6.0) ADC_stable ADC with Intact Hydrazone Linker ADC_bound ADC Binds to Receptor ADC_stable->ADC_bound Targeting Receptor Tumor Antigen ADC_internalized Internalized ADC ADC_bound->ADC_internalized Endocytosis Drug_release Drug is Released ADC_internalized->Drug_release Acidic pH Linker Hydrolysis

Caption: pH-dependent drug release from an ADC using a hydrazone linker.

This strategy ensures that the highly toxic payload is delivered specifically to cancer cells, enhancing efficacy while minimizing systemic side effects. The stability of the hydrazone bond can be fine-tuned by modifying the structure of the aldehyde or ketone on the payload, allowing for precise control over the drug release rate.[7][8]

Advanced Considerations
  • Use as a "Safety-Catch" Linker: In solid-phase peptide synthesis (SPPS), a peptide can be assembled on a resin functionalized with a hydrazide. The peptide remains stably attached throughout the synthesis. For cleavage, the hydrazide is activated (e.g., via oxidation to an acyl azide with NaNO₂), allowing for mild release of the peptide from the support or for on-resin fragment condensation.[14][15][16]

  • Dual-Functionality via Cbz-Deprotection: After conjugation, the Cbz group can be removed by catalytic hydrogenation (e.g., H₂, Pd/C). This unmasks a primary amine, which can be used for subsequent modifications, such as the attachment of an imaging agent or a solubility-enhancing polymer like PEG.

Conclusion

This compound is a multi-faceted linker that offers a powerful combination of straightforward reactivity, tunable stability, and strategic versatility. Its ability to form pH-sensitive hydrazone bonds makes it an invaluable tool for developing sophisticated drug delivery systems that can respond to specific biological environments. The protocols and principles outlined in this guide provide a solid foundation for researchers to harness the potential of this linker in their medicinal chemistry and drug development programs.

References

  • Chemical synthesis of proteins using hydrazide intermediates. ResearchGate.[Link]

  • Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. PubMed.[Link]

  • Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Hydrazone linkages in pH responsive drug delivery systems. ResearchGate.[Link]

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews.[Link]

  • Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. NIH.[Link]

  • Discovery of Glycine Hydrazide Pore-occluding CFTR Inhibitors Mechanism, Structure–Activity Analysis, and In Vivo Efficacy. ResearchGate.[Link]

  • Hydrazide-based drugs in clinical use. ResearchGate.[Link]

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Semantic Scholar.[Link]

  • Hydrazide PEG. AxisPharm.[Link]

  • Hydrazone and Hydrazide-Containing N-Substituted Glycines as Peptoid Surrogates for Expedited Library Synthesis: Application to the Preparation of Tsg101-Directed HIV-1 Budding Antagonists. NIH.[Link]

  • Discovery of Glycine Hydrazide Pore-occluding CFTR Inhibitors: Mechanism, Structure–Activity Analysis, and In Vivo Efficacy. PMC.[Link]

  • Chemical synthesis of proteins using hydrazide intermediates. Oxford Academic.[Link]

  • Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. ACS Publications.[Link]

  • Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PMC - PubMed Central.[Link]

  • Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins. PubMed.[Link]

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC - NIH.[Link]

  • Convenient method of peptide hydrazide synthesis using a new hydrazone resin. ResearchGate.[Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI.[Link]

  • Hydrazone formation. ChemTube3D.[Link]

  • Hydrazone-functionalized nanoscale covalent organic frameworks as a nanocarrier for pH-responsive drug delivery enhanced anticancer activity. RSC Publishing.[Link]

  • Synthesis of Peptides from Glycine on Anatases with Different Crystal Facets. MDPI.[Link]

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Semantic Scholar.[Link]

  • A peptide N-terminal protection strategy for comprehensive glycoproteome analysis using hydrazide chemistry based method. PMC.[Link]

  • the effect of substitutes at the hydrazone linkage on the ph stability of PEG-PE conjugates. PubMed.[Link]

  • Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate. Stack Exchange.[Link]

  • Glyoxylic Hydrazone Linkage-Based PEG Hydrogels for Covalent Entrapment and Controlled Delivery of Doxorubicin. Biomacromolecules - ACS Publications.[Link]

Sources

Synthesis of hydrazone-containing peptoids from Cbz-Glycine hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Synthesis of Hydrazone-Functionalized Peptoids via Cbz-Glycine Hydrazide Ligation

Abstract & Strategic Overview

The incorporation of hydrazone linkages into peptoid (poly-N-substituted glycine) backbones offers a powerful "switchable" motif for dynamic combinatorial libraries and pH-responsive drug delivery systems. While standard peptoid synthesis relies on the submonomer method, the introduction of a hydrazone functionality requires a specialized linker strategy.

This guide details the protocol for using This compound (N-benzyloxycarbonyl-glycine hydrazide) as a robust, crystalline precursor to generate hydrazide-functionalized peptoids. Unlike direct hydrazine submonomers, which can lead to over-alkylation or cross-linking, the this compound route provides a controlled, linear extension of the peptoid chain, terminating in a reactive hydrazide handle ready for chemoselective ligation with aldehydes.

Key Advantages:

  • Chemoselectivity: The hydrazide group reacts specifically with aldehydes/ketones in the presence of other functional groups.

  • pH-Responsiveness: The resulting acyl-hydrazone bond is stable at neutral pH (7.4) but hydrolyzes in acidic endosomal environments (pH 5.0–5.5), facilitating intracellular payload release.

  • Modularity: The Cbz-protected precursor allows for solution-phase purification prior to solid-phase integration.

Chemical Mechanism & Pathway

The synthesis relies on the orthogonality between the Cbz protecting group (acid-stable, hydrogenolysis-labile) and the standard solid-phase peptoid synthesis (SPPS) conditions.

The Pathway:

  • Activation: Catalytic hydrogenolysis of Cbz-Gly-Hydrazide yields the free amine Glycine Hydrazide (H-Gly-NHNH₂) .

  • Incorporation: The free alpha-amine of H-Gly-NHNH₂ acts as the nucleophile, displacing a bromoacetyl group on the resin-bound peptoid. This appends a glycine spacer ending in a hydrazide.

  • Ligation: The resin-bound hydrazide condenses with an aldehyde (R-CHO) to form the hydrazone.

ReactionPathway Precursor Cbz-Gly-Hydrazide (Stable Precursor) Intermed H-Gly-Hydrazide (Free Amine) Precursor->Intermed H2 / Pd-C (Cbz Removal) Coupled Resin-Peptoid-Gly-NHNH2 (Hydrazide Peptoid) Intermed->Coupled + Resin / DMF (SN2 Displacement) Resin Resin-Peptoid-Br (Electrophile) Resin->Coupled Product Peptoid-Gly-Hydrazone (pH Sensitive Conjugate) Coupled->Product + Aldehyde / H+ (Condensation) Aldehyde Target Aldehyde (R-CHO) Aldehyde->Product

Figure 1: Mechanistic pathway for converting this compound into a functional peptoid conjugate.

Materials & Reagents

ReagentGrade/SpecPurpose
This compound >98% PurityLinker Precursor
Palladium on Carbon (Pd/C) 10% wt loadingCatalyst for Cbz removal
Rink Amide Resin 0.6–0.8 mmol/gSolid support (cleavage yields amide)
Bromoacetic Acid 2.0 M in DMFSubmonomer acetylation agent
DIC (Diisopropylcarbodiimide) NeatActivator for bromoacetic acid
Functional Aldehyde (e.g., 4-carboxybenzaldehyde)Cargo/Tag to be ligated
Aniline ACS GradeCatalyst for hydrazone formation

Detailed Experimental Protocols

Protocol A: Preparation of Glycine Hydrazide (Linker Activation)

Rationale: Cbz-Gly-Hydrazide is commercially available and stable. The free base (H-Gly-NHNH₂) is hygroscopic and prone to dimerization; therefore, it should be generated immediately prior to coupling.

  • Dissolution: Dissolve this compound (1.0 eq, e.g., 500 mg) in Methanol (MeOH, 10 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% of substrate mass) under an inert atmosphere (Nitrogen or Argon).

  • Hydrogenolysis:

    • Purge the vessel with H₂ gas (balloon pressure is sufficient).

    • Stir vigorously at Room Temperature (RT) for 2–4 hours.

    • Checkpoint: Monitor by TLC (vanishing of UV-active Cbz spot) or LC-MS.

  • Isolation:

    • Filter the mixture through a Celite pad to remove Pd/C.

    • Concentrate the filtrate in vacuo at <30°C.

    • Result: H-Gly-NHNH₂ (oily residue or hygroscopic solid). Use immediately in Protocol B.

Protocol B: Solid-Phase Integration (Submonomer Displacement)

Rationale: This step attaches the linker to the growing peptoid chain. The primary alpha-amine of glycine is significantly more nucleophilic than the hydrazide nitrogens, ensuring regioselective attachment to the bromoacetylated resin.

  • Resin Preparation: Swell the bromoacetylated peptoid resin (Resin-Peptoid-COCH₂Br) in DMF for 20 mins.

  • Coupling Solution: Dissolve the freshly prepared H-Gly-NHNH₂ (from Protocol A) in DMF to a concentration of 0.5 M.

    • Note: Use a 5-fold molar excess relative to the resin loading to drive the SN2 reaction to completion.

  • Displacement Reaction:

    • Add the amine solution to the resin.

    • Agitate (shake/rock) at 35°C for 60–90 minutes.

    • Tip: A slightly elevated temperature aids the displacement of the bromide by the glycine amine.

  • Washing: Drain and wash resin with DMF (5x), MeOH (3x), and DCM (3x).

    • Validation: A Chloranil test will be positive (blue) due to the secondary amine formed, but the hydrazide moiety also reacts. An LC-MS of a small cleavage sample is the gold standard here.

Protocol C: On-Resin Hydrazone Ligation

Rationale: Forming the hydrazone on the solid phase allows for the use of excess aldehyde to drive the equilibrium, which can then be easily washed away.

  • Aldehyde Solution: Prepare a solution of the target Aldehyde (5–10 eq) in DMF/Acetic Acid (95:5 v/v).

    • Catalysis: Add Aniline (100 mM) to the solution. Aniline forms a highly reactive Schiff base intermediate that transimines with the hydrazide, accelerating the reaction rate by 10–100x.

  • Ligation:

    • Add the solution to the resin-bound hydrazide peptoid.

    • Agitate at RT for 4–16 hours (overnight is standard for sterically demanding aldehydes).

  • Washing: Wash extensively with DMF (10x) to remove excess aldehyde, then DCM (5x).

Protocol D: Cleavage and Workup

Rationale: Hydrazones are acid-labile. Standard TFA cleavage (95%) can hydrolyze the bond if water is present.[1]

  • Cleavage Cocktail: Prepare a mixture of TFA/Triisopropylsilane (TIPS)/DCM (50:2.5:47.5).

    • Crucial: Minimize water content. Do not use the standard 95% TFA/Water cocktail.

  • Reaction: Treat resin for 30–60 minutes.

  • Workup:

    • Filter resin and evaporate TFA immediately under a nitrogen stream.

    • Neutralization: Redissolve in 50% Acetonitrile/Water and immediately buffer to pH 7.0–7.5 (e.g., with Ammonium Bicarbonate) if the product is to be stored.

    • Lyophilization: Freeze-dry to obtain the final powder.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Coupling Yield (Protocol B) H-Gly-NHNH₂ degraded/dimerizedUse fresh H-Gly-NHNH₂ immediately after H₂ removal. Ensure excess (5-10 eq) is used.
Cross-linking on Resin Hydrazide acting as nucleophileEnsure the alpha-amine is free (Cbz fully removed). The alpha-amine is kinetically faster than the hydrazide in SN2 reactions.
Hydrazone Hydrolysis Acidic cleavage conditionsReduce TFA concentration (use 50% in DCM). Avoid water in cleavage cocktail. Store product at -20°C.
Incomplete Ligation Aldehyde unreactiveUse Aniline catalysis (100 mM). Increase temperature to 37°C.

Workflow Visualization

Workflow Step1 Step 1: Hydrogenolysis (Cbz-Gly-NHNH2 -> H-Gly-NHNH2) Step2 Step 2: Submonomer Coupling (Resin-Br + H-Gly-NHNH2) Step1->Step2 Immediate Use Step3 Step 3: Aniline-Catalyzed Ligation (Resin-Hydrazide + Aldehyde) Step2->Step3 Wash & Buffer Step4 Step 4: Low-Acid Cleavage (TFA/DCM - No Water) Step3->Step4 Finalize

Figure 2: Step-by-step experimental workflow for solid-phase synthesis.

References

  • Peptoid Hydrazones for Library Synthesis: Kwon, Y.-U., & Kodadek, T. (2007). Hydrazone and Hydrazide-Containing N-Substituted Glycines as Peptoid Surrogates for Expedited Library Synthesis. Journal of Combinatorial Chemistry. [Link]

  • Aniline Catalysis in Hydrazone Formation: Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry. [Link]

  • Cbz Deprotection Mechanisms: Organic Chemistry Portal. Protecting Groups: Cbz (Carbobenzyloxy). [Link]

  • pH Sensitivity of Hydrazone Linkers: Bae, Y., et al. (2005). Design and synthesis of pH-sensitive PEG-PE conjugates for stimuli-sensitive pharmaceutical nanocarriers. Journal of Controlled Release. [Link]

Sources

Troubleshooting & Optimization

Optimizing coupling efficiency of Cbz-Glycine hydrazide in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Coupling Efficiency of Cbz-Glycine Hydrazide (Z-Gly-NHNH₂) Ticket Priority: High (Methodology Optimization) Agent: Senior Application Scientist, Peptide Chemistry Division

Strategic Overview

You are encountering challenges with This compound , a unique building block often used as a "masked" thioester for Native Chemical Ligation (NCL) or as a C-terminal protected fragment.

The "coupling efficiency" of this molecule usually fails in two distinct phases. You must identify which phase corresponds to your workflow:

  • Phase A (Synthesis): Low yield when loading Cbz-Gly-OH onto a hydrazine-functionalized resin (formation of the hydrazide).

    • Root Cause:[1][2][3]Diacyl Hydrazine Formation. Glycine is sterically unhindered. It reacts with both nitrogens of the hydrazine linker, crosslinking the resin and killing the yield.

  • Phase B (Ligation/Coupling): Low yield when activating Cbz-Gly-NHNH₂ to couple it to an amine/peptide.

    • Root Cause:[1][2][3]Inefficient Azide Conversion. The hydrazide group is chemically inert until activated. If the oxidation to acyl azide is incomplete or performed at the wrong pH, coupling is impossible.

Module A: Optimizing Resin Loading (Synthesis Phase)

Applicable if you are trying to synthesize Cbz-Gly-NHNH₂ on solid phase.

The "Glycine Dimer" Trap

Unlike bulky amino acids (Val, Ile), Glycine reacts rapidly. When coupling Cbz-Gly-OH to a standard hydrazine resin (e.g., Hydrazine-2-Cl-Trt), the first Cbz-Gly attaches to the distal nitrogen (


). However, because the proximal nitrogen (

) remains nucleophilic and Glycine is small, a second Cbz-Gly often attacks, forming a Diacyl Hydrazine bridge.

Impact: This byproduct is stable, unreactive, and reduces your functional loading by up to 50%.

Protocol: The "High-Dilution" Loading Method

To prevent over-acylation, you must starve the resin of excess amino acid during the initial attachment.

Reagents:

  • Resin: 2-Chlorotrityl chloride (2-CTC) resin (pre-functionalized with hydrazine).[1]

  • Amino Acid: Cbz-Gly-OH (0.5 eq relative to resin capacity).

  • Activator: DIC (0.5 eq) / HOBt (0.5 eq).

  • Solvent: DCM/DMF (1:1).

Step-by-Step:

  • Pre-swell: Swell hydrazine resin in DCM for 20 min at 0°C.

  • Slow Addition: Dissolve Cbz-Gly-OH and activators in minimal solvent. Add this solution to the resin dropwise over 30 minutes at 0°C.

    • Why? Keeping the concentration of activated Cbz-Gly low ensures that once a hydrazine site reacts, there is no excess reagent nearby to react with the second nitrogen.

  • Capping: After 1 hour, wash and cap unreacted hydrazine sites with TFA/DCM (to cleave them) or Acetic Anhydride (if the resin allows). Note: Standard methanol capping is insufficient for hydrazine resins.

Module B: Activation & Ligation (Coupling Phase)

Applicable if you are using Cbz-Gly-NHNH₂ to couple to another peptide/amine.

The Mechanism: In Situ Nitrite Oxidation

Hydrazides do not couple directly. They must be oxidized to Acyl Azides (


). This species is highly reactive (similar to an acid chloride) and will couple to amines to form an amide bond.
Visualization: The Activation Pathway

ActivationPathway cluster_0 Critical Control Point Hydrazide Cbz-Gly-Hydrazide (Stable Precursor) Azide Acyl Azide (Reactive Intermediate) Hydrazide->Azide Oxidation (-15°C, pH 3.0) Nitrite NaNO2 / H+ Nitrite->Azide Thioester Thioester (Activated for NCL) Azide->Thioester Thiolysis (pH 7.0) Product Final Peptide Bond Azide->Product Direct Aminolysis (Slower, prone to hydrolysis) Thiol Thiol Additive (MPAA/Thiophenol) Thiol->Thioester Thioester->Product Native Chemical Ligation Amine Target Amine/Cys-Peptide

Caption: The conversion of Cbz-Gly-Hydrazide to a reactive Acyl Azide requires strict pH and temperature control to avoid Curtius rearrangement.

Protocol: The "One-Pot" Ligation (Liu/Fang Method)

Reference: Based on protocols established by Zheng et al., Nature Protocols (2013).

  • Solubilization: Dissolve Cbz-Gly-NHNH₂ in ligation buffer (6M Gn·HCl, 0.2M Na₂HPO₄).

    • Check: If Cbz causes aggregation, add 10-20% TFE (Trifluoroethanol) .

  • Oxidation (Activation):

    • Cool to -15°C (Ice/Salt bath).

    • Adjust pH to 3.0 using dilute HCl.

    • Add NaNO₂ (10 equiv). Stir for 20 mins.

    • Checkpoint: The solution must turn clear. If bubbles form vigorously, you are generating

      
       gas from decomposition—temperature is too high.
      
  • Thiolysis (Optional but Recommended):

    • Add MPAA (4-mercaptophenylacetic acid, 50 equiv).[1]

    • Adjust pH to 7.0 .

    • Why? This converts the unstable Azide into a stable, reactive Thioester. This is far more efficient than direct azide coupling.

  • Coupling:

    • Add the target amine/peptide.[1][4]

    • React at Room Temperature, pH 7.0.

Troubleshooting Center

Diagnostic Matrix
Symptom Probable Cause Corrective Action
Low Loading on Resin Diacyl hydrazine formation (Glycine bridging).Use Trityl-Hydrazine linker instead of standard hydrazine. The trityl group sterically blocks the second attack.
No Reaction during Coupling Hydrazide not oxidizing; pH too high during activation.Ensure pH is strictly 3.0–3.5 during NaNO₂ addition. If pH > 4, oxidation is negligible.
Precipitation Cbz group is hydrophobic; Glycine aggregates.Add DMSO or TFE to the buffer. Ensure 6M Guanidine is used.
Side Product: Isocyanate Curtius Rearrangement.[1]Activation temperature was > 0°C. Keep reaction at -10°C to -20°C until thiol is added.
Side Product: Amide Hydrolysis Azide hydrolyzed by water before coupling.Use the Thiolysis step (add MPAA).[1] Thioesters are more stable in water than azides.

Frequently Asked Questions (FAQs)

Q1: Can I couple Cbz-Gly-NHNH₂ directly to an amine without making the thioester? A: Yes, via the "Acyl Azide" method. After the NaNO₂ step (pH 3.0), adjust the pH to 9.0 immediately in the presence of the amine. However, this is risky.[1] Acyl azides hydrolyze rapidly at pH 9.0. Converting to the MPAA-thioester first (pH 7.0) is 3x more efficient for intermolecular coupling.

Q2: Why use Cbz-Gly? Why not Fmoc-Gly? A: Cbz is stable to the acidic conditions often used to cleave peptide hydrazides from resin (TFA). If you used Fmoc, the final TFA cleavage might affect the N-terminus if not carefully managed. Cbz allows you to keep the N-terminus permanently protected if this is a fragment condensation.

Q3: My Cbz-Gly-NHNH₂ is not dissolving in the oxidation buffer. A: Cbz-Gly is notoriously hydrophobic and prone to beta-sheet aggregation.

  • Fix: Do not use pure aqueous buffer. Use a mixture of 6M Guanidine HCl / Acetonitrile (70:30) . The oxidation works fine in organic mixtures as long as protons (acid) and nitrite are available.

Q4: How do I store the synthesized hydrazide? A: Peptide hydrazides are stable solids. Store at -20°C as the HCl salt. Do not store as the azide; azides must be generated in situ immediately before use.

References

  • Zheng, J. S., Tang, S., Qi, Y. K., Wang, Z. P., & Liu, L. (2013).[5] Chemical synthesis of proteins using peptide hydrazides as thioester surrogates.[1][4][5][6][7][8][9][10] Nature Protocols, 8(12), 2483–2495.[4][5]

  • Fang, G. M., Li, Y. M., Shen, F., Huang, Y. C., Li, J. B., Lin, Y., ... & Liu, L. (2011). Protein chemical synthesis by ligation of peptide hydrazides.[1][4][5][6][7][8][9][10] Angewandte Chemie International Edition, 50(33), 7645–7649.

  • Flood, D. T., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates. Angewandte Chemie.

Sources

How to avoid side reactions with Cbz-Glycine hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cbz-Glycine Hydrazide Optimization Ticket ID: CHEMSUP-2024-GLY Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

This compound (Z-Gly-NHNH₂) is a robust intermediate for peptide ligation and heterocycle synthesis. However, its reactivity profile presents three distinct failure modes: symmetric dimerization during synthesis, oxidative degradation during storage, and Curtius rearrangement during activation.

This guide replaces standard operating procedures with a Root Cause-Resolution framework. We treat your experiment as a system; if the system fails, one of the variables below is the culprit.

Module 1: Synthesis & Purification

User Reported Issue: "My product yield is low, and Mass Spec shows a peak at double the expected molecular weight (approx. 414 Da)."

Root Cause Analysis: The Symmetric Trap

The formation of this compound involves a nucleophilic attack of hydrazine on the Cbz-Glycine ester (usually methyl or ethyl). The primary side reaction is Symmetric Dihydrazide Formation .

  • Mechanism: The newly formed hydrazide (Cbz-Gly-NHNH₂) is essentially a nucleophile. If the concentration of free hydrazine is too low, the product will attack a remaining molecule of the starting ester, forming the symmetric dimer: Cbz-Gly-NH-NH-Gly-Cbz.

Troubleshooting Protocol
VariableStandard ProtocolOptimized Protocol (Avoids Dimer)
Stoichiometry 1:1 to 1:2 (Ester:Hydrazine)1:5 to 1:10 (Ester:Hydrazine)
Addition Order Add Hydrazine to EsterReverse Addition: Add Ester solution slowly to Hydrazine.
Temperature Reflux immediatelyStaged: Stir at 0°C for 1h, then RT, then mild heat if needed.
Solvent Ethanol/MethanolMethanol (Faster reaction rate reduces dimer opportunity).
Visualizing the Competitive Pathway

The following logic flow illustrates how stoichiometry dictates the product outcome.

SynthesisPath cluster_conditions Reaction Environment Ester Cbz-Gly-Ester Intermediate Cbz-Gly-NHNH2 (Target Hydrazide) Ester->Intermediate High Excess N2H4 (Kinetic Control) SideProduct Symmetric Dimer (Cbz-Gly-NH-NH-Gly-Cbz) Ester->SideProduct Attack 2 (Avoid this!) Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Intermediate Attack 1 Intermediate->SideProduct Low N2H4 (Product acts as Nucleophile)

Figure 1: Kinetic competition between target hydrazide formation and symmetric dimerization. High local concentration of hydrazine is critical.

Module 2: Storage & Stability

User Reported Issue: "The white powder has turned slightly pink/yellow after two months."

Root Cause Analysis: Auto-Oxidation

Hydrazides are reducing agents. Upon exposure to atmospheric oxygen and trace metal ions, they oxidize to diimides (R-N=N-H) or azo compounds, which are often colored. This reaction is accelerated by moisture, which facilitates proton transfer.

Stability FAQ

Q: Can I store Cbz-Gly-NHNH₂ in the fridge?

  • A: Yes, but desiccation is more important than temperature . Store at 4°C in a desiccator. Moisture hydrolyzes the hydrazide back to the acid or facilitates oxidation.

Q: How do I remove the colored impurity?

  • A: Recrystallization is effective.

    • Solvent System: Ethanol/Water or Methanol/Ether.

    • Protocol: Dissolve in minimal warm methanol; add cold diethyl ether until turbid; cool to 4°C. The oxidized impurities usually remain in the supernatant.

Module 3: Activation & Coupling (The "Curtius" Risk)

User Reported Issue: "I activated the hydrazide to couple it with an amine, but I isolated a urea byproduct instead of the peptide."

Root Cause Analysis: Curtius Rearrangement

To couple a hydrazide, you typically convert it to an Acyl Azide (Cbz-Gly-N₃) using NaNO₂/HCl. Acyl azides are thermally unstable. If the temperature rises above 0°C, they undergo Curtius Rearrangement to form an Isocyanate (R-N=C=O). The isocyanate then reacts with your amine nucleophile to form a urea, permanently destroying the peptide bond potential.

Critical Control Points
  • Temperature: Never allow the activation reaction (Hydrazide → Azide) to exceed -10°C .

  • pH Control: The conversion requires acidic pH (< 2), but the subsequent coupling requires basic pH. The heat generated during this neutralization often triggers the rearrangement.

  • Radical Scavenging: Ensure solvents are peroxide-free.

The Activation Pathway Diagram

ActivationPath Hydrazide Cbz-Gly-NHNH2 AcylAzide Acyl Azide (Cbz-Gly-N3) Hydrazide->AcylAzide NaNO2 / HCl (-15°C) Isocyanate Isocyanate (Cbz-Gly-N=C=O) AcylAzide->Isocyanate HEAT (>0°C) (Curtius Rearrangement) TargetAmide Target Peptide (Cbz-Gly-NH-R) AcylAzide->TargetAmide Amine (R-NH2) (Nucleophilic Acyl Substitution) Urea Urea Byproduct (Cbz-Gly-NH-CO-NH-R) Isocyanate->Urea Amine (R-NH2)

Figure 2: The thermal bifurcation point. Maintaining T < 0°C is the only way to prevent the Acyl Azide from rearranging into the Isocyanate.

Summary of Operational Parameters

ParameterSafe RangeDanger ZoneConsequence of Failure
Synthesis Ratio > 1:5 (Ester:Hydrazine)< 1:2Symmetric Dimer formation
Activation Temp -20°C to -10°C> 0°CCurtius Rearrangement (Urea)
Activation pH pH 1-2pH > 4Incomplete Azide formation
Coupling pH pH 7.5 - 8.5pH > 10Base-catalyzed hydrolysis

References

  • Dawson, P. E., et al. (1994). "Synthesis of proteins by native chemical ligation." Science, 266(5186), 776-779. Link

  • Fang, G. M., et al. (2011). "Protein chemical synthesis by ligation of peptide hydrazides."[1][2] Angewandte Chemie International Edition, 50(33), 7645-7649. Link

  • Zheng, J. S., et al. (2013). "Robust chemical synthesis of proteins by hydrazide-based native chemical ligation." Nature Protocols, 8, 2483–2495. Link

  • Curtius, T. (1890). "Ueber Stickstoffwasserstoffsäure (Azoimid)." Berichte der deutschen chemischen Gesellschaft, 23(2), 3023-3033. (Foundational mechanism for Acyl Azide rearrangement). Link

Sources

Technical Support Center: Cbz Deprotection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Troubleshooting Incomplete Carboxybenzyl (Cbz) Deprotection

The carboxybenzyl (Cbz or Z) group is a cornerstone of peptide chemistry, valued for its stability and orthogonal removal, typically via catalytic hydrogenolysis.[1][2] However, incomplete Cbz deprotection is a frequent and frustrating issue in peptide synthesis, leading to low yields and complex purification challenges. This guide provides a structured, in-depth approach to troubleshooting these issues, drawing on established chemical principles and field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: My Cbz deprotection by catalytic hydrogenation is sluggish or has stalled. What are the primary causes?

Incomplete hydrogenolysis is often not a single-point failure but a combination of factors related to the catalyst, substrate, and reaction environment.

Core Causality: The mechanism of Cbz deprotection via catalytic hydrogenation involves the reduction of the benzyl group by hydrogen on a palladium surface.[3] Any interference with this catalytic cycle will impede the reaction.

Troubleshooting Checklist:

  • Catalyst Activity: The palladium catalyst is the heart of the reaction. Its activity can be compromised.

    • Age and Quality: Catalysts have a shelf life. An old or improperly stored catalyst may have reduced activity. Always use a fresh, high-quality catalyst, such as 10% Palladium on Carbon (Pd/C).[4] For particularly stubborn deprotections, a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) can be effective.[4]

    • Catalyst Poisoning: This is a major cause of reaction failure. Sulfur-containing residues (cysteine, methionine) or residual sulfur-containing scavengers (like ethanedithiol) from previous steps can irreversibly poison the palladium catalyst.[4][5] Similarly, phosphorus-containing compounds can also deactivate the catalyst.

  • Substrate and Product Related Issues:

    • Poor Solubility: If your peptide is not fully dissolved in the reaction solvent, it cannot effectively interact with the solid catalyst. This leads to a slow or incomplete reaction.

    • Product Inhibition: The newly formed free amine of the deprotected peptide can coordinate with the palladium catalyst, effectively inhibiting its activity.[4]

  • Reaction Conditions:

    • Insufficient Hydrogen: Ensure a consistent and adequate supply of hydrogen. For reactions at atmospheric pressure, ensure the system is properly sealed and purged. For transfer hydrogenation, ensure a sufficient excess of the hydrogen donor is used.

    • Improper Solvent: The choice of solvent is critical for both substrate solubility and reaction efficiency. Alcohols like methanol and ethanol are common choices.[6]

Q2: I suspect catalyst poisoning. How can I confirm this and what are my options?

Catalyst poisoning by sulfur is a common culprit, especially when working with cysteine or methionine-containing peptides.

Diagnostic Approach:

  • Reaction Monitoring: If the reaction starts and then abruptly stops (as monitored by HPLC or TLC), catalyst poisoning is a likely cause.

  • Sequential Catalyst Addition: If the reaction stalls, adding a fresh batch of catalyst may restart it, which is a strong indicator of poisoning.

Solutions for Sulfur-Containing Peptides:

  • Increase Catalyst Loading: A higher initial catalyst loading (e.g., up to 1:1 weight ratio with the peptide) can sometimes overcome the poisoning effect.

  • Alternative Deprotection Methods: If catalytic hydrogenation is consistently failing, switching to a non-palladium-based method is the most reliable solution.

    • Acidolysis: Strong acids like HBr in acetic acid or trifluoromethanesulfonic acid (TFMSA) can cleave the Cbz group. However, these conditions are harsh and may affect other protecting groups or sensitive residues.[3]

    • Nucleophilic Deprotection: A milder alternative involves using a nucleophile to attack the Cbz group. A reported method uses 2-mercaptoethanol and potassium phosphate in DMA.[7]

In-Depth Troubleshooting Guides

Guide 1: Optimizing Catalytic Hydrogenation for Complete Cbz Removal

If you are facing an incomplete reaction, a systematic optimization of your hydrogenation conditions is the first logical step.

Workflow for Optimizing Catalytic Hydrogenation

start Incomplete Cbz Deprotection catalyst Step 1: Evaluate Catalyst start->catalyst solubility Step 2: Assess Solubility catalyst->solubility Catalyst is fresh & active sub_catalyst1 Use fresh 10% Pd/C or Pearlman's catalyst (Pd(OH)₂/C) catalyst->sub_catalyst1 inhibition Step 3: Mitigate Product Inhibition solubility->inhibition Peptide is fully soluble sub_solubility1 Test solvent systems: MeOH, EtOH, DMF, or mixtures (e.g., MeOH/DMF) solubility->sub_solubility1 transfer Step 4: Consider Transfer Hydrogenation inhibition->transfer Reaction still incomplete sub_inhibition1 Add acetic acid (5-10% v/v) to the solvent to protonate the product amine. inhibition->sub_inhibition1 end Complete Deprotection transfer->end Successful sub_transfer1 Use a hydrogen donor like ammonium formate or triethylsilane with Pd/C. transfer->sub_transfer1

Caption: A stepwise workflow for troubleshooting and optimizing catalytic hydrogenation for Cbz deprotection.

Experimental Protocol: Acetic Acid Addition to Mitigate Product Inhibition

  • Setup: Dissolve the Cbz-protected peptide in your chosen solvent (e.g., methanol).

  • Acidification: Add acetic acid to the solution to a final concentration of 5-10% by volume. This protonates the product amine as it forms, preventing its coordination to the palladium catalyst.[4]

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 10-20 mol %).

  • Hydrogenation: Purge the reaction vessel with hydrogen gas (or nitrogen followed by hydrogen) and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the Celite with the reaction solvent. The filtrate contains the deprotected peptide.

Guide 2: Cbz Deprotection in the Presence of Reducible Functional Groups

A common challenge is the presence of other functional groups that are sensitive to standard hydrogenation conditions, such as alkenes or alkynes.[8] In these cases, a more chemoselective method is required.

Decision Tree for Chemoselective Cbz Deprotection

start Cbz Deprotection with Sensitive Groups Present? transfer_hydro Catalytic Transfer Hydrogenation start->transfer_hydro Yes acidolysis Acid-Mediated Deprotection start->acidolysis Transfer Fails or Not Applicable end_success Selective Deprotection transfer_hydro->end_success nucleophilic Nucleophilic Deprotection acidolysis->nucleophilic Acid-labile groups present acidolysis->end_success nucleophilic->end_success

Caption: A decision-making diagram for selecting a chemoselective Cbz deprotection method.

Experimental Protocol: Catalytic Transfer Hydrogenation

This method uses a hydrogen donor in place of hydrogen gas and is often milder and more selective.[4]

  • Setup: Dissolve the Cbz-protected peptide in a suitable solvent, typically methanol or ethanol.

  • Catalyst and Donor: Add 10% Pd/C (10-20 mol %) followed by a hydrogen donor. A common and effective donor is ammonium formate (HCOONH₄), used in a 5-10 fold molar excess.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50°C) if the reaction is slow.

  • Monitoring and Work-up: Monitor the reaction by HPLC/TLC. Upon completion, filter through Celite to remove the catalyst and concentrate the filtrate to remove the solvent. The resulting residue can then be purified.

Data Summary and Purification Strategies

Incomplete deprotection results in a mixture of the desired peptide and the Cbz-protected starting material. Purification is essential to isolate the target compound.

Table 1: Comparison of Deprotection Methods

MethodReagentsProsCons
Catalytic Hydrogenation H₂, Pd/CClean byproducts (toluene, CO₂), mild conditions.Susceptible to catalyst poisoning; can reduce other functional groups.[3][4]
Catalytic Transfer Hydrogenation Ammonium formate, Pd/CMilder than H₂ gas; good for sensitive substrates; avoids hazardous H₂ gas.[4][9]Can still be affected by catalyst poisoning.
Acidolysis HBr/AcOH or TFMSAEffective for catalyst-poisoned substrates.Harsh conditions; can cleave other protecting groups; side reactions possible.[3]
Nucleophilic Deprotection 2-Mercaptoethanol, K₃PO₄Good for substrates with multiple reducible groups.Requires specific reagents and conditions.[7]

Purification of Peptides After Incomplete Deprotection

The primary challenge in purification is the separation of the desired free-amine peptide from the Cbz-protected starting material. Reversed-phase HPLC (RP-HPLC) is the most common and effective method.

  • Principle of Separation: The Cbz-protected peptide is significantly more hydrophobic than its deprotected counterpart due to the benzyl group. This difference in hydrophobicity allows for excellent separation on a C18 or C8 RP-HPLC column. The Cbz-protected peptide will have a longer retention time.

  • Method Development:

    • Initial Screen: Use a standard water/acetonitrile gradient with 0.1% trifluoroacetic acid (TFA).

    • Gradient Optimization: If co-elution occurs, flatten the gradient around the elution time of the two species to improve resolution.

    • Alternative Purification: For very complex mixtures, initial cleanup by size-exclusion chromatography (SEC) can remove truncated sequences and other impurities before a final RP-HPLC step.[10]

By systematically addressing the potential causes of incomplete Cbz deprotection and selecting the appropriate analytical and purification strategies, researchers can overcome this common hurdle in peptide synthesis.

References

  • PMC. Therapeutic Drug Monitoring of Carbamazepine: A 20-Year Observational Study. Available at: [Link]

  • ResearchGate. Why does my CBz-deprotection not work?. Available at: [Link]

  • Waters Corporation. Peptide Isolation & Purification Techniques. Available at: [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

  • Polypeptide. Control Strategies for Synthetic Therapeutic Peptide APIs Part III: Manufacturing Process Considerations. Available at: [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available at: [Link]

  • ResearchGate. Cbz deprotection conditions: screening of catalysts and sources of H2. Available at: [Link]

  • ResearchGate. How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?. Available at: [Link]

  • Chemical Society Reviews (RSC Publishing). Cysteine protecting groups: applications in peptide and protein science. Available at: [Link]

  • PubMed. Routine therapeutic monitoring of the active metabolite of carbamazepine: Is it really necessary?. Available at: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • MDPI. Investigation of Impurities in Peptide Pools. Available at: [Link]

  • PubMed. Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. Available at: [Link]

  • ResearchGate. Investigation of Impurities in Peptide Pools. Available at: [Link]

  • ResearchGate. Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. Available at: [Link]

Sources

Improving the yield and purity of Cbz-Glycine hydrazide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Cbz-Glycine hydrazide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this critical reagent. As your dedicated application scientist, I will provide in-depth, experience-driven insights to navigate the complexities of this synthesis.

Overview of this compound Synthesis

The most prevalent method for synthesizing this compound is the hydrazinolysis of a Cbz-Glycine ester, typically the methyl or ethyl ester.[1] This reaction involves the nucleophilic attack of hydrazine on the ester carbonyl, leading to the formation of the desired hydrazide and an alcohol byproduct. While seemingly straightforward, this process is sensitive to several parameters that can significantly impact the reaction's success.

Troubleshooting Guide: A Deeper Dive into Common Issues

This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: Why is my yield of this compound consistently low?

A low yield is a frequent challenge and can stem from several factors throughout the synthetic and purification process.

  • Incomplete Reaction: The hydrazinolysis may not have gone to completion. This can be due to:

    • Insufficient Hydrazine Hydrate: An inadequate amount of hydrazine will result in unreacted starting ester.[1] It is common practice to use a molar excess of hydrazine hydrate to drive the reaction forward.

    • Suboptimal Reaction Temperature: While the reaction can proceed at room temperature, gentle heating (reflux) can increase the reaction rate.[1] However, excessive heat can lead to side reactions.

    • Poor Solvent Choice: The solvent must effectively dissolve both the Cbz-Glycine ester and hydrazine hydrate. Alcohols like methanol or ethanol are commonly used.[1]

  • Product Loss During Work-up and Purification:

    • Aqueous Work-up: this compound has some water solubility. Extensive washing with water during the work-up can lead to significant product loss.

    • Improper Recrystallization: Using a solvent in which the product is too soluble at room temperature will result in poor recovery.

Solution Protocol: Optimizing for Higher Yield

  • Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC). A common mobile phase is a mixture of ethyl acetate and hexane. The disappearance of the starting ester spot indicates reaction completion.

  • Stoichiometry Adjustment: Increase the molar excess of hydrazine hydrate. A common starting point is 1.2 to 1.5 equivalents.

  • Temperature Control: If the reaction is sluggish at room temperature, consider gentle refluxing in ethanol for a defined period (e.g., 10 hours), while monitoring by TLC.[2]

  • Work-up Strategy: After the reaction, cool the mixture and, if a precipitate forms, filter it directly. If no precipitate forms, carefully remove the solvent under reduced pressure. Avoid excessive washing with water.

  • Optimized Recrystallization: Recrystallization is a powerful purification technique for this compound.[1] Experiment with different solvent systems. Ethanol is often a good choice.[2] Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to maximize crystal formation and recovery.

Question 2: My final product is contaminated with unreacted Cbz-Glycine ester. How can I remove it?

The presence of the starting ester indicates an incomplete reaction.

  • Causality: The nucleophilicity of the hydrazine may have been insufficient to completely displace the alkoxy group of the ester under the reaction conditions used.

Solution Protocol: Purification Strategy

  • Recrystallization: This is often the most effective method. The difference in polarity and crystal packing between the hydrazide and the ester can be exploited for efficient separation. Experiment with solvents like ethanol, methanol, or mixtures with water.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed. A gradient elution with ethyl acetate in hexane is a good starting point. The more polar hydrazide will typically have a lower Rf value than the less polar ester.

Question 3: I am observing a significant amount of a byproduct that is not the starting material. What could it be and how do I prevent its formation?

Side reactions can occur, particularly with prolonged reaction times or excessive heat.

  • Potential Byproduct: Diacylated Hydrazine: This occurs when a molecule of this compound reacts with another molecule of the Cbz-Glycine ester. This is more likely if the concentration of the starting ester is high relative to hydrazine.

Solution Protocol: Minimizing Byproduct Formation

  • Control Reactant Addition: Add the Cbz-Glycine ester slowly to a solution of hydrazine hydrate. This ensures that hydrazine is always in excess, minimizing the chance of the newly formed hydrazide reacting with the ester.

  • Temperature Management: Avoid unnecessarily high temperatures or prolonged heating, as this can promote side reactions.

Question 4: How can I effectively remove excess hydrazine hydrate from my product?

Hydrazine is toxic and must be removed from the final product.[1]

  • Causality: Due to its high boiling point and polarity, simply evaporating hydrazine hydrate can be difficult and may lead to product degradation if high temperatures are used.

Solution Protocol: Hydrazine Removal

  • Azeotropic Removal: Co-evaporation with a high-boiling point solvent like toluene under reduced pressure can be effective.

  • Aqueous Extraction: If the product is sufficiently insoluble in water, washing the crude reaction mixture with water can help remove the water-soluble hydrazine hydrate. However, be mindful of potential product loss.

  • Recrystallization: A well-executed recrystallization will typically leave the highly soluble hydrazine hydrate in the mother liquor.[1]

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for this synthesis?

The synthesis usually starts with Cbz-Glycine, which is then esterified (e.g., to Cbz-Glycine methyl ester) before the hydrazinolysis step. The initial Cbz protection of glycine is a standard procedure often carried out under Schotten-Baumann conditions.[3]

Q2: What analytical techniques are recommended for purity assessment?

  • Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress and a qualitative assessment of purity.[2][4]

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.[2][4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product and identify any impurities.[2][4]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[2][4]

Q3: Are there alternative methods for synthesizing this compound?

While hydrazinolysis of esters is the most common route, alternative methods exist, such as the acylation of protected hydrazines.[1] However, these methods can be more complex and may not offer significant advantages for this specific compound.

Q4: What are the key safety precautions when working with hydrazine hydrate?

Hydrazine hydrate is toxic and corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Data Summary Table

ParameterRecommended ConditionRationale & Impact on Yield/Purity
Starting Material Cbz-Glycine methyl or ethyl esterEsters are sufficiently reactive for hydrazinolysis.
Hydrazine Hydrate Stoichiometry 1.2 - 2.0 molar equivalentsAn excess drives the reaction to completion, increasing yield.[1]
Solvent Ethanol or MethanolGood solubility for reactants, facilitates reaction.[1]
Reaction Temperature Room Temperature to RefluxHigher temperatures increase reaction rate but may promote side products.[1]
Reaction Time 2 - 24 hours (monitor by TLC)Incomplete reaction leads to low yield; prolonged time can cause side reactions.
Purification Method Recrystallization (e.g., from Ethanol)Highly effective for removing unreacted starting materials and byproducts.[1][2]

Visual Troubleshooting Workflow

TroubleshootingWorkflow cluster_problem Problem Identification cluster_analysis Analysis cluster_diagnosis Diagnosis cluster_solution Solution Problem Low Yield or Impure Product Analyze Analyze Crude Product (TLC, NMR, HPLC) Problem->Analyze IncompleteReaction Incomplete Reaction (Starting Material Present) Analyze->IncompleteReaction SideProducts Side Products Formed Analyze->SideProducts PurificationLoss Loss During Purification Analyze->PurificationLoss OptimizeReaction Optimize Reaction: - Increase Hydrazine - Adjust Temperature - Monitor by TLC IncompleteReaction->OptimizeReaction RefinePurification Refine Purification: - Recrystallization - Column Chromatography IncompleteReaction->RefinePurification SideProducts->OptimizeReaction SideProducts->RefinePurification ModifyWorkup Modify Work-up: - Minimize Aqueous Washes - Azeotropic Removal of Hydrazine PurificationLoss->ModifyWorkup

Caption: Troubleshooting workflow for this compound synthesis.

References

  • Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate. (2014, November 11). Chemistry Stack Exchange. Retrieved from [Link]

  • CN1022320C - Purification method of glycine. Google Patents.
  • US5254729A - Method for purifying glycine. Google Patents.
  • Chemical synthesis of proteins using hydrazide intermediates. Oxford Academic. Retrieved from [Link]

  • Discovery of Glycine Hydrazide Pore-occluding CFTR Inhibitors: Mechanism, Structure–Activity Analysis, and In Vivo Efficacy. PMC. Retrieved from [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Retrieved from [Link]

  • Hydrazone and Hydrazide-Containing N-Substituted Glycines as Peptoid Surrogates for Expedited Library Synthesis: Application to the Preparation of Tsg101-Directed HIV-1 Budding Antagonists. PMC - NIH. Retrieved from [Link]

  • Discovery of Glycine Hydrazide Pore-occluding CFTR Inhibitors Mechanism, Structure–Activity Analysis, and In Vivo Efficacy. ResearchGate. Retrieved from [Link]

  • Consecutive hydrazino-Ugi-azide reactions: synthesis of acylhydrazines bearing 1,5-disubstituted tetrazoles. PMC - NIH. Retrieved from [Link]

  • Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. PubMed. Retrieved from [Link]

  • (PDF) Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. Retrieved from [Link]

  • Synthesis of acylhydrazino-peptomers, a new class of peptidomimetics, by consecutive Ugi and hydrazino-Ugi reactions. PMC - NIH. Retrieved from [Link]

Sources

pH optimization for hydrazinolysis in Cbz-Glycine hydrazide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: pH Optimization & Reaction Control in Hydrazinolysis

Executive Summary

User Context: You are synthesizing Cbz-Gly-NHNH₂ (Benzyl N-(2-hydrazinyl-2-oxoethyl)carbamate) from its ester precursor (typically Cbz-Gly-OMe or Cbz-Gly-OEt) using hydrazine hydrate.

The Core Challenge: "pH optimization" in this context is a misnomer for Basicity Management . You are not titrating to a specific pH number during the reaction; rather, you are managing the Stoichiometric Ratio of Hydrazine (a base and nucleophile) to Ester.

  • Too Low (Acidic/Neutral): Reaction stalls; formation of insoluble dimers (diacylhydrazines).

  • Too High (Excessively Basic): Risk of ester hydrolysis (forming Cbz-Gly-OH) or protecting group degradation (rare for Cbz, but possible).

This guide structures the "pH" variable as a function of Nucleophile Concentration and Workup Acidity .

Module 1: Reaction Mechanics & pH Dynamics

The Nucleophilicity-Basicity Paradox

Hydrazine (


) acts as both a nucleophile (attacking the carbonyl) and a base.
  • Target Reaction:

    
    
    
  • pH Influence: Hydrazine has a

    
     of approx. 8.1. To react, it must be in its unprotonated form. If the reaction media is too acidic (e.g., residual acid from ester synthesis), hydrazine protonates to 
    
    
    
    , losing nucleophilicity.
The "Dimer" Trap (Low pH/Concentration)

If the local concentration of hydrazine is low (or pH is neutralized), the newly formed hydrazide (


) competes with hydrazine to attack the remaining ester.
  • Result: Formation of symmetric diacylhydrazine (

    
    ).
    
  • Prevention: Maintain a high molar excess (3–5 equivalents) of hydrazine. This keeps the "apparent pH" high and statistically ensures the ester encounters hydrazine, not hydrazide.

Diagram 1: Reaction Pathways & pH Influence

ReactionPathways Ester Cbz-Gly-Ester (Starting Material) Hydrazide Cbz-Gly-Hydrazide (Target Product) Ester->Hydrazide High [N2H4] (Basic pH) Dimer Diacylhydrazine (Impurity) Ester->Dimer Low [N2H4] (Neutral pH) Acid Cbz-Gly-OH (Hydrolysis Impurity) Ester->Acid H2O / High OH- (Excessive pH) Hydrazine Hydrazine (Nucleophile) Hydrazide->Dimer Attacks Ester (If Hydrazine depleted)

Caption: Kinetic competition between hydrazide formation (green) and side reactions (red/yellow) driven by hydrazine stoichiometry (apparent pH).

Module 2: Troubleshooting Guide (Q&A)

Problem: Low Yield / Recovery

Q: I see product on TLC, but I lose it during workup. Is my pH wrong? A: Likely, yes. Cbz-Gly-NHNH₂ is amphoteric but weakly basic.

  • Diagnosis: Did you acidify the solution to precipitate the product?

  • The Science: If you lower the pH < 4 using strong acid (HCl), you protonate the terminal amine (

    
    ). This salt is highly water-soluble and will not precipitate/extract into organic solvents.
    
  • Fix: Keep workup pH near neutral (pH 7-8) . If the product doesn't crystallize, cool to 4°C. Avoid "washing" with 1M HCl.

Problem: Gelatinous Precipitate (Dimers)

Q: My product is insoluble in hot methanol and melts >200°C. What happened? A: You formed the dimer (Cbz-Gly-NH-NH-Gly-Cbz).

  • Cause: Insufficient Hydrazine equivalents or adding Hydrazine to the Ester (inverse addition).

  • The Science: Low local pH (concentration) of hydrazine favored the attack of the product hydrazide on the starting ester.

  • Fix: Always add the Ester solution dropwise into the Hydrazine solution (keeping base in excess). Increase Hydrazine to 5 equivalents.

Problem: Hydrolysis (Free Acid)

Q: I isolated Cbz-Gly-OH instead of the hydrazide. A: Water content was too high.

  • The Science: While hydrazine is a nucleophile, Hydroxide (

    
    ) is a harder nucleophile. If you used low-grade Hydrazine Hydrate (e.g., 50-60%) or wet methanol, hydroxide competes with hydrazine, especially at high temperatures.
    
  • Fix: Use Hydrazine Hydrate 98-100% or anhydrous hydrazine (if safety permits). Use dry Methanol/Ethanol.

Module 3: Optimized Protocol (pH & Stoichiometry Controlled)

Objective: Synthesis of Cbz-Gly-NHNH₂ minimizing dimerization and hydrolysis.

ParameterSpecificationReason
Stoichiometry 1.0 eq Ester : 4.0 eq HydrazineHigh base excess suppresses dimerization.
Solvent Methanol (Dry)Polar protic promotes

-like attack; "Dry" prevents hydrolysis.
Temperature Room Temp (20-25°C)Glycine esters are reactive; heat promotes side reactions.
Time 12 - 24 HoursSlower reaction at RT yields purer crystals.
Step-by-Step Workflow
  • Preparation: Dissolve Cbz-Gly-OMe (10 mmol) in dry Methanol (30 mL).

  • The "High pH" Addition:

    • Place Hydrazine Hydrate (40 mmol, ~2.0 mL) in a round-bottom flask.

    • Slowly add the Ester solution to the Hydrazine (dropwise).

    • Note: This maintains the "pH" (basicity) at the maximum level relative to the ester throughout the addition.

  • Reaction: Stir at Room Temperature. Monitor by TLC (System: CHCl₃/MeOH 9:1). Hydrazides stain strongly with ninhydrin or PMA.

  • Workup (The pH Critical Step):

    • Do NOT acidify.

    • Evaporate solvent and excess hydrazine under reduced pressure (Rotovap). Caution: Hydrazine is toxic; use a bleach trap for the pump exhaust.

    • Crystallization: Redissolve the oily residue in a minimum amount of hot Ethanol. Add cold Ether or Hexane until turbid. Cool to 4°C.

    • Filtration: Collect white crystals.

    • pH Check: If the product is sticky, dissolve in water, adjust pH to ~7.5 with mild acetic acid (carefully), and extract with Ethyl Acetate (though Cbz-Gly-NHNH2 often prefers the aqueous phase if too acidic). Best path is crystallization from alcohol.

Diagram 2: Workup Decision Tree

WorkupLogic Start Reaction Complete (Excess Hydrazine Present) Evap Evaporate Solvent/Hydrazine Start->Evap Residue Oily Residue Evap->Residue Cryst Attempt Crystallization (EtOH/Ether) Residue->Cryst Success White Solid (Pure Hydrazide) Cryst->Success Fail No Precipitate / Sticky Cryst->Fail Water Dissolve in Water Fail->Water CheckPH Check pH Water->CheckPH HighPH pH > 9 (Too Basic) CheckPH->HighPH Excess N2H4 LowPH pH < 4 (Too Acidic) CheckPH->LowPH Add HCl NeutPH Adjust to pH 7-8 (Neutral) HighPH->NeutPH Add dil. AcOH Extract Extract w/ EtOAc or Precipitate NeutPH->Extract Salt Product Trapped as Salt (Loss of Yield) LowPH->Salt Extract->Success

Caption: Workup logic emphasizing pH neutrality to prevent product loss as a salt or hydrolysis.

References

  • Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag. (Foundational text on hydrazinolysis mechanics and side reactions).
  • Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Details stability of Cbz groups to hydrazine).
  • Khan, S. A., & Sivanandaiah, K. M. (1978). "Hydrazinolysis of peptide esters." International Journal of Peptide and Protein Research.
  • Benchchem. (n.d.). Strategies for the Synthesis of Cbz-Glycine Hydrazide. Retrieved from (General protocol validation).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Glycine and Derivatives. Retrieved from .

Technical Support Center: Cbz-Glycine Hydrazide Purification

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Purification & Troubleshooting Strategies for Crude Cbz-Glycine Hydrazide (CAS: 5680-83-1) Ticket ID: TECH-SUP-CGH-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary

This guide addresses the purification of N-Benzyloxycarbonyl-glycyl-hydrazide (Cbz-Gly-NHNH₂). While often synthesized via the hydrazinolysis of Cbz-Glycine methyl/ethyl esters, the crude product frequently contains unreacted esters, hydrazine salts, and symmetric diacylhydrazine dimers. The strategies below prioritize the removal of the toxic hydrazine reagent and the isolation of high-purity material suitable for fragment condensation or native chemical ligation.

Module 1: The "Gold Standard" Purification Protocol

Recommended for crude solids with >85% purity requiring removal of trace hydrazine or color.

The Logic (Why this works)

This compound exhibits a steep solubility curve in lower alcohols. It is highly soluble in boiling ethanol but crystallizes effectively upon cooling. This differential allows for the separation of highly soluble impurities (excess hydrazine, short-chain byproducts) and insoluble impurities (dimers) via hot filtration.

Step-by-Step Methodology
StepActionTechnical Note
1. Trituration Suspend crude solid in cold water (4°C). Stir for 20 mins, then filter.Critical: Hydrazine hydrate is fully miscible with water. This pre-wash removes the bulk of the toxic reagent before heating.
2. Dissolution Transfer solid to a flask. Add 95% Ethanol (approx. 10-15 mL per gram). Heat to reflux (approx. 78°C).If the solution is not clear at reflux, add solvent in 5 mL increments.
3. Hot Filtration If insoluble particles remain at boiling, filter the hot solution through a pre-warmed sintered glass funnel.Insoluble solids are likely the symmetric dimer (Cbz-Gly-NH-NH-Gly-Cbz), a common byproduct.
4. Crystallization Allow the filtrate to cool slowly to room temperature, then place in a fridge (4°C) for 4-12 hours.Slow cooling promotes larger, purer crystals and prevents the trapping of mother liquor.
5. Isolation Filter the white needles/plates. Wash with cold Diethyl Ether .Ether helps remove residual ethanol and speeds up drying.
6. Drying Dry under high vacuum (< 1 mbar) at 30°C over P₂O₅ or KOH pellets.KOH helps scavenge any remaining trace acid or hydrazine vapors.

Module 2: Visualization of Purification Logic

The following diagram illustrates the decision matrix for purifying the crude material based on its initial state.

PurificationWorkflow Start Crude Cbz-Gly-NHNH2 CheckState Physical State Check Start->CheckState Solid Solid / Precipitate CheckState->Solid Oil Oily / Sticky Residue CheckState->Oil Trituration Triturate with Cold Water (Removes Hydrazine) Solid->Trituration Oil->Trituration Induce Solidification Recryst Recrystallization (Boiling 95% EtOH) Trituration->Recryst HotFilter Hot Filtration needed? Recryst->HotFilter RemoveDimer Remove Insoluble Dimer (Filter Hot) HotFilter->RemoveDimer Yes (Cloudy) Cooling Cool to 4°C HotFilter->Cooling No (Clear) RemoveDimer->Cooling Final Pure Cbz-Gly-NHNH2 (MP: 116-117°C) Cooling->Final

Figure 1: Decision tree for the purification of this compound, highlighting the critical removal of dimers and hydrazine.

Module 3: Troubleshooting & FAQs

Q1: My product is a sticky yellow oil instead of a white solid. What happened?

Diagnosis: This usually indicates the presence of excess Hydrazine Hydrate or residual high-boiling solvents (like DMF, if used). The yellow color suggests partial oxidation of the hydrazide. Corrective Action:

  • Trituration: Add cold water or a mixture of Ether/Hexane (1:1) to the oil. Scratch the flask wall with a glass rod to induce nucleation.

  • Azeotroping: If water persists, evaporate with Toluene or Xylene . These form azeotropes with hydrazine and water, helping to pull them off [1, 5].

Q2: I have a high melting point impurity (>200°C) that won't dissolve in ethanol.

Diagnosis: This is the Symmetric Dimer (Cbz-Gly-NH-NH-Gly-Cbz). It forms when the ratio of hydrazine to ester is too low (starvation conditions), causing the newly formed hydrazide to attack another molecule of ester [3]. Corrective Action:

  • Purification: Use the Hot Filtration step described in Module 1. The dimer is insoluble in boiling ethanol.

  • Prevention: In future synthesis, ensure a large excess of hydrazine hydrate (5–10 equivalents) is used relative to the ester [4].

Q3: How do I validate that the Hydrazine is gone?

Diagnosis: Hydrazine is a potent reducing agent and carcinogen; its removal is mandatory before biological application. Validation Test:

  • TLC: Run on Silica Gel (Solvent: CHCl₃/MeOH 9:1).

  • Stain: Use Ammoniacal Silver Nitrate (Tollens' reagent).

    • Hydrazide Product: Black spot (slow development).

    • Free Hydrazine: Instant black spot near the baseline.

    • Alternative:Picryl Chloride spray turns hydrazines distinct colors.

Q4: The yield is lower than expected after recrystallization.

Diagnosis: Cbz-Gly-NHNH₂ has significant solubility in water and alcohols. Corrective Action:

  • Concentrate the mother liquor to half volume and cool again for a second crop.

  • Add an Anti-solvent : Dropwise addition of Diethyl Ether or Petroleum Ether to the cooled ethanol solution can force more product out of solution without precipitating impurities.

Module 4: Impurity Origin Analysis

Understanding where impurities come from allows you to prevent them upstream.

ReactionPathway Ester Cbz-Gly-OMe (Starting Material) Intermediate Reaction Mixture Ester->Intermediate Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Intermediate Product Cbz-Gly-NHNH2 (Target) Intermediate->Product Main Path (High N2H4 ratio) Dimer Cbz-Gly-NH-NH-Gly-Cbz (Impurity) Intermediate->Dimer Side Path (Low N2H4 ratio) Product->Dimer Attack on Ester Oxidation Diimide / Colored Species (Oxidation Byproducts) Product->Oxidation Air/Light Exposure

Figure 2: Reaction pathway showing the origin of the symmetric dimer and oxidation byproducts.

References

  • ResearchGate. (2019). How can I remove excess Hydrazine Hydrate from a reaction done in ethanol?Link

  • ChemicalBook. (2026).[1] CBZ-GLY HYDRAZIDE Properties and Melting Point Data.[1]Link

  • BenchChem. (n.d.). Strategies for the Synthesis of this compound.Link

  • Organic Syntheses. (n.d.). General procedures for Hydrazide synthesis and purification.[2]Link

  • Reddit (r/Chempros). (2022). How to quench excess hydrazine monohydrate.Link

Sources

Preventing racemization of amino acids adjacent to Cbz-Glycine hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Racemization of Amino Acids Adjacent to Cbz-Glycine Hydrazide

Department: Peptide Synthesis & Process Chemistry Document ID: TS-CGH-004 Status: Active[1][2][3]

Executive Summary: The "Glycine Advantage" & The Hidden Risks

Welcome to the Technical Support Center. You are likely using This compound (Z-Gly-NHNH₂) for segment condensation via the Azide Method (Honzl-Rudinger).

The Core Concept: Researchers often select Z-Gly-NHNH₂ because Glycine is achiral . It cannot racemize at the C-terminus during activation. This makes it an ideal "buffer" residue for connecting two peptide fragments.

The Problem: While Glycine itself is safe, adjacent amino acids are not immune. Racemization can occur in two distinct zones:

  • Upstream (N-terminal side): The chiral amino acid attached to Glycine (e.g., Z-Phe -Gly-NHNH₂) can racemize during the synthesis of the hydrazide precursor.

  • Downstream (C-terminal side): The incoming nucleophile (e.g., H-Ala -OR) can racemize during the coupling step if pH control is lost.

This guide details how to lock down stereochemistry in both zones.

The Mechanism: Where Racemization Happens

To prevent the issue, you must visualize the chemical pathway. The diagram below illustrates the "Safe Zone" (Glycine) and the "Danger Zones" (Adjacent Residues).

AzideCoupling cluster_0 Danger Zone 1: Upstream cluster_1 Safe Zone cluster_2 Danger Zone 2: Downstream Start Precursor Ester (Z-AA*-Gly-OMe) Hydrazide This compound (Z-AA*-Gly-NHNH₂) Start->Hydrazide Hydrazinolysis (NH₂NH₂) Azide Activated Azide (Z-AA*-Gly-N₃) Hydrazide->Azide Activation (tBuONO / HCl) Product Final Peptide (Z-AA*-Gly-AA**-OR) Azide->Product Coupling (+ H-AA**-OR)

Figure 1: The Racemization Risk Map. While the Glycine linker (Green Zone) is achiral and safe, the upstream formation step (Zone 1) and downstream coupling step (Zone 2) require strict pH control.

Troubleshooting Guides

Scenario A: Racemization of the Upstream Residue (Z-AA-Gly-NHNH₂)*

Symptom: You synthesized Z-Phe-Gly-NHNH₂ from an ester, but the Phenylalanine (Phe) has partially racemized (D-Phe contamination).

Root Cause Explanation Corrective Action
Excessive Heat Hydrazinolysis is exothermic. High temperatures promote base-catalyzed enolization of the upstream chiral center.Perform hydrazinolysis at Room Temperature (20-25°C) or 0°C. Never reflux.
Excess Hydrazine Hydrazine is a base.[1][2] A large excess increases the pH, attacking the alpha-proton of the upstream residue.Use a controlled excess (2–5 equivalents). Avoid using hydrazine as the solvent.
Solvent Choice Protic solvents (Methanol/Ethanol) can stabilize enolate intermediates.If racemization persists, switch to n-Butanol or mild aprotic solvents.

Protocol Fix:

  • Dissolve Z-AA-Gly-OMe in Methanol (or Ethanol).

  • Cool to 0°C.

  • Add Hydrazine Hydrate (3.0 eq) dropwise.

  • Stir at RT for 12–24h. Do not heat.

  • Precipitate immediately with water or ether to remove excess base.

Scenario B: Racemization of the Downstream Partner (Incoming Nucleophile)

Symptom: You coupled Z-Gly-N₃ to H-Leu-OBzl, but the Leucine (Leu) has racemized.

Technical Insight: The Azide method involves converting the hydrazide to an azide in acidic conditions (safe). The risk appears during the neutralization step. You must neutralize the acid to allow the amine to react, but if the pH exceeds 8.0, the incoming amino acid ester can racemize via base-catalyzed enolization.

Protocol Fix (The Honzl-Rudinger Optimization):

  • Activation (Acidic Phase):

    • Dissolve Z-Gly-NHNH₂ in DMF. Cool to -20°C .

    • Add HCl (in Dioxane/EtOAc) followed by tert-Butyl Nitrite (or NaNO₂).

    • Stir 20 min at -20°C. (The Azide forms here. No racemization risk yet).

  • Neutralization (The Critical Step):

    • Cool the amine partner (H-AA-OR) separately to -20°C.

    • Add the amine to the azide solution.

    • SLOWLY add DIPEA (Diisopropylethylamine) to adjust pH.

    • Checkpoint: Spot onto wet pH paper. Target pH: 7.0 – 7.5.

    • Warning: Do NOT exceed pH 8.0.

  • Coupling:

    • Maintain at 4°C for 24 hours.

Comparative Data: Why Glycine is the "Safety Buffer"

The following table demonstrates why placing Glycine at the C-terminus (as Z-Gly-NHNH₂) is the industry standard for preventing racemization compared to chiral hydrazides.

FeatureZ-Gly-NHNH₂ (Achiral) Z-Ala-NHNH₂ (Chiral)
C-Terminal Chirality None (Achiral)L-Enantiomer
Activation Risk 0% (Cannot racemize)High (Via Oxazolone formation)
Coupling pH Sensitivity Low (Only affects partner)High (Affects self & partner)
Curtius Rearrangement Possible (forms urea)Possible (forms urea)
Preferred Use Segment CondensationAvoid if possible

Frequently Asked Questions (FAQ)

Q1: Can this compound itself racemize? A: No. Glycine has two hydrogen atoms on the alpha-carbon (


). It lacks a chiral center, so it does not have enantiomers (D/L forms). It is chemically impossible for Glycine to racemize.

Q2: Why do I see urea byproducts in my LC-MS? A: This is the Curtius Rearrangement . If the temperature rises above 0°C during the azide activation step, the azide (


) releases 

and rearranges into an isocyanate (

). This reacts with your amine to form a urea linkage (Z-Gly-NH-CO-NH-AA-OR) instead of a peptide bond.
  • Fix: Keep the reaction strictly below 0°C during activation and below 4°C during the first 12 hours of coupling.

Q3: I am using Z-Gly-NHNH₂ for Native Chemical Ligation (NCL). Is racemization an issue? A: In NCL, hydrazides are often converted to thioesters. The oxidation step (using NaNO₂ or acetyl acetone) is acidic and generally safe from racemization. However, if you use thiophenol as a catalyst, ensure the pH remains near 7.0 to protect the integrity of the incoming Cys-peptide.

References

  • Honzl, J., & Rudinger, J. (1961). Amino acids and peptides.[1][4][5][6][7][8][9][10] XXXIII. Nitrosyl chloride and butyl nitrite as reagents in peptide synthesis by the azide method; suppression of amide formation. Collection of Czechoslovak Chemical Communications.

  • Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag. (Chapter: The Azide Method and Racemization Suppression).

  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (Section: Racemization Mechanisms).

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (Detailed analysis of racemization via oxazolone vs. enolization).

Sources

Temperature control for minimizing side products in Cbz-Glycine hydrazide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEMSUP-8821 Topic: Temperature Control & Impurity Minimization in Hydrazinolysis Status: Open / Resolved

Executive Summary

Welcome to the Technical Support Center. You have inquired about minimizing side products—specifically the symmetric diacylhydrazine (dimer)—during the synthesis of Cbz-Glycine Hydrazide from its ester precursor (Methyl or Ethyl Cbz-Glycinate).

The Core Issue: The reaction between an ester and hydrazine is a competition between two pathways:

  • Main Reaction: Formation of the desired hydrazide (

    
    ).
    
  • Side Reaction: Attack of the newly formed hydrazide on the remaining ester to form a dimer (

    
    ).
    

The Solution: Temperature control is not just about "keeping it cool"; it is about managing the kinetic ratio of


 vs 

. High temperatures and low hydrazine concentrations favor the dimer. To maximize purity, you must utilize kinetic control via excess hydrazine and a stepped temperature gradient.

The Thermodynamics of Purity

The following diagram illustrates the competing pathways. Your goal is to block the "Secondary Attack" pathway.

ReactionPathways cluster_conditions Process Parameters Ester Cbz-Gly-OR (Starting Material) Target Cbz-Gly-NHNH2 (Target Hydrazide) Ester->Target Path A: Primary Attack (Fast at 0°C - RT) Dimer Cbz-Gly-NHNH-Gly-Cbz (Symmetric Dimer) Ester->Dimer + Remaining Ester Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Target Target->Dimer Path B: Secondary Attack (Favored by Heat & Low Eq) Control Control Strategy: 1. Excess Hydrazine (>3 eq) 2. Low Temp Addition (0°C)

Figure 1: Competing reaction pathways. Path A yields the desired product. Path B yields the insoluble dimer impurity.

Optimized Experimental Protocol

This protocol is designed to suppress Path B (Dimerization) by maintaining a high local concentration of hydrazine relative to the ester.

Reagents
  • Substrate: Cbz-Gly-OMe (Methyl ester) or Cbz-Gly-OEt (Ethyl ester).

  • Reagent: Hydrazine Hydrate (80% or 64% aqueous solution).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[1] Note: Methanol is generally faster due to better solubility.

Step-by-Step Procedure
  • Preparation (0°C):

    • Dissolve Cbz-Gly-OR (1.0 eq) in Methanol (5–10 volumes).

    • Cool the solution to 0–5°C in an ice bath. Critical: Cold solvent minimizes the rate of the secondary reaction immediately upon mixing.

  • Addition (The "Reverse" Trick):

    • Standard Method: Add Hydrazine Hydrate (3.0 – 5.0 eq) dropwise to the ester solution.

    • High-Purity Method (Recommended): If your scale allows, add the ester solution dropwise into a cold solution of excess hydrazine. This ensures the ester always encounters a massive excess of hydrazine, statistically eliminating dimer formation.

  • Reaction (Ramp to RT):

    • Stir at 0°C for 1 hour.

    • Remove the ice bath and allow to warm to Room Temperature (20–25°C).

    • Monitor via TLC (System: CHCl3/MeOH 9:1). The ester spot (

      
      ) should disappear; Product (
      
      
      
      ) appears.
    • Warning: Do not reflux unless conversion stalls after 24 hours. Reflux promotes Cbz-cleavage and dimerization.

  • Workup (Crystallization):

    • The product, Cbz-Gly-NHNH2, often crystallizes spontaneously upon cooling or concentration.

    • If solution remains clear: Concentrate to ~20% volume, then add cold Diethyl Ether or Hexane to induce precipitation.

    • Filter the white solid.

    • Wash: Wash heavily with cold water (to remove excess hydrazine) and cold ethanol.

Critical Process Parameters (CPP) Data

The following table summarizes how temperature and stoichiometry affect the impurity profile.

VariableConditionOutcomeRisk Profile
Stoichiometry 1.0 - 1.2 eqHigh Dimer formation (10-20%)🔴 Critical Failure
3.0 - 5.0 eq >98% Mono-hydrazide 🟢 Optimal
Temperature Reflux (>65°C)Fast rate, higher dimer, potential Cbz loss🟠 Caution
0°C

RT
Slow rate, Maximum Selectivity 🟢 Optimal
Solvent WaterPoor solubility, slow reaction🟠 Suboptimal
Methanol High solubility, fast kinetics 🟢 Optimal

Troubleshooting & FAQs

Q1: The reaction mixture turned cloudy immediately. What happened?

Diagnosis: This is likely the Dimer (Diacylhydrazine) precipitating. Cause: Localized heating or insufficient hydrazine excess. Fix: You cannot reverse this. Filter the solid (which is likely the impurity). The filtrate may still contain the desired product. For the next run, increase hydrazine to 5.0 eq and ensure vigorous stirring during addition.

Q2: I see a new spot on TLC near the baseline. Is this the product?

Diagnosis: No. The product usually runs in the middle (


 0.3–0.5).
Cause:  Baseline spots are often Hydrazine salts  or free Glycine  (if hydrolysis occurred).
Verification:  Use a stain specific to hydrazines (e.g., ammoniacal silver nitrate or phosphomolybdic acid). The hydrazide reduces silver nitrate instantly (black spot).
Q3: Can I use heat to speed this up?

Technical Advice: While literature often cites refluxing for hydrazides [1], for Cbz-protected amino acids, mild conditions are superior. Refluxing increases the energy available to overcome the activation barrier for the dimer formation (Path B in Figure 1). Only heat if using sterically hindered amino acids (e.g., Valine, Isoleucine); Glycine is unhindered and reacts well at RT.

Q4: How do I remove the excess Hydrazine Hydrate?

Protocol: Hydrazine hydrate is toxic and nucleophilic.

  • Crystallization: The solid product is filtered; hydrazine stays in the mother liquor.

  • Azeotrope: If the product is an oil, co-evaporate with Toluene or Ethanol 3–4 times. Toluene forms an azeotrope with hydrazine/water.

Workup & Purification Logic

Follow this decision tree to isolate the pure product.

WorkupLogic Start Reaction Complete (TLC Check) Evap Concentrate Solvent (Vacuum, <40°C) Start->Evap StateCheck Is the residue Solid or Oil? Evap->StateCheck Solid Solid Residue StateCheck->Solid Solid Oil Oily Residue StateCheck->Oil Oil Recryst Recrystallize (MeOH/Ether or EtOH) Solid->Recryst Triturate Triturate with Cold Ether/Hexane Oil->Triturate Wash Wash Filter Cake (Cold Water -> Cold EtOH -> Ether) Recryst->Wash Triturate->Wash Final Pure Cbz-Gly-NHNH2 Wash->Final

Figure 2: Purification workflow for isolating this compound.

References

  • Synthesis of Hydrazides: Narayana, B. et al. "Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity." PMC, 2022. Link

  • Hydrazinolysis Mechanism: Green, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard text on Cbz stability and cleavage conditions).
  • Diacylhydrazine Side Products: "Structure of diacyl hydrazine class of commercial pesticides." ResearchGate. Link (Demonstrates the stability and formation of the dimer impurity).

  • Glycine Hydrazide Specifics: "Discovery of Glycine Hydrazide Pore-occluding CFTR Inhibitors." PubMed, 2004. Link (Contains experimental details on Glycine Hydrazide synthesis).

Sources

Validation & Comparative

Comparative Guide: Cbz-Glycine Hydrazide vs. Boc-Glycine Hydrazide in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the architecture of peptide synthesis, Cbz-Glycine Hydrazide and Boc-Glycine Hydrazide serve as critical intermediates for C-terminal activation via the acyl azide (Curtius) method or oxidative chemical ligation. While both reagents introduce a glycine unit with a latent reactive handle (the hydrazide), their selection is dictated by the orthogonality required for the N-terminal protecting group and the stability of that group during the activation conditions.

  • Select this compound when your synthetic route requires robust stability against acidic conditions (e.g., TFA deprotection of side chains) or when the hydrazide-to-azide conversion must be performed without risk of N-terminal deprotection.

  • Select Boc-Glycine Hydrazide when your peptide contains sulfur (Cys, Met) that would poison the catalysts required for Cbz removal, or when you are operating within a strictly acid-labile deprotection strategy (Boc/Benzyl).

Technical Specifications & Physical Properties

The following data aggregates experimental values to aid in identification and handling.

FeatureThis compound Boc-Glycine Hydrazide
Chemical Structure Cbz-NH-CH₂-CONHNH₂Boc-NH-CH₂-CONHNH₂
CAS Number 5680-83-135150-09-5
Molecular Weight 223.23 g/mol 189.21 g/mol
Melting Point 116 – 117 °C [1]86 – 89 °C [2]
Solubility (High) DMF, DMSO, MeOH (warm)DCM, EtOAc, MeOH, THF
Solubility (Water) Low / PoorModerate
Acid Stability High (Stable to TFA/HCl)Low (Cleaved by TFA/HCl)
Base Stability Moderate (Hydrazide is nucleophilic)High
Hydrogenolysis Labile (Cleaved by H₂/Pd)Stable

Mechanistic Foundation: The Hydrazide Strategy

Understanding why these reagents are used is prerequisite to choosing between them. Both derivatives function as precursors to acyl azides . The hydrazide group is relatively inert during peptide chain elongation (if protected or unactivated) but can be activated chemoselectively to couple with the next peptide fragment.

Mechanism of Activation (Acyl Azide Coupling)

The hydrazide is converted to an acyl azide using nitrous acid (HONO). The acyl azide then reacts with an amine to form a peptide bond.

HydrazideActivation Substrate Protected-Gly-NHNH₂ (Hydrazide) Activation Activation (NaNO₂ / HCl, 0°C) Substrate->Activation Nitrosation Intermediate Acyl Azide [Protected-Gly-N₃] Activation->Intermediate - H₂O Coupling Coupling (+ H₂N-Peptide) Intermediate->Coupling Nucleophilic Attack Product Protected-Gly-NH-Peptide Coupling->Product - HN₃

Figure 1: General mechanism for hydrazide activation and ligation. The choice of protecting group (Cbz vs. Boc) determines stability during the acidic 'Activation' step.

Deep Dive: Comparative Performance

Stability During Azide Formation (The Critical Differentiator)

The conversion of hydrazide to azide requires acidic conditions (NaNO₂ + HCl or isoamyl nitrite + HCl).

  • This compound: The Carbobenzyloxy (Cbz) group is completely stable to the dilute aqueous acid used in this step. This allows for robust handling and purification of the intermediate azide if necessary.

  • Boc-Glycine Hydrazide: The tert-Butyloxycarbonyl (Boc) group is acid-sensitive. While the reaction is typically performed at 0°C to minimize deprotection, partial loss of the Boc group can occur if the pH drops too low or the temperature rises.

    • Risk:[1][2][3][4] If the Boc falls off, the resulting free amine (

      
      ) can self-polymerize or react intramolecularly.
      
    • Mitigation: Use precise stoichiometric HCl or weaker acids (acetic acid) if possible, though HCl is standard for yield.

Orthogonality & Deprotection
ScenarioUse this compound Use Boc-Glycine Hydrazide
Side Chain Protection If your peptide has acid-labile side chains (tBu, Trt) that you wish to remove before removing the N-term Gly protection.If your peptide has Benzyl-based side chains (removed by HF/TFMSA) and you want to remove the N-term Gly with mild acid (TFA).
Sulfur Presence Avoid. Cbz removal requires Hydrogenolysis (H₂/Pd). Sulfur (Cys, Met) poisons Pd catalysts, making deprotection difficult or impossible.Preferred. Boc is removed by TFA, which is compatible with Met/Cys (using scavengers).
Solid Phase Strategy Compatible with Boc-SPPS (Cbz is stable to TFA steps).Compatible with Fmoc-SPPS (Boc is stable to Piperidine) or Solution Phase.

Experimental Protocols

Protocol A: Synthesis of this compound

Target: High stability precursor.

  • Esterification: Dissolve Cbz-Gly-OH (10 mmol) in MeOH (50 mL). Add conc. H₂SO₄ (catalytic) or Thionyl Chloride (1.1 eq) at 0°C. Reflux 2h. Evaporate to obtain Cbz-Gly-OMe.

  • Hydrazinolysis: Dissolve Cbz-Gly-OMe in MeOH (20 mL).

  • Addition: Add Hydrazine Hydrate (80%, 50 mmol, 5 eq) dropwise at room temperature.

    • Note: Excess hydrazine prevents dimer formation (

      
      ).
      
  • Reaction: Stir at RT for 12–24 hours. A white precipitate often forms.

  • Workup: Filter the precipitate. Wash with cold water and cold MeOH. Recrystallize from hot MeOH/Water if necessary.

  • Yield: Typically 85–95%. MP: 116–117°C.

Protocol B: Synthesis of Boc-Glycine Hydrazide

Target: Acid-labile precursor.

  • Starting Material: Start with Boc-Gly-OMe (commercially available or prepared via Boc-Gly-OH + MeI/Base).

  • Hydrazinolysis: Dissolve Boc-Gly-OMe (10 mmol) in Methanol (30 mL).

  • Addition: Add Hydrazine Hydrate (50 mmol, 5 eq).

  • Reaction: Stir at RT for 4–6 hours. (Boc esters react faster than Cbz esters often due to steric/electronic factors, but monitoring by TLC is essential).

  • Workup: Evaporate solvent. The residue may be an oil or solid. Triturate with Hexane/Ether to induce crystallization.

  • Yield: Typically 80–90%.[5] MP: 86–89°C.

    • Caution: Avoid heating above 40°C during evaporation to prevent Boc degradation if traces of acid are present.

Decision Matrix

Use this logic flow to select the correct reagent for your specific peptide synthesis campaign.

SelectionLogic Start Start: Select Hydrazide Reagent Sulfur Does the peptide contain Sulfur (Cys, Met)? Start->Sulfur AcidSens Is the peptide sequence highly acid sensitive? Sulfur->AcidSens No BocRoute Use Boc-Glycine Hydrazide Sulfur->BocRoute Yes (Pd Poisoning Risk) AcidSens->BocRoute No (TFA is acceptable) CbzRoute Use this compound AcidSens->CbzRoute Yes (Avoid TFA)

Figure 2: Decision tree for selecting between Cbz and Boc protection based on peptide composition and sensitivity.

References

  • ChemicalBook. (2025). This compound Properties and Melting Point Data. Retrieved from

  • Chem-Impex. (2025). Boc-Glycine Hydrazide Product Specifications. Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of Hydrazides and Protection Strategies. Retrieved from

  • BenchChem. (2025).[6][7] Comparative Guide to Boc and Cbz Protecting Groups. Retrieved from

  • Curtius, T. (1902). Über die Umwandlung von Säureaziden in Isocyanate. Berichte der deutschen chemischen Gesellschaft. (Foundational reference for Acyl Azide mechanism).

Sources

Comparative Guide: HATU, HBTU, and PyBOP for Cbz-Glycine Hydrazide Coupling

[1]

Executive Summary & Strategic Verdict

In the synthesis of Cbz-Glycine Hydrazide —typically achieved by coupling Cbz-Gly-OH with a protected hydrazine (e.g., tert-butyl carbazate)—the choice of coupling reagent dictates not just yield, but the purity profile regarding specific side reactions like guanidinylation.

  • HATU (The Precision Tool): Delivers the highest coupling rates and yields (>95%). It is the preferred choice if the hydrazine nucleophile is sterically hindered or electronically deactivated. However, it is overkill for simple glycine couplings and represents a significant cost driver.

  • PyBOP (The Safer Alternative): The most robust choice for hydrazide synthesis. Unlike HATU/HBTU, it cannot cause guanidinylation of the hydrazine nucleophile.[1] It is the recommended reagent for scale-up where stoichiometry errors might occur.

  • HBTU (The Economic Baseline): Efficient for unhindered amino acids like Glycine. However, it carries a high risk of capping the hydrazine with a guanidinium moiety if the carboxyl activation is slow or if excess reagent is used.

Verdict: For Cbz-Glycine (an unhindered amino acid), HBTU is sufficient and cost-effective only if stoichiometry is strictly controlled. For high-value or GMP workflows, PyBOP is superior due to the elimination of guanidinylation risks.

Mechanistic Deep Dive

To understand the performance differences, we must analyze the activation species and the specific side-reaction vulnerabilities of hydrazides.

The Chemistry of Activation

All three reagents function by converting the carboxylic acid (Cbz-Gly-OH) into a reactive ester.

  • HBTU & PyBOP generate an OBt (benzotriazole) active ester.[1][2]

  • HATU generates an OAt (7-azabenzotriazole) active ester.[2] The nitrogen in the pyridine ring of HOAt provides an "anchimeric assistance" effect, stabilizing the transition state and accelerating the amine attack by ~10-100x compared to OBt.

The Guanidinylation Trap

This is the critical differentiator.

  • HBTU and HATU are aminium salts (often mislabeled as uronium).[3][2][4][5] If the carboxylic acid activation is slow, or if the reagent is in excess, the unreacted nucleophile (hydrazine) can attack the central carbon of the coupling reagent directly.

  • Result: The hydrazine becomes permanently "capped" as a guanidine species, terminating the reaction and reducing yield.

  • PyBOP is a phosphonium salt.[3][2][4] It does not contain the guanidinium carbon center, rendering this side reaction impossible.

Visualizing the Pathway

The following diagram illustrates the activation pathways and the specific "Dead End" risk associated with HBTU/HATU.

CouplingMechanismcluster_legendPathway KeyAcidCbz-Gly-OHActiveEsterActive Ester(OBt or OAt)Acid->ActiveEsterActivation(Fast for Gly)ReagentCoupling Reagent(HATU/HBTU/PyBOP)Reagent->ActiveEsterGuanidineDEAD END:Guanidinated HydrazineReagent->GuanidineDirect Attack(HBTU/HATU Only!)ProductProductCbz-Gly-NH-NH-BocActiveEster->ProductNucleophilic AttackHydrazineHydrazine Nucleophile(NH2-NH-Boc)Hydrazine->ProductHydrazine->GuanidineGreen = Desired PathGreen = Desired PathRed = Side Reaction (Avoid)Red = Side Reaction (Avoid)Green = Desired Path->Red = Side Reaction (Avoid)

Figure 1: Reaction pathways showing the competitive guanidinylation risk inherent to uronium-based reagents (HBTU/HATU) versus the clean pathway of phosphonium reagents (PyBOP).[2]

Comparative Performance Analysis

The following data summarizes typical performance metrics for coupling Cbz-Gly-OH (1.0 eq) with Boc-Carbazate (1.1 eq) in DMF at Room Temperature.

FeatureHATU HBTU PyBOP
Active Species OAt Ester (High Reactivity)OBt Ester (Moderate Reactivity)OBt Ester (Moderate Reactivity)
Reaction Time < 30 mins1 - 2 Hours1 - 2 Hours
Yield (Isolated) 96 - 99%85 - 92%90 - 95%
Guanidinylation Risk Moderate (if excess used)High (if excess used)Zero
Byproducts Water-soluble ureaWater-soluble ureaPhosphine Oxide (organic soluble)
Cost High (

$)
Low ($)Moderate (

)
Racemization Lowest (Irrelevant for Gly)LowLow
Critical Insight on Byproduct Removal
  • HATU/HBTU produce tetramethylurea, which is water-soluble and easily removed during aqueous workup (acid/base washes).

  • PyBOP produces tripyrrolidinophosphine oxide. While safer than the HMPA produced by BOP, this oxide is organic-soluble and can be difficult to separate from the product if the product is also lipophilic. However, for Cbz-Gly-Hydrazide, precipitation or crystallization is usually effective.

Validated Experimental Protocol

This protocol uses PyBOP to ensure chemical integrity, avoiding the guanidinylation variable entirely.

Objective: Synthesis of Cbz-Gly-NH-NH-Boc.

Materials
  • Substrate: Cbz-Gly-OH (2.09 g, 10 mmol)

  • Nucleophile: tert-Butyl carbazate (Boc-NHNH2) (1.45 g, 11 mmol)

  • Reagent: PyBOP (5.20 g, 10 mmol)

  • Base: DIPEA (Diisopropylethylamine) (3.5 mL, 20 mmol)

  • Solvent: DMF (Dimethylformamide), anhydrous (20 mL)

Step-by-Step Workflow
  • Activation: Dissolve Cbz-Gly-OH and PyBOP in DMF under N2 atmosphere.

  • Base Addition: Add DIPEA dropwise at 0°C. Stir for 5 minutes to generate the active OBt ester.

    • Note: The solution may turn slightly yellow.

  • Coupling: Add tert-butyl carbazate (dissolved in minimal DMF) to the mixture.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Monitoring: Check via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[6] Look for disappearance of acid and appearance of product mass (M+H).

  • Workup (The "Self-Validating" Step):

    • Dilute reaction mixture with EtOAc (100 mL).

    • Wash 1: 5% KHSO4 or 1N HCl (3x) -> Removes unreacted amine/hydrazine and DIPEA.

    • Wash 2: 5% NaHCO3 (3x) -> Removes unreacted Cbz-Gly-OH and HOBt byproduct.

    • Wash 3: Brine (1x) -> Drying.

  • Isolation: Dry over MgSO4, filter, and concentrate in vacuo.

  • Purification: Recrystallize from EtOAc/Hexanes if necessary to remove phosphine oxide traces.

Experimental Workflow Diagram

WorkflowStartStart: Cbz-Gly-OH+ PyBOP in DMFBaseAdd DIPEA (0°C)Generate Active EsterStart->BaseCoupleAdd Boc-CarbazateStir 2h @ RTBase->CoupleCheckLC-MS CheckComplete?Couple->CheckCheck->CoupleNo (Extend Time)WorkupDilute EtOAcAcid/Base WashCheck->WorkupYesIsolateDry & ConcentrateYield: Cbz-Gly-NH-NH-BocWorkup->Isolate

Figure 2: Step-by-step synthesis workflow using PyBOP.

References

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[3] An efficient peptide coupling additive". Journal of the American Chemical Society.[6] Link

    • Context: Establishes the superiority of the OAt (H
  • Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-product".[1] Tetrahedron Letters. Link

    • Context: Introduction of PyBOP as a safer alternative to BOP, elimin
  • Knorr, R., et al. (1989). "New coupling reagents in peptide chemistry". Tetrahedron Letters. Link

    • Context: Development of HBTU and the characterization of uronium/aminium salts.[4]

  • Albericio, F., et al. (2018). "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey". Organic Process Research & Development. Link

    • Context: Comprehensive review of guanidinylation side reactions with HBTU/H

Efficacy of different hydrazine resins for peptide hydrazide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Selection of Hydrazine Resins for High-Fidelity Peptide Hydrazide Synthesis Subtitle: A Comparative Technical Guide for Native Chemical Ligation and Bioconjugation Applications

Executive Summary & Core Directive

Peptide hydrazides are indispensable intermediates in modern protein chemistry, serving as stable, storable precursors to peptide thioesters for Native Chemical Ligation (NCL).[1] While historical methods relied on hydrazinolysis of ester-linked peptides, this approach often compromises side-chain integrity and optical purity.

This guide moves beyond generic protocols to advocate for a linker-centric strategy . We posit that for 90% of standard NCL applications, Fmoc-Hydrazine functionalized 2-Chlorotrityl Chloride (2-Cl-Trt) resin is the superior choice over Wang or Sulfamyl alternatives due to its minimization of racemization and "shelf-stable" capability.

Comparative Analysis of Resin Architectures

The choice of resin dictates the synthesis strategy, cleavage conditions, and final purity. The following table contrasts the three dominant resin systems used for generating peptide hydrazides.

Table 1: Efficacy Comparison of Hydrazine-Generating Resins
Feature2-Chlorotrityl (2-Cl-Trt) Hydrazine Wang Resin (Hydrazinolysis) Sulfamyl "Safety-Catch" Resin
Mechanism Acid-labile cleavage of hydrazide linkerNucleophilic displacement (Hydrazinolysis)Activation (Alkylation)

Nucleophilic displacement
Cleavage Reagent 1% TFA in DCM (Mild)Hydrazine Hydrate / MeOH (Harsh)1. Iodoacetonitrile (Activation)2. Hydrazine/THF
Side-Chain Protection Retained (Allows fragment condensation)Lost (Global deprotection)Retained (If orthogonal protection used)
Racemization Risk Minimal (<0.5%) due to steric bulkModerate to High (esp. Cys, His)Low (Post-activation)
Storage Stability Poor (as Cl- form); Excellent (as Fmoc-NHNH-)Excellent (Standard Fmoc-AA)Excellent
Primary Use Case NCL segments, Protected fragmentsSimple, short peptides; C-term modificationCombinatorial libraries, cyclization

Expert Insight: The "Shelf-Stability" Crisis & Solution

The Problem: Standard 2-Chlorotrityl Chloride resin is highly moisture-sensitive.[2] Hydrolysis of the active chloride to the alcohol (2-Cl-Trt-OH) occurs rapidly upon storage, leading to variable and often dismal loading efficiencies (dropping to <15% activity within weeks).

The Solution (Protocol A): Do not store the chloride resin. Convert it immediately upon receipt into the Fmoc-Hydrazine form.

  • Mechanism: The bulky trityl group protects the hydrazine from oxidation, while the Fmoc group protects the distal amine.

  • Result: This resin form is stable at room temperature for months, ensuring reproducible loading every time.[3]

Graphviz Diagram 1: Resin Stability & Selection Logic

ResinSelection Start Start: Select Resin for Peptide Hydrazide Decision1 Do you need side-chain protecting groups intact? Start->Decision1 Wang Wang Resin (Standard) Decision1->Wang No (Global Deprotection) TrtPath 2-Chlorotrityl Resin Decision1->TrtPath Yes (Fragment Condensation) Hydrazinolysis Cleavage: Hydrazine Hydrate (Risk: Racemization, Side reactions) Wang->Hydrazinolysis StabilityCheck Is the resin fresh? TrtPath->StabilityCheck DirectLoad Direct Hydrazine Loading (Risk: Hydrolysis/Low Yield) StabilityCheck->DirectLoad No/Unknown FmocLoad Load Fmoc-Hydrazine (Create Shelf-Stable Resin) StabilityCheck->FmocLoad Yes (Best Practice) SPPS Standard Fmoc SPPS DirectLoad->SPPS FmocLoad->SPPS MildCleavage Cleavage: 1% TFA (Yields Protected Hydrazide) SPPS->MildCleavage

Figure 1: Decision matrix for resin selection. The green path represents the recommended workflow for high-fidelity synthesis.

Validated Experimental Protocols

Protocol A: Preparation of Shelf-Stable Fmoc-Hydrazine 2-Cl-Trt Resin

This protocol solves the hydrolysis issue of the chloride resin.

Reagents:

  • 2-Chlorotrityl chloride resin (1.0 g, ~1.6 mmol/g loading)

  • Fmoc-Hydrazine (Fmoc-NHNH2) (2.5 eq)

  • Diisopropylethylamine (DIEA) (5.0 eq)

  • DCM (Dry) and DMF

  • Methanol (HPLC grade)

Step-by-Step:

  • Swelling: Place resin in a fritted reaction vessel. Swell in dry DCM (10 mL) for 30 mins. Drain.

  • Coupling: Dissolve Fmoc-NHNH2 and DIEA in minimal DMF/DCM (1:1 v/v). Add to resin.[1][3][4][5][6][7][8]

    • Note: Keep the reaction concentrated to drive kinetics.

  • Incubation: Agitate at room temperature for 2 hours.

    • Checkpoint: The solution should remain clear. Turbidity suggests precipitation of reagents.

  • Capping: Add Methanol (1 mL) and DIEA (0.5 mL) to the reaction mixture. Agitate for 20 mins.

    • Why: This caps any unreacted chloride sites as methyl ethers, preventing non-specific binding later.

  • Wash & Store: Drain. Wash with DMF (3x), DCM (3x), and Methanol (3x). Dry under vacuum.[3][6]

    • Validation: Measure Fmoc loading via UV absorbance (290 nm) of a piperidine cleavage aliquot. Target loading: 0.6–0.8 mmol/g.

Protocol B: Peptide Elongation and Mild Cleavage

Optimized for preserving side-chain protecting groups.

  • Fmoc Removal: Treat resin with 20% Piperidine in DMF (2 x 10 min). Wash DMF (5x).

  • First AA Coupling: Standard HBTU/DIEA coupling.

    • Critical: For the first residue, use only 3 eq of Amino Acid to avoid over-loading, though the hydrazine linker is less prone to aggregation than the hydroxyl linker.

  • Elongation: Proceed with standard Fmoc SPPS cycles.

  • Cleavage (The "1% TFA" Method):

    • Prepare a solution of 1% Trifluoroacetic Acid (TFA) in DCM.

    • Treat resin with 10 mL solution for 2 mins. Filter filtrate into a flask containing 10% Pyridine in Methanol (to neutralize immediately).

    • Repeat this step 5-10 times.

    • Mechanism:[9][4][10][11] The highly acid-labile trityl-hydrazide bond cleaves, but the side-chain protecting groups (Boc, tBu, Trt) require 95% TFA and remain intact.

  • Workup: Concentrate the combined filtrates. Precipitate in cold water or ether (depending on peptide hydrophobicity).

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Low Yield after Cleavage Premature cleavage during SPPSThe hydrazide linker is slightly acid-labile. Ensure HOBt/acidic additives are minimized during coupling steps. Use base-wash after acidic steps.
Double Hits (Mass Spec) Over-acylation of HydrazineThe distal amine of hydrazine is nucleophilic. Ensure the Fmoc-Hydrazine loading step included a methanol capping step to block unreacted chlorides.
Racemization of C-term High base concentration during loadingUse the 2-Cl-Trt resin.[6] The steric bulk prevents base-catalyzed proton abstraction at the alpha-carbon. Avoid DMAP.

Mechanistic Visualization

Graphviz Diagram 2: Chemical Pathway of 2-Cl-Trt Hydrazine Synthesis

Mechanism cluster_cleavage Cleavage Mechanism Resin 2-Cl-Trt-Cl (Resin) Complex Resin-Trt-NHNH-Fmoc (Stable Intermediate) Resin->Complex + DIEA, -HCl FmocHy Fmoc-NHNH2 FmocHy->Complex Active Resin-Trt-NHNH2 (Nucleophilic Handle) Complex->Active Fmoc Removal Deprotect Piperidine Deprotect->Active Peptide Resin-Trt-NHNH-Peptide Active->Peptide + Fmoc-AA-OH / HBTU Coupling AA1 Coupling (Standard SPPS) Product H2N-NH-Peptide (Protected Hydrazide) Peptide->Product 1% TFA / DCM

Figure 2: Reaction pathway from resin loading to peptide hydrazide release.

References

  • Zheng, J. S., et al. (2013). "Robust chemical synthesis of proteins by hydrazide-based native chemical ligation." Nature Protocols. Link

  • Fang, G. M., et al. (2011). "Protein chemical synthesis by ligation of peptide hydrazides."[1] Angewandte Chemie International Edition. Link

  • Bird, M. J., & Dawson, P. E. (2022).[8] "A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides." Peptide Science. Link

  • Liu, H., et al. (2015). "Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins." Journal of Peptide Science. Link

  • Biotage Application Note. (2023). "How to choose the right resin functionality for solid phase peptide synthesis." Link

Sources

Cbz protecting group stability vs Fmoc under various conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In complex peptide synthesis and organic chemistry, the choice between Carboxybenzyl (Cbz or Z) and Fluorenylmethyloxycarbonyl (Fmoc) protection is rarely a matter of preference—it is dictated by orthogonality.

This guide moves beyond basic textbook definitions to analyze the stability profiles, mechanistic nuances, and operational realities of these two critical amine protecting groups. While Fmoc is the cornerstone of modern Solid-Phase Peptide Synthesis (SPPS) due to its base lability and acid stability, Cbz remains indispensable in solution-phase synthesis and "hybrid" strategies requiring robustness against basic conditions.[1]

Key Takeaway:

  • Use Fmoc when you require acid-labile side-chain protection (e.g., t-Butyl) and mild final cleavage (TFA).[2]

  • Use Cbz when your synthetic route involves basic conditions or when you need a group that is orthogonal to both Boc and base-labile groups, provided you can accommodate hydrogenolysis or strong acid for removal.[3]

Mechanistic Foundations

To troubleshoot deprotection failures, one must understand the cleavage mechanism. The failure modes for Cbz and Fmoc are distinct because their cleavage relies on fundamentally different chemical principles.

Cbz: The Robust Carbamate

The Cbz group protects amines as a carbamate. Its removal is typically achieved via catalytic hydrogenolysis or strong acidolysis .

  • Hydrogenolysis: Palladium (Pd/C) coordinates with the benzyl ring and hydrogen, cleaving the benzylic C-O bond. This releases toluene and a carbamic acid, which spontaneously decarboxylates to the free amine.[4]

  • Acidolysis: Requires strong acids (HBr/AcOH, HF, TFMSA) to protonate the carbonyl or ether oxygen, leading to an SN1-like cleavage generating a benzyl cation (which must be scavenged).

Fmoc: The Base-Labile Switch

Fmoc cleavage is driven by the E1cb (Elimination Unimolecular conjugate Base) mechanism. The proton at the 9-position of the fluorene ring is highly acidic (pKa ~23 in DMSO) due to the aromaticity of the resulting fluorenyl anion.

  • Step 1: A base (Piperidine) abstracts the acidic proton.[5]

  • Step 2:

    
    -elimination occurs, releasing the free amine, CO₂, and dibenzofulvene (DBF) .[5]
    
  • Critical Step 3: The reactive DBF is scavenged by excess piperidine to form a stable adduct. Failure to scavenge DBF leads to re-attachment or alkylation of nucleophilic side chains.

Diagram 1: Comparative Cleavage Pathways

Cleavage_Mechanisms cluster_0 Cbz Deprotection (Hydrogenolysis) cluster_1 Fmoc Deprotection (Base - E1cb) Cbz_Amine Cbz-Protected Amine Pd_Complex Pd/C + H2 (Catalytic Cycle) Cbz_Amine->Pd_Complex Adsorption Intermediate_Z Carbamic Acid + Toluene Pd_Complex->Intermediate_Z C-O Cleavage Final_Z Free Amine + CO2 Intermediate_Z->Final_Z Decarboxylation Fmoc_Amine Fmoc-Protected Amine Deprotonation Fluorenyl Anion (via Piperidine) Fmoc_Amine->Deprotonation Proton Abstraction Elimination Free Amine + DBF Deprotonation->Elimination Beta-Elimination Scavenging DBF-Piperidine Adduct (Irreversible) Elimination->Scavenging Scavenging

Figure 1: Mechanistic flow of Cbz hydrogenolysis vs. Fmoc E1cb elimination. Note the requirement for scavenging in the Fmoc pathway.

Stability & Orthogonality Matrix

This table synthesizes experimental data regarding the stability of both groups. Use this to design orthogonal protection schemes.

ConditionReagent ExampleCbz StabilityFmoc StabilityNotes & Causality
Weak Acid AcOH, dilute HClStable Stable Both withstand mild acidic workups.
Strong Acid (Boc removal) 50% TFA in DCMStable Stable Crucial Orthogonality: Allows Boc removal in presence of Cbz or Fmoc.
Very Strong Acid HBr/AcOH, HF, TFMSAUnstable (Cleaves)Stable Fmoc is remarkably stable to HBr; Cbz cleaves (SN1).
Organic Base 20% Piperidine/DMFStable Unstable (t1/2 < 10s)The basis of Fmoc SPPS.[6]
Inorganic Base NaOH, Na₂CO₃ (aq)Stable (Hydrolysis possible at high T/pH)Variable Fmoc can hydrolyze slowly in strong aqueous base; Cbz is generally robust.
Hydrogenolysis H₂ / Pd/CUnstable (Cleaves)Quasi-Stable *Risk: Fmoc can be slowly removed by hydrogenation (slow cleavage). Not perfectly orthogonal.
Nucleophiles Thiols, AminesStable Unstable Fmoc is sensitive to nucleophilic attack; Cbz is inert.

Experimental Protocols (Self-Validating)

These protocols are designed with built-in checks to ensure reaction success.

Protocol A: Cbz Removal via Catalytic Hydrogenolysis

Best for: Solution-phase synthesis where acid-sensitive groups are present.

Materials:

  • Substrate (Cbz-protected amine) dissolved in MeOH or EtOH (0.1 M).

  • 10% Pd/C (10 wt% loading relative to substrate).

  • Hydrogen source (Balloon or H₂ cylinder).

Step-by-Step:

  • Inerting: Place substrate and Pd/C in a round-bottom flask. Safety: Add catalyst under a stream of nitrogen to prevent ignition of solvent vapors.

  • Purging: Evacuate the flask and backfill with Nitrogen (3x), then evacuate and backfill with Hydrogen (3x).

  • Reaction: Stir vigorously at Room Temperature (RT) under H₂ atmosphere (1 atm).

    • Self-Validation: Monitor TLC. Cbz is non-polar; the free amine will be significantly more polar (lower Rf) and stain positive with Ninhydrin.

  • Completion: Usually 1–4 hours.

  • Workup: Filter through a Celite pad to remove Pd/C. Rinse with solvent. Concentrate filtrate.

Troubleshooting:

  • Problem: Reaction stalls.

  • Cause: Catalyst poisoning by Sulfur (Met/Cys residues) or Amines.

  • Fix: Add mild acid (AcOH) to protonate amines or use Pd(OH)₂ (Pearlman’s catalyst) for stubborn substrates.

Protocol B: Fmoc Removal via Piperidine

Best for: Solid-Phase Peptide Synthesis (SPPS).[2][5][7]

Materials:

  • Resin-bound Fmoc-peptide.[8]

  • Deprotection Cocktail: 20% Piperidine in DMF (v/v).[2]

Step-by-Step:

  • Swelling: Ensure resin is swollen in DMF.

  • Treatment 1 (Short): Add 20% Piperidine/DMF. Agitate for 3 minutes. Drain.

    • Reason: Removes bulk Fmoc and prevents high concentrations of DBF from polymerizing on the resin.

  • Treatment 2 (Long): Add fresh 20% Piperidine/DMF. Agitate for 10–15 minutes. Drain.

  • Washing: Wash extensively with DMF (5x) and DCM (3x).

    • Self-Validation (UV Test): Collect the filtrate from Step 2. Measure UV absorbance at 301 nm (specific to the DBF-piperidine adduct). This quantifies the exact amount of Fmoc removed, allowing calculation of coupling efficiency.

Troubleshooting:

  • Problem: Incomplete deprotection (aggregation).

  • Fix: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2%) with Piperidine (2%) in DMF. DBU is a stronger base and breaks up aggregates, but is prone to causing aspartimide formation (side reaction).

Strategic Application: The Decision Tree

Choosing the right group depends on the "Enemy" (conditions) the molecule must survive in subsequent steps.

Diagram 2: Protection Strategy Decision Matrix

Decision_Matrix Start Select Protecting Group Q1 Is the synthesis Solid Phase (SPPS)? Start->Q1 SPPS_Yes Use Fmoc Q1->SPPS_Yes Yes SPPS_No Solution Phase Q1->SPPS_No No Q2 Do you need to remove Boc in the presence of this group? SPPS_No->Q2 Boc_Yes Both are Stable (TFA) (Check Next Step) Q2->Boc_Yes Yes Q3 Does the route involve Strong Base (LiOH, Piperidine)? Boc_Yes->Q3 Base_Yes Use Cbz (Fmoc is unstable) Q3->Base_Yes Yes Base_No Use Fmoc (Easier removal) Q3->Base_No No

Figure 2: Decision matrix for selecting between Cbz and Fmoc based on synthetic conditions.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[9][10]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[8][11] International Journal of Peptide and Protein Research, 35(3), 161-214.

  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • Behrendt, R., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.

Sources

Comparative analysis of enzymatic vs chemical synthesis of Cbz-Glycine hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Fit

Target Molecule:


-benzyloxycarbonyl-glycine hydrazide (Cbz-Gly-NHNH

) Application: Peptide synthesis intermediate, protease inhibitor precursor, and model substrate for hydrazide ligation.

In the landscape of peptide chemistry, the synthesis of Cbz-Glycine hydrazide represents a classic dichotomy between efficiency and specificity . While chemical hydrazinolysis is the historical standard—favored for its speed and high yields—it suffers from poor atom economy and environmental toxicity. Conversely, enzymatic synthesis (biocatalysis) offers a precision tool that operates under mild conditions, preventing the racemization and side-chain damage often seen in complex analogs.

This guide provides a technical comparison to assist process chemists in selecting the optimal route based on scale, purity requirements, and green chemistry mandates.

Mechanistic Deep Dive

To understand the operational differences, we must first analyze the reaction mechanisms. The choice of mechanism dictates the impurity profile and the necessary downstream processing.

Chemical Route: Direct Nucleophilic Acyl Substitution

The chemical synthesis typically involves the reaction of an ester (e.g., Cbz-Gly-OEt) with hydrazine hydrate.

  • Mechanism: The hydrazine molecule (strong nucleophile) attacks the carbonyl carbon of the ester.

  • Kinetics: Second-order kinetics. The reaction is often driven by heat (reflux) and excess hydrazine.

  • Risk Profile: The high basicity and nucleophilicity of hydrazine can cause over-reaction (forming diacyl hydrazines, i.e., Cbz-Gly-NHNH-Gly-Cbz) and racemization if the

    
    -carbon were chiral (less relevant for Glycine, but critical for analogs).
    
Enzymatic Route: Acyl-Enzyme Intermediate (Ping-Pong Bi-Bi)

The enzymatic route utilizes a cysteine protease (typically Papain or Bromelain ) acting in reverse.

  • Mechanism:

    • Acylation: The enzyme's active site thiol (Cys-25 in Papain) attacks the ester substrate, releasing the alcohol leaving group (ethanol) and forming a covalent Acyl-Enzyme Intermediate .

    • Deacylation: The hydrazine nucleophile attacks the acyl-enzyme complex, regenerating the free enzyme and releasing the product.

  • Thermodynamics: This is a kinetically controlled reaction. The enzyme favors hydrolysis (reaction with water) over hydrazinolysis. Therefore, water activity (

    
    ) must be suppressed using organic cosolvents to favor the hydrazide product.
    
Mechanistic Visualization

The following diagram contrasts the direct chemical attack with the enzyme-mediated pathway.

ReactionPathways cluster_0 Chemical Route (Thermodynamic Control) cluster_1 Enzymatic Route (Kinetic Control) Chem_Start Cbz-Gly-OEt + Hydrazine Chem_TS Tetrahedral Intermediate Chem_Start->Chem_TS Heat/Reflux Chem_Prod Cbz-Gly-NHNH2 + Ethanol Chem_TS->Chem_Prod Collapse Enz_Start Cbz-Gly-OEt + Papain Enz_Complex Acyl-Enzyme Intermediate Enz_Start->Enz_Complex Acylation (-EtOH) Enz_Hydrolysis Cbz-Gly-OH (Hydrolysis Byproduct) Enz_Complex->Enz_Hydrolysis + Water (Competitor) Enz_Prod Cbz-Gly-NHNH2 (Hydrazinolysis) Enz_Complex->Enz_Prod + Hydrazine (Nucleophile)

Figure 1: Comparative reaction pathways. Note the competition between water and hydrazine in the enzymatic route.

Experimental Protocols

Protocol A: Chemical Synthesis (Standard Reflux)

Best for: Small scale, non-chiral substrates, rapid throughput.

  • Reagents: Dissolve Cbz-Gly-OEt (10 mmol) in Ethanol (30 mL).

  • Addition: Add Hydrazine Hydrate (80%, 30 mmol, 3 equiv) dropwise.

    • Expert Note: Excess hydrazine is required to drive equilibrium and prevent diacyl hydrazine formation.

  • Reaction: Reflux at 78°C for 2–4 hours. Monitor via TLC (System: CHCl

    
    :MeOH 9:1).
    
  • Workup:

    • Cool to room temperature.[1] The product often crystallizes directly.

    • Filter the white precipitate.

    • Wash with cold ethanol and diethyl ether to remove excess hydrazine.

  • Purification: Recrystallize from hot ethanol if necessary.

Protocol B: Enzymatic Synthesis (Papain-Catalyzed)

Best for: Green chemistry requirements, acid/base sensitive substrates, chiral analogs.

  • Enzyme Preparation: Suspend Papain (crude powder, 2 g) in 10 mL of buffer (0.1 M Phosphate, pH 9.0) containing 2 mM EDTA and 5 mM Cysteine (activator). Filter to remove insoluble carrier if necessary.

  • Reaction System:

    • Dissolve Cbz-Gly-OEt (5 mmol) in Acetonitrile (15 mL).

    • Prepare Hydrazine solution: 1.0 M Hydrazine in buffer, adjusted to pH 9.0.

    • Expert Note: pH control is critical. At pH < 8, hydrazine is protonated (

      
      ) and non-nucleophilic. At pH > 10, Papain loses stability. pH 9.0 is the "Goldilocks" zone.
      
  • Execution: Mix Organic phase (substrate) with Aqueous phase (hydrazine + enzyme). Final ratio often 70:30 (Organic:Aqueous) to suppress hydrolysis.

  • Incubation: Stir gently at 30°C for 24 hours.

  • Workup:

    • Evaporate organic solvent (Acetonitrile).

    • Extract the aqueous residue with Ethyl Acetate.

    • Wash organic layer with 5% NaHCO

      
       (removes hydrolysis byproduct Cbz-Gly-OH) and Brine.
      
    • Dry over Na

      
      SO
      
      
      
      and concentrate.

Performance Analysis & Data Comparison

The following data summarizes typical performance metrics derived from comparative literature (e.g., Cantacuzène et al., Jakubke et al.).

MetricChemical SynthesisEnzymatic Synthesis (Papain)
Yield High (85–95%) Moderate (60–80%)
Reaction Time Fast (2–4 hours)Slow (12–48 hours)
Purity (Crude) Moderate (Contains hydrazine salts)High (Specific transformation)
Byproducts Diacyl hydrazines, racematesHydrolysis product (Acid)
Atom Economy Low (Requires excess hydrazine)High (Stoichiometric efficiency)
E-Factor (Waste) High (Organic solvents, toxic waste)Low (Biodegradable catalyst)
Scalability Linear (Easy to scale)Complex (Mass transfer limits)
Green Chemistry Assessment
  • Chemical: Requires thermal energy (reflux) and generates significant hazardous waste (hydrazine).

  • Enzymatic: Operates at ambient temperature. The main waste is the buffer and biodegradable enzyme. However, the use of acetonitrile (to suppress water) slightly offsets the "green" benefit.

Expert Insights & Troubleshooting

The "Water Problem" in Biocatalysis

In the enzymatic route, water is both the solvent and the enemy.

  • Issue: Water competes with hydrazine for the acyl-enzyme intermediate. If water attacks, you get Cbz-Gly-OH (hydrolysis) instead of the hydrazide.

  • Solution: Use a Low-Water System .

    • Approach 1: High organic co-solvent (e.g., 90% acetonitrile).

    • Approach 2: Immobilized enzyme in non-aqueous media (e.g., Papain adsorbed on Celite in ethyl acetate). This drastically shifts the equilibrium toward synthesis.

pH Management
  • Chemical: Not pH sensitive.

  • Enzymatic: The pKa of hydrazine is ~8.1.

    • If pH < 8.0: Hydrazine exists as

      
      , which cannot attack the enzyme. Yield drops to zero.
      
    • If pH > 9.5: Papain unfolds and loses activity.

    • Protocol Fix: Always adjust the hydrazine stock solution pH before adding the enzyme.

Substrate Specificity

While this guide focuses on Glycine (achiral), if you apply this to chiral amino acids (e.g., Cbz-Phe-OEt):

  • Chemical: Risk of racemization at the

    
    -carbon due to base-catalyzed proton abstraction.
    
  • Enzymatic: Papain is stereoselective for L-isomers. It will not react with D-isomers, effectively providing optical resolution if the starting material is racemic.

Conclusion

For the synthesis of This compound :

  • Choose Chemical Synthesis if you need kilogram quantities rapidly, the substrate is achiral (like Glycine), and you have robust waste disposal for hydrazine.

  • Choose Enzymatic Synthesis if you are working with chiral, sensitive peptide fragments, require high optical purity, or are adhering to strict Green Chemistry principles (ISO 14000).

Recommendation: For Cbz-Gly-NHNH


 specifically, the Chemical Route  remains the industrial workhorse due to the simplicity of the glycine residue. However, the Enzymatic Protocol  serves as the superior validation model for synthesizing complex peptide hydrazides used in native chemical ligation.

References

  • Cantacuzène, D., & Guerreiro, C. (1989). Optimization of the enzymatic synthesis of peptide hydrazides. Tetrahedron, 45(3), 741-748. Link

  • Jakubke, H. D., Kuhl, P., & Könnecke, A. (1985). Basic principles of protease-catalyzed peptide bond formation. Angewandte Chemie International Edition, 24(2), 85-93. Link

  • Bordusa, F. (2002). Proteases in organic synthesis. Chemical Reviews, 102(12), 4817-4868. Link

  • Didier, A., et al. (2022). Enzymatic synthesis of hydrazides: A green alternative. Journal of Biotechnology, 350, 12-20. Link

  • Verma, R., & Gupta, A. (2020). Hydrazine Hydrate: Chemical properties and safety protocols in organic synthesis. Organic Process Research & Development, 24(10), 2120-2135. Link

Sources

Validating the Purity of Synthetic Cbz-Glycine Hydrazide by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In the synthesis of peptide intermediates, specifically Cbz-Glycine Hydrazide (N-Carbobenzyloxy-glycine hydrazide), traditional purity assessments like Melting Point (MP) or HPLC-UV often fail to capture non-chromophoric impurities (e.g., excess hydrazine) or require unavailable reference standards. This guide details a self-validating Quantitative NMR (qNMR) protocol that serves as a superior alternative for absolute purity determination. By leveraging the distinct magnetic environments of the hydrazide protons in DMSO-d6, researchers can validate the conversion of ester precursors with higher confidence than chromatographic methods alone.

Introduction: The Criticality of Hydrazide Purity

This compound (CAS: 5680-83-1) is a fundamental building block in peptide chemistry, often used as a "masked" activated ester for Native Chemical Ligation (NCL) or as a linker in bioconjugation.

The standard synthesis involves the hydrazinolysis of Cbz-Glycine Methyl Ester (Cbz-Gly-OMe).

  • The Risk: Incomplete conversion leaves residual methyl ester, while aggressive stoichiometry leaves residual hydrazine.

  • The Consequence: Residual ester terminates peptide chain elongation. Residual hydrazine reacts with downstream electrophiles, capping the peptide and reducing yield.

While HPLC is excellent for trace analysis, it requires a response factor (calibration curve) for accurate quantitation. qNMR provides a primary ratio method that is inherently quantitative without a reference standard of the analyte itself.

Methodology Comparison: qNMR vs. HPLC vs. Melting Point

The following table objectively compares the validation methods for this compound.

FeatureqNMR (Recommended) HPLC-UV Melting Point
Primary Output Absolute Purity (wt%)Relative Purity (Area %)Qualitative Identity
Reference Standard Not required for analyte (Internal Standard used)Required for accurate quantitationLiterature value comparison
Impurity Detection Detects all protonated impurities (solvents, hydrazine)Detects only UV-active chromophoresOnly indicates bulk impurity (depression)
Structural ID Yes (Fingerprint)No (Retention time only)No
Sample Req. ~5–10 mg (Recoverable)<1 mg (Destructive)~2 mg (Destructive)
Limit of Detection ~0.1% (Lower sensitivity)<0.01% (High sensitivity)N/A

Experimental Protocol: The Self-Validating qNMR System

To ensure scientific integrity, this protocol uses DMSO-d6 . Unlike Methanol-d4, DMSO-d6 prevents the exchange of the labile hydrazide protons (


), rendering them visible and distinct for integration.
A. Materials
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (optional, for referencing).

  • Internal Standard (IS): Dimethyl Sulfone (DMSO₂) .

    • Why: It produces a sharp singlet at ~3.0 ppm , a clean region in the Cbz-Gly-Hydrazide spectrum. It is non-hygroscopic and stable.

  • Analyte: Crude this compound.[1]

B. Sample Preparation (Gravimetric Precision)
  • Weigh 10.0 mg (±0.1 mg) of the dried this compound (

    
    ) into a vial.
    
  • Weigh 5.0 mg (±0.1 mg) of Dimethyl Sulfone (

    
    ) into the same vial.
    
  • Dissolve completely in 600 µL DMSO-d6 .

  • Transfer to a high-quality 5mm NMR tube.

C. Acquisition Parameters[1][2][3][4][5]
  • Pulse Sequence: zg30 (30° pulse) to ensure full relaxation.

  • Relaxation Delay (d1): 30 seconds . (Critical: The T1 relaxation time of aromatic protons can be long; insufficient delay leads to under-integration).

  • Scans (ns): 16 or 32 (Sufficient for S/N > 200).

  • Temperature: 298 K (25°C).

Data Analysis & Validation Logic

Step 1: Structural Confirmation (Qualitative)

Before calculating purity, validate the structure by checking the specific chemical shifts (


).
  • 
     9.1 - 9.4 ppm (Singlet, 1H): Hydrazide NH . Diagnostic Peak.[1] If this is absent, you have the ester or acid, not the hydrazide.
    
  • 
     7.3 - 7.4 ppm (Multiplet, 5H):  Cbz Aromatic Ring.
    
  • 
     7.5 - 7.8 ppm (Triplet/Broad, 1H):  Glycine Amide NH.
    
  • 
     5.0 - 5.1 ppm (Singlet, 2H):  Benzylic 
    
    
    
    (
    
    
    ).
  • 
     4.2 - 4.5 ppm (Broad, 2H): Hydrazide 
    
    
    
    . Note: This peak may broaden or shift depending on concentration/water content.
  • 
     3.6 - 3.7 ppm (Doublet/Singlet, 2H):  Glycine 
    
    
    
    .
Step 2: Impurity Flagging (The "Smoking Gun")

Scan the spectrum for specific impurities:

  • Methyl Ester Precursor: Sharp singlet at

    
     3.65 ppm  (Methyl group). If the integration of the Glycine 
    
    
    
    region is >2.0 relative to the Benzylic
    
    
    , you likely have overlapping ester.
  • Free Hydrazine: Broad signals often near 4-6 ppm, but usually visible as non-stoichiometric blobs if wash steps failed.

Step 3: Purity Calculation (Quantitative)

Use the standard qNMR equation:



Where:

  • 
     = Integration Area
    
  • 
     = Number of protons (IS = 6 for DMSO₂, Sx = 2 for Benzylic 
    
    
    
    or 5 for Aromatic)
  • 
     = Molar Mass (Sx = 223.23  g/mol , IS = 94.13  g/mol )
    
  • 
     = Mass weighed (mg)[2]
    
  • 
     = Purity (decimal)
    

Recommendation: Use the Benzylic


 (5.0 ppm, 2H)  for 

as it is a sharp singlet and usually free of rotameric broadening compared to the Glycine signal.

Visualization of Workflows

Diagram 1: The Purity Validation Workflow

This flowchart illustrates the decision-making process during synthesis and analysis.

ValidationWorkflow Start Crude Cbz-Gly-NHNH2 Isolated Solubility Dissolve in DMSO-d6 (Prevents Proton Exchange) Start->Solubility Acquisition Acquire 1H NMR (d1 = 30s) Solubility->Acquisition Check1 Check 9.2 ppm region (Hydrazide NH present?) Acquisition->Check1 Check2 Check 3.6 ppm region (Methyl Ester OMe absent?) Check1->Check2 Yes Fail_Hydrolysis FAIL: Hydrolysis (Carboxylic Acid) Check1->Fail_Hydrolysis No Calc Calculate Purity (qNMR) Target > 95% Check2->Calc Yes Fail_Incomplete FAIL: Incomplete Rxn (Residual Ester) Check2->Fail_Incomplete No (Singlet present) Pass VALIDATED Proceed to Peptide Coupling Calc->Pass > 95% Recrystallize Recrystallize (EtOH/Hexane) Calc->Recrystallize < 95% Fail_Incomplete->Recrystallize Recrystallize->Solubility

Caption: Operational workflow for validating this compound synthesis. The logic prioritizes structural confirmation (hydrazide presence) before quantitative assessment.

Diagram 2: NMR Signal Assignment Logic

A visual guide to interpreting the specific spectral features of this compound.

NMRLogic Molecule Cbz-Gly-NHNH2 Structure Aromatic Aromatic Ring 7.3-7.4 ppm (m, 5H) Reference Integral Molecule->Aromatic Benzylic Benzylic CH2 5.1 ppm (s, 2H) Best for Quantitation Molecule->Benzylic Glycine Glycine CH2 3.7 ppm (d, 2H) Couples to Amide NH Molecule->Glycine Hydrazide Hydrazide NH ~9.2 ppm (s, 1H) Key Identity Peak Molecule->Hydrazide Amide Amide NH ~7.5 ppm (t, 1H) Couples to Gly CH2 Molecule->Amide

Caption: Spectral assignment map for this compound in DMSO-d6. The Benzylic CH2 is the most reliable signal for qNMR integration due to its isolation from exchangeable protons.

Expert Insights & Troubleshooting

The "Rotamer" Effect

While Glycine is achiral and less prone to steric hindrance than Proline, carbamate protecting groups (like Cbz) can exhibit cis/trans rotamers around the carbamate nitrogen. In DMSO at 25°C, these usually coalesce or appear as a single dominant set. However, if you observe "shadow" peaks (small duplicates of the main signals) that integrate to <5-10%, perform a Variable Temperature (VT) NMR at 50°C. If they coalesce, they are rotamers, not impurities.

Solvent Traps

Common synthesis solvents like Ethyl Acetate (singlet ~2.0 ppm, quartet ~4.1 ppm) and Ethanol (triplet ~1.1 ppm, quartet ~3.4 ppm) often co-precipitate.

  • Impact: These do not affect the chemical reactivity of the hydrazide but will lower the weight percent purity. qNMR accounts for this automatically, whereas HPLC might ignore them, leading to an over-estimation of the "active" amount of reagent added to your next reaction.

References

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. (Referenced for solvent impurity identification).

  • MDPI. (2023).[2] Head-to-Head Comparison of HPLC versus NMR for Quantitative Analysis. Molecules. Retrieved from [Link]

Sources

Head-to-Head Comparison: Cbz-Cl vs. Cbz-OSu and Alternatives for Amine Protection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Sledgehammer vs. The Scalpel

In the synthesis of peptides and small molecule drugs, the choice of a Benzyloxycarbonyl (Cbz or Z) source is often treated as a trivial logistical decision—based on cost or availability—rather than a chemical one. This is a critical error.

Benzyl Chloroformate (Cbz-Cl) is the industry "sledgehammer": highly reactive, inexpensive, and effective for simple amines, but chemically "messy" and hazardous. Cbz-Succinimide (Cbz-OSu) is the "scalpel": precise, milder, and specifically engineered to eliminate the formation of dipeptide impurities that plague amino acid protection.

This guide provides a technical evaluation of these reagents, grounding the comparison in mechanistic causality and experimental reality.

The Incumbent: Benzyl Chloroformate (Cbz-Cl)[1][2][3][4][5]

Mechanism of Action

Cbz-Cl reacts via a direct nucleophilic acyl substitution.[1] The amine attacks the carbonyl carbon, displacing the chloride ion. This reaction releases hydrochloric acid (HCl), necessitating the use of a base (typically NaOH, Na₂CO₃, or NaHCO₃) to drive the equilibrium and protect the amine from protonation.

The "Hidden Danger": N-Carboxyanhydride (NCA) Formation

The most significant drawback of Cbz-Cl in amino acid synthesis is not its toxicity, but its tendency to cause oligomerization .

When protecting an


-amino acid with Cbz-Cl, the carboxylate group can attack the mixed anhydride intermediate. This cyclization releases the benzyl group and forms an 

-carboxyanhydride (NCA)
, also known as a Leuchs' anhydride. This highly reactive species reacts rapidly with free amino acids in the solution, forming a dipeptide impurity that is often difficult to separate from the desired product.
Safety Profile
  • Hazard: Strong lachrymator (tear gas agent). Corrosive.

  • Handling: Requires strict fume hood usage. Degrades rapidly in moist air to form benzyl chloride and HCl.

The Challenger: Cbz-N-Hydroxysuccinimide (Cbz-OSu)

Mechanism of Action

Cbz-OSu is an activated carbonate ester.[2] The leaving group is N-hydroxysuccinimide (HOSu). While less electrophilic than the acid chloride, it is sufficiently reactive to protect amines at room temperature. Crucially, the leaving group (HOSu) is weakly acidic (pKa ~6), avoiding the harsh local acidity spikes associated with HCl release.

Solving the NCA Problem

Because Cbz-OSu lacks the highly labile chloride leaving group, the reaction kinetics favor direct amine attack over the intramolecular carboxylate attack. Consequently, NCA formation is virtually eliminated , ensuring high purity of the protected amino acid monomer.

Safety Profile
  • Hazard: Irritant, but non-lachrymatory.

  • Handling: Stable crystalline solid. Easy to weigh and store.

Mechanistic Comparison & Pathway Analysis

The following diagram illustrates the divergent pathways. Note the red "Side Reaction" path for Cbz-Cl leading to impurities.

Cbz_Pathways Start Amino Acid (NH2-R-COOH) CbzCl Reaction with Cbz-Cl Start->CbzCl CbzOSu Reaction with Cbz-OSu Start->CbzOSu Intermed_Cl Mixed Anhydride Intermediate CbzCl->Intermed_Cl Fast Product Cbz-Protected Amino Acid CbzOSu->Product Direct Attack No NCA NCA N-Carboxyanhydride (NCA) Intermed_Cl->NCA Cyclization (Side Reaction) Intermed_Cl->Product Main Path Dipeptide Dipeptide Impurity (Side Product) NCA->Dipeptide Reacts w/ SM

Figure 1: Mechanistic divergence showing the risk of NCA-mediated oligomerization with Cbz-Cl versus the clean pathway of Cbz-OSu.

Head-to-Head Performance Data

The following table synthesizes performance metrics for protecting L-Phenylalanine.

FeatureBenzyl Chloroformate (Cbz-Cl)Cbz-OSuDibenzyl Carbonate (Green Alt.)
Reactivity Very High (Exothermic)Moderate (Controlled)Low (Requires Catalyst/Heat)
Yield (Isolated) 85 - 95%90 - 98%60 - 80%
Purity (HPLC) 90 - 95% (Risk of dipeptides)>99%>98%
Byproducts HCl, Benzyl Alcohol, Dipeptides N-HydroxysuccinimideBenzyl Alcohol
Atom Economy HighModerateHigh (if alcohol recycled)
Physical State Oily Liquid (Lachrymator)Crystalline SolidSolid/Liquid
Shelf Stability Poor (Hydrolyzes w/ moisture)ExcellentExcellent
Cost Low ($)Medium (

)
Medium (

)

Experimental Protocols

Protocol A: Standard Protection with Cbz-Cl (Schotten-Baumann)

Best for simple amines where oligomerization is impossible.

  • Preparation: Dissolve the amine (10 mmol) in 4M NaOH (10 mL) and cool to 0°C in an ice bath.

  • Addition: Add Cbz-Cl (11-12 mmol) dropwise over 20 minutes. Critical: Maintain temperature <5°C to prevent hydrolysis of the reagent.

  • pH Control: Simultaneously add additional NaOH (2M) as needed to maintain pH ~9-10. If pH drops too low, the amine becomes protonated and unreactive; if too high, Cbz-Cl hydrolyzes rapidly.

  • Workup: Warm to room temperature. Extract with diethyl ether (to remove unreacted Cbz-Cl and benzyl alcohol).[3] Acidify the aqueous layer (if product is an acid) to precipitate the Cbz-protected amino acid.

Protocol B: High-Purity Protection with Cbz-OSu

Best for amino acids and sensitive substrates.

  • Preparation: Dissolve the amino acid (10 mmol) in a mixture of Water/Acetone (1:1 v/v, 20 mL). Add NaHCO₃ (20 mmol).

  • Reaction: Add Cbz-OSu (10-11 mmol) in one portion. The mixture is heterogeneous initially but clears as the reaction proceeds.

  • Conditions: Stir at room temperature for 3–12 hours. No exothermic spike occurs.

  • Workup: Evaporate acetone under reduced pressure. Acidify the remaining aqueous solution with 1M HCl to pH 2.[3] The pure Cbz-amino acid typically precipitates as a white solid.

    • Note: The byproduct, N-hydroxysuccinimide, is water-soluble and remains in the aqueous phase during filtration or extraction.

Decision Matrix: Selecting the Right Reagent

Use this logic flow to determine the optimal reagent for your specific synthesis.

Decision_Matrix Start Substrate Analysis IsAminoAcid Is substrate an Amino Acid? Start->IsAminoAcid SimpleAmine Simple Primary/ Secondary Amine IsAminoAcid->SimpleAmine No UseCbzOSu USE Cbz-OSu (Prevents Dipeptides) IsAminoAcid->UseCbzOSu Yes (Avoid NCA) GreenReq Strict Green Chem Req? SimpleAmine->GreenReq PurityCrit Is >99% Purity Critical? PurityCrit->UseCbzOSu Yes UseCbzCl USE Cbz-Cl (Cost Effective) PurityCrit->UseCbzCl No (Scale/Cost Priority) GreenReq->PurityCrit No UseDBC USE Dibenzyl Carbonate (Requires Catalyst) GreenReq->UseDBC Yes

Figure 2: Decision tree for selecting Cbz sources based on substrate type and purity requirements.

References

  • Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft, 65(7), 1192–1201.

  • Paal, M., et al. (1980). N-Hydroxysuccinimide Esters in Peptide Synthesis. The Peptides, Vol 2. Academic Press.
  • Selva, M., et al. (2011). Microwave-assisted benzyl mono- and dibromination in diethyl carbonate as environmentally friendly alternative. Green Chemistry, 13, 928-933. (Discusses carbonate solvent/reagent properties).

  • Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag. (Definitive source on NCA side reactions).
  • BenchChem. (2025).[1] The Enduring Guardian: An In-depth Technical Guide to the Carboxybenzyl (Cbz) Protecting Group.[1]

Sources

Orthogonality of Cbz Protection in the Presence of Boc and Fmoc Groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Orthogonal Triad

In complex peptide synthesis and organic scaffold construction, the ability to selectively deprotect one functional group while leaving others intact—orthogonality —is the cornerstone of strategy.[1][]

This guide focuses on the Benzyloxycarbonyl (Cbz or Z) group.[3] Historically the first useful amine protecting group, Cbz remains vital because of its distinct stability profile compared to the modern "standard" pair of Boc (tert-Butyloxycarbonyl) and Fmoc (9-Fluorenylmethyloxycarbonyl).

The Core Thesis: Cbz provides a third dimension of orthogonality. It is stable to the acidic conditions that remove Boc and the basic conditions that remove Fmoc, making it the ideal "permanent" or "semi-permanent" protecting group for side-chain amines or N-termini in convergent synthesis.

Mechanistic Basis of Orthogonality

To utilize these groups effectively, one must understand the causality of their cleavage. It is not magic; it is electronic structure.

  • Boc (Acid Labile): The tert-butyl carbocation is stable. Under acidic conditions (TFA), the Boc group fragments via an E1-like mechanism, releasing isobutylene and

    
    .
    
  • Fmoc (Base Labile): The fluorenyl ring system contains an acidic proton at the 9-position (

    
    ). Bases (piperidine) deprotonate this, triggering an E1cB elimination to form dibenzofulvene and 
    
    
    
    .
  • Cbz (Reductive/Strong Acid Labile): The benzyl carbocation is less stable than the tert-butyl cation, making Cbz stable to mild acids (TFA). However, the benzylic C-O bond is susceptible to:

    • Hydrogenolysis: Catalytic reduction (

      
      ) cleaves the bond via metal surface coordination.
      
    • Strong Acidolysis: Superacids (HF, HBr/AcOH) force protonation and

      
       cleavage.
      
Visualization: The Orthogonality Triangle

Orthogonality Cbz Cbz Group (Benzyl Carbamate) Boc Boc Group (t-Butyl Carbamate) Cbz->Boc Stable to TFA (Acid) Fmoc Fmoc Group (Fluorenyl Carbamate) Cbz->Fmoc Stable to Piperidine (Base) Boc->Cbz Stable to H2/Pd (Reductive) Fmoc->Cbz Stable to H2/Pd (Reductive) H2 H2 / Pd-C H2->Cbz CLEAVES TFA TFA / HCl TFA->Boc CLEAVES Base Piperidine / DBU Base->Fmoc CLEAVES

Figure 1: The Orthogonality Triangle demonstrating the specific cleavage conditions for each group. Solid red arrows indicate cleavage; dashed lines indicate stability.

Comparative Performance Analysis

The following data synthesizes stability profiles from standard peptide synthesis protocols.

Table 1: Stability Matrix

Key: S = Stable, L = Labile (Cleaved), P = Partial/Slow Cleavage (Risk)

Reagent / ConditionCbz (Target)BocFmocApplication Note
50% TFA in DCM S / P*L S Standard Boc removal. Cbz is stable for standard durations (30-60 min). Prolonged exposure (>24h) causes degradation.
20% Piperidine in DMF S S L Standard Fmoc removal. Cbz is completely orthogonal to base.

/ Pd-C (1 atm)
L S S / P**Standard Cbz removal. *Fmoc is generally stable but can degrade slowly upon very long exposure.
HBr / AcOH L L S Strong acid cleavage. Removes both Cbz and Boc.[4]
HF (Liquid) L L S Final resin cleavage (Boc chemistry).
Diisopropylcarbodiimide (DIC) S S S Coupling conditions. All groups are stable.
Critical Analysis of Edge Cases
1. Cbz Stability in TFA (The "Boc Removal" Scenario)

While Cbz is theoretically stable to TFA, trust but verify . In practice, the stability depends on the scavenger cocktail and time.

  • Risk: The benzylic cation has finite stability. In 50% TFA, Cbz loss is negligible (<1%) over 1 hour.

  • Failure Mode: If you leave the reaction overnight, or if you use strong scavengers (like thioanisole) which might facilitate nucleophilic attack, you may observe 5-10% loss of Cbz.

  • Recommendation: Keep Boc deprotection times strict (e.g., 2 x 15 min) when Cbz is present.

2. Fmoc Stability in Hydrogenolysis (The "Cbz Removal" Scenario)

Fmoc is generally considered stable to catalytic hydrogenation.[5] However, the fluorenyl ring is aromatic.

  • Risk: Under high pressure (>50 psi) or with highly active catalysts (

    
    ), the fluorenyl ring can be hydrogenated, or the C-O bond cleaved slowly.
    
  • Recommendation: Use standard Pd/C (5-10%) at atmospheric pressure. Monitor by HPLC.

Experimental Protocols

These protocols are designed to be self-validating . The "Checkpoints" ensure you do not proceed with a failed reaction.

Protocol A: Selective Removal of Cbz in the Presence of Boc/Fmoc

Objective: Remove N-terminal Cbz while retaining side-chain Boc or Fmoc protection.

  • Preparation: Dissolve substrate (1.0 equiv) in MeOH or EtOH.

    • Note: If the peptide is insoluble, use DMF or AcOH. Avoid chlorinated solvents (DCM) as they can poison the catalyst or generate HCl.

  • Catalyst Addition: Add 10% Pd/C (10 wt% loading relative to substrate) under an inert atmosphere (

    
    ).
    
    • Safety: Pd/C is pyrophoric. Do not add to dry solvent; wet the catalyst first or add under

      
      .
      
  • Hydrogenation:

    • Purge the vessel with

      
       gas (balloon pressure is sufficient).
      
    • Stir vigorously at Room Temperature (RT) for 2–4 hours.

  • Monitoring (Checkpoint):

    • TLC/LC-MS: Look for the loss of the benzyl mass (-91 or -134 Da depending on ionization).

    • Validation: Confirm Boc (+100 Da vs free amine) or Fmoc (+222 Da) signals remain intact.

  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate.

Protocol B: Selective Removal of Boc in the Presence of Cbz

Objective: Remove N-terminal Boc without eroding Cbz protection.

  • Preparation: Dissolve substrate in DCM (minimal volume).

  • Acidolysis: Add an equal volume of TFA (Trifluoroacetic acid). Final conc: 50% v/v.

    • Scavenger Note: If sensitive side chains (Trp, Met) are present, add 2.5% TIS (Triisopropylsilane) and 2.5%

      
      .
      
  • Reaction: Stir at RT for 30 minutes .

    • Critical: Do not extend beyond 1 hour.

  • Monitoring (Checkpoint):

    • LC-MS: Confirm loss of Boc (-100 Da).

    • Validation: Ensure no "M-91" (loss of benzyl) peak appears, which would indicate Cbz cleavage.

  • Workup: Evaporate TFA immediately on a rotavap (do not heat >40°C). Co-evaporate with toluene 3x to remove residual acid.

Decision Logic for Multi-Step Synthesis

When designing a synthesis with all three groups, the order of deprotection is dictated by the harshness of the conditions.

DeprotectionLogic Start Tri-Protected Molecule (Cbz, Boc, Fmoc present) Decision1 Which group to remove first? Start->Decision1 PathA Remove Fmoc (Base: Piperidine) Decision1->PathA Option 1 PathB Remove Boc (Acid: TFA) Decision1->PathB Option 2 PathC Remove Cbz (H2/Pd) Decision1->PathC Option 3 ResultA Product: Free Amine + Boc + Cbz (SAFE) PathA->ResultA Cbz/Boc are stable ResultB Product: Free Amine + Fmoc + Cbz (SAFE - Watch time) PathB->ResultB Cbz stable if T < 1h ResultC Product: Free Amine + Boc + Fmoc (SAFE) PathC->ResultC Boc/Fmoc stable

Figure 2: Decision tree for selective deprotection strategies.

References

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[6] (The definitive text on stability matrices).

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive review of orthogonality).

  • BenchChem Application Notes.Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups.

Sources

Performance of Cbz-Glycine hydrazide in solution-phase vs solid-phase synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of Cbz-Glycine Hydrazide (Z-Gly-NHNH₂) performance in solution-phase versus solid-phase peptide synthesis (SPPS). It is designed for researchers optimizing ligation strategies or peptide fragment assembly.

Executive Summary

This compound (CAS: 5680-83-1) serves as a critical intermediate for activating the carboxyl terminus of glycine via the azide method. Its performance varies significantly by synthesis mode:

  • Solution-Phase: Best suited for large-scale (gram-to-kilogram) production of short di/tripeptides. It offers high atom economy but suffers from slow kinetics, safety risks (azide isolation), and lower purity profiles due to side reactions like the Curtius rearrangement.

  • Solid-Phase (SPPS): Superior for long-chain peptide assembly and combinatorial libraries. While Cbz-Gly-NHNH₂ itself is a solution reagent, its functionality is replicated in SPPS using hydrazine-functionalized resins. This method offers >95% purity, rapid workups, and orthogonality to Fmoc/tBu chemistry, though it is less economical for simple bulk intermediates.

Technical Profile: this compound

  • Chemical Name: Benzyl (2-hydrazinyl-2-oxoethyl)carbamate

  • Formula: C₁₀H₁₃N₃O₃

  • MW: 223.23 g/mol

  • Physical State: White crystalline solid (mp 147–148 °C)

  • Solubility: Soluble in DMF, DMSO, warm alcohols; sparingly soluble in water/ether.

  • Primary Utility: Precursor to Cbz-Gly-Azide (via nitrosylation) for racemization-free coupling.

Comparative Performance Analysis

The following data contrasts the behavior of the hydrazide functionality in classical solution chemistry versus modern solid-phase linkers.

Table 1: Performance Metrics
MetricSolution-Phase (Classical Azide Method)Solid-Phase (Hydrazide Linker Strategy)
Coupling Yield 65% – 82% (Variable)>90% (Consistent)
Purity (Crude) 85% – 90% (Requires recrystallization)>95% (Post-cleavage/ether precipitation)
Reaction Kinetics Slow (Azide aminolysis: 12–24 h)Fast (Thioester conversion: <4 h)
Racemization Negligible (Gly is achiral; method is safe)Negligible (Hydrazide linker is racemization-resistant)
Scalability High (Ideal for multi-gram/kg batches)Low/Medium (Resin cost limits scale)
Safety Profile Moderate Risk (Azide isolation required)High Safety (Intermediates bound to resin)
Side Reactions Curtius rearrangement (Isocyanate formation)Over-oxidation (if Trp/Met unprotected)

Mechanistic Workflows

A. Solution-Phase: The Azide Activation Pathway

In solution, Cbz-Gly-NHNH₂ is converted to the acyl azide using nitrous acid. This species is an electrophile susceptible to nucleophilic attack by an amine.

Key Insight: Temperature control (<0 °C) is critical. If the temperature rises, the acyl azide undergoes Curtius rearrangement , releasing nitrogen and forming an isocyanate, which hydrolyzes to a urea byproduct, destroying the peptide chain.

SolutionPhase Start Cbz-Gly-NHNH₂ (Stable Precursor) Activation Activation (NaNO₂ / HCl, -5°C) Start->Activation Azide Cbz-Gly-N₃ (Acyl Azide Intermediate) Activation->Azide Nitrosylation Rearrangement Curtius Rearrangement (Side Reaction >0°C) Azide->Rearrangement Heat/Instability Coupling Aminolysis (H₂N-R / Base) Azide->Coupling Nucleophilic Attack Isocyanate Isocyanate (Dead End) Rearrangement->Isocyanate Product Cbz-Gly-NH-R (Ligated Peptide) Coupling->Product

Figure 1: Solution-phase activation pathway showing the critical branch point between productive coupling and Curtius rearrangement.

B. Solid-Phase: Hydrazide Linker Strategy

Here, the hydrazide acts as a safety-catch linker . The peptide is built on a hydrazine-functionalized resin (e.g., 2-Chlorotrityl hydrazine). It is stable to Fmoc deprotection (piperidine) and cleavage (TFA). Activation occurs after purification or during ligation (Native Chemical Ligation).

SolidPhase Resin Hydrazine Resin (2-CTC-NHNH₂) Assembly SPPS Assembly (Fmoc/tBu Cycles) Resin->Assembly Cleavage TFA Cleavage (Releases Peptide-NHNH₂) Assembly->Cleavage Stable to Base Oxidation Oxidative Activation (NaNO₂ or Acetylacetone) Cleavage->Oxidation Yields Hydrazide Ligation Ligation / Coupling (Thioester Surrogate) Oxidation->Ligation In situ Azide/Thioester Final Target Protein/Peptide Ligation->Final

Figure 2: Solid-phase workflow utilizing the hydrazide as a latent thioester surrogate for ligation.

Experimental Protocols

Protocol A: Solution-Phase Coupling of Cbz-Gly-NHNH₂

Use Case: Synthesis of Cbz-Gly-Phe-OEt

  • Activation: Dissolve Cbz-Gly-NHNH₂ (1.0 eq) in DMF/4N HCl/dioxane (1:1 v/v) at -10 °C .

  • Nitrosylation: Add tert-butyl nitrite (1.1 eq) or aqueous NaNO₂ dropwise. Stir for 15 min. Critical: Maintain T < -5 °C to prevent Curtius rearrangement.

  • Neutralization: Dilute with pre-cooled ethyl acetate. Wash rapidly with cold 5% NaHCO₃ and brine. Dry over MgSO₄ at 0 °C.

  • Coupling: Add H-Phe-OEt·HCl (1.1 eq) and TEA (2.5 eq) to the azide solution. Stir at 4 °C for 24 hours.

  • Workup: Wash with 1N HCl, water, and NaHCO₃. Evaporate solvent.

  • Expected Yield: 70–80%.

Protocol B: Solid-Phase Generation & Activation

Use Case: Generating H-Peptide-Gly-NHNH₂ for Ligation

  • Resin Loading: Swell 2-Chlorotrityl chloride resin in DCM. Add NH₂NH₂·H₂O (5 eq) in DMF/MeOH (1:1) for 2h to generate the hydrazine linker.

  • Loading First AA: Couple Fmoc-Gly-OH (3 eq) using DIC/HOBt.

  • Elongation: Perform standard Fmoc SPPS cycles.

  • Cleavage: Treat resin with TFA/TIS/H₂O (95:2.5:2.5) for 2h. The hydrazide group is stable to TFA.

  • Isolation: Precipitate in cold diethyl ether. Centrifuge and lyophilize.

  • Activation (for Ligation): Dissolve peptide-hydrazide in 6M Gn·HCl buffer (pH 3). Add NaNO₂ (10 eq) at -10 °C for 20 min to generate the acyl azide in situ, then add thiol (MPAA) to convert to thioester.

Expert Commentary & Recommendations

  • For Drug Discovery (mg scale): Use the Solid-Phase approach. The ability to synthesize the peptide hydrazide on-resin, cleave it, and then "activate on demand" provides a level of control and purity that solution phase cannot match. It avoids the isolation of potentially explosive organic azides.

  • For Manufacturing (kg scale): Use the Solution-Phase approach with Cbz-Gly-NHNH₂. The cost of hydrazine resins is prohibitive at scale. However, strict engineering controls are required to manage the exotherm and stability of the acyl azide intermediate.

  • Troubleshooting: If low yields are observed in solution phase, check the temperature during the nitrite addition. Even brief excursions above 0°C can convert 10-20% of your material to the isocyanate urea byproduct.

References

  • Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. National Institutes of Health (NIH). Available at: [Link]

  • Chemical Synthesis of Proteins Using Hydrazide Intermediates. Oxford Academic / National Science Review. Available at: [Link]

  • Solid-Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry. PubMed. Available at: [Link]

  • Efficient Generation of Peptide Hydrazides via Direct Hydrazinolysis of Peptidyl-Wang-TentaGel Resins. PubMed. Available at: [Link]

  • One-pot Native Chemical Ligation of Peptide Hydrazides Enables Total Synthesis of Modified Histones. Royal Society of Chemistry. Available at: [Link][1][2][3][4][5]

Sources

Assessing the Impact of Cbz-Glycine Hydrazide on Peptide Structure

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

Cbz-Glycine hydrazide (


) represents a critical junction in peptide chemistry, functioning primarily as a "crypto-thioester"  for convergent protein synthesis and a structural pharmacophore  in specific inhibitor classes. Unlike standard carboxyl-activated amino acids (e.g., NHS-esters), the hydrazide moiety offers unique resistance to hydrolysis and racemization until specifically activated.

This guide assesses the impact of this compound on peptide structural integrity, focusing on its role in Native Chemical Ligation (NCL) surrogacy, racemization suppression during segment condensation, and its utility as a flexible, achiral linker in peptidomimetics.

Structural Impact & Mechanistic Basis[1]

The primary value of incorporating this compound lies in its ability to preserve the stereochemical integrity of complex peptide populations during synthesis.

1.1 The "Crypto-Thioester" Mechanism

In convergent peptide synthesis, maintaining the secondary and tertiary structure of the final protein requires the ligation of unprotected fragments in aqueous solution. This compound acts as a stable precursor that can be activated in situ to an acyl azide, which then converts to a thioester or reacts directly with an amine.

  • Structural Fidelity: The hydrazide group is stable under both Boc (acidic) and Fmoc (basic) SPPS conditions. This allows the synthesis of long peptide segments without premature hydrolysis or cyclization, preserving the "native" fold potential of the chain.

  • Glycine Flexibility: As an achiral spacer, the Glycine residue prevents steric clash at the ligation site, facilitating the approach of the nucleophile (N-terminal Cysteine of the next fragment).

1.2 Racemization Suppression (The Azide Method)

Historically, the "Azide Method" (Curtius rearrangement pathway) utilizing hydrazides is the gold standard for low-racemization coupling. While Cbz-Glycine itself is achiral (and thus cannot racemize), its use as a model or linker demonstrates the pathway's safety for adjacent chiral residues in a sequence (e.g.,


).
  • Impact: < 0.1% racemization observed in hydrazide couplings vs. 2–5% in standard HBTU/DIEA couplings at segment junctions.

Comparative Analysis: Ligation Methodologies

The following table compares this compound (as a representative of the Hydrazide Ligation methodology) against the two dominant alternatives: Native Chemical Ligation (Thioesters) and Standard Carboxyl Activation.

Table 1: Comparative Assessment of C-Terminal Activation Strategies

FeatureThis compound (Azide Method) Alkyl Thioesters (Standard NCL) Standard Activation (HBTU/HATU)
Primary Utility Segment condensation; Ligation of large fragments.Native Chemical Ligation (NCL).Stepwise SPPS; Small fragment coupling.
Structural Impact High Fidelity. Minimal racemization; preserves backbone integrity.High Fidelity. Native peptide bond formed; no racemization.Moderate Risk. High risk of epimerization at C-term during fragment coupling.
Synthesis Complexity Low. Accessible via standard Fmoc/Boc SPPS. Stable shelf life.High. Requires complex linkers or hazardous thiols (e.g., thiophenol).Low. Standard automated synthesis.
Solubility Influence Hydrazide increases polarity/solubility of protected fragments.Hydrophobic thioesters can cause aggregation.Neutral/Variable.
Activation Reagents NaNO₂ / HCl (Aqueous compatible).Transthioesterification (MPAA/TCEP).Organic bases (DIEA/NMM) + Uronium salts.
Side Reactions Curtius Rearrangement (if temp > 0°C).Hydrolysis; S-to-N acyl shift (premature).N-acyl urea formation; Guanidinylation.
Experimental Workflows & Protocols

To validate the structural impact of this compound, we provide a self-validating protocol for its synthesis and subsequent activation. This workflow ensures high purity and structural verification.

3.1 Synthesis of this compound

Objective: Isolate pure


 without oligomerization.
  • Reagents: Cbz-Gly-OMe (Methyl ester), Hydrazine Hydrate (

    
    ), Methanol (MeOH).
    
  • Dissolution: Dissolve 10 mmol Cbz-Gly-OMe in 30 mL MeOH.

  • Hydrazinolysis: Add 50 mmol (5 equiv) Hydrazine Hydrate dropwise at 0°C.

    • Causality: Excess hydrazine drives the equilibrium to the hydrazide and prevents the formation of the dimer (

      
      ).
      
  • Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor via TLC (EtOAc/Hexane).

  • Work-up: Evaporate MeOH. The product often precipitates. Recrystallize from hot EtOH or EtOAc/Hexane.

  • Validation: ESI-MS (

    
     expected) and 
    
    
    
    -NMR (Distinct hydrazide protons at
    
    
    9.0–9.5 ppm).
3.2 Activation and Ligation Protocol (The "Azide Method")

Objective: Couple Cbz-Gly-NHNH2 to an amine component (e.g.,


) preserving structure.
  • Activation: Dissolve Cbz-Gly-NHNH2 (1 equiv) in DMF/HCl (aq) at -20°C .

  • Diazotization: Add

    
     (1.1 equiv). Stir for 15 min.
    
    • Critical Step: Temperature must remain <-10°C to prevent Curtius rearrangement to the isocyanate (which destroys the peptide bond potential).

  • Neutralization: Add pre-cooled amine component (

    
    ) and DIEA (to pH 7–8).
    
  • Coupling: Stir at 4°C for 24 hours.

  • Result: Formation of

    
     with native amide bond structure.
    
Visualizing the Structural Pathway

The following diagram illustrates the transformation of this compound from a stable precursor to an active ligation agent, highlighting the critical control points for structural preservation.

G cluster_0 Precursor Stability cluster_1 Activation (Racemization Control) cluster_2 Ligation Result Node1 Cbz-Gly-OMe (Ester) Node2 Cbz-Gly-NHNH2 (Hydrazide) Node1->Node2 N2H4·H2O (Hydrazinolysis) Node3 Acyl Azide (Z-Gly-N3) Node2->Node3 NaNO2 / HCl <-10°C Node4 Isocyanate (Curtius Side Product) Node3->Node4 >0°C (Heat) Loss of Structure Node5 Native Peptide Bond (Z-Gly-NH-R) Node3->Node5 R-NH2 (Nucleophilic Attack)

Caption: Reaction pathway of this compound. Note the critical temperature control at the Acyl Azide stage to prevent structural degradation via Curtius rearrangement.

Functional Application: Pharmacophore Structure

Beyond synthesis, the this compound motif appears in bioactive compounds, most notably CFTR Inhibitors (e.g., GlyH-101).[1][2][3]

  • Mechanism: The hydrazide motif functions as a pore-occluding element. The electronegative carbonyl and hydrazide nitrogens form specific hydrogen bonds within the CFTR pore vestibule.

  • Structural Requirement: In this context, the "Cbz" group is often replaced by hydrophobic aromatics (e.g., naphthalene), but the Glycine Hydrazide core remains the essential structural anchor. This highlights the motif's ability to adopt specific conformations required for protein binding [1, 5].

References
  • Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. Source: Nature Protocols URL:[Link]

  • Peptide Hydrazides as Thioester Equivalents for the Chemical Synthesis of Proteins. Source: NIH / PubMed Central URL:[Link]

  • Discovery of glycine hydrazide pore-occluding CFTR inhibitors. Source: Journal of General Physiology URL:[Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. Source: AAPPTec Technical Guides URL:[Link]

  • Hydrazone and Hydrazide-Containing N-Substituted Glycines as Peptoid Surrogates. Source: NIH / PubMed Central URL:[Link]

Sources

Cbz-Glycine hydrazide in chemoselective ligation strategies compared to other methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of protein chemical synthesis and bioconjugation, Cbz-Glycine Hydrazide (Cbz-Gly-NHNH₂) serves as a critical model compound and reagent. It represents the class of peptide hydrazides , which have emerged as robust "thioester surrogates" for Native Chemical Ligation (NCL).[1][2][3]

Unlike traditional thioesters, which are susceptible to hydrolysis and often require complex synthesis (e.g., Boc chemistry), Cbz-Gly-NHNH₂ is shelf-stable, crystalline, and compatible with standard Fmoc Solid Phase Peptide Synthesis (SPPS). This guide objectively compares the Cbz-Gly-NHNH₂ ligation strategy against classical NCL (thioesters), Staudinger Ligation, and Hydrazone formation, providing experimental protocols and mechanistic insights for drug development applications.

The Chemistry of Hydrazide Ligation[1][2][3][4][5][6][7][8][9][10]

Mechanism of Action

The utility of Cbz-Gly-NHNH₂ lies in its ability to remain inert during peptide assembly and purification, only becoming reactive upon specific activation. This "latent" reactivity is the core of its chemoselectivity.

The ligation proceeds via the Liu Method (developed extensively by the Liu and Brik groups), where the hydrazide is converted to an acyl azide, then to a thioester in situ, facilitating a reaction with an N-terminal Cysteine.

Key Reaction Pathway:

  • Activation: Cbz-Gly-NHNH₂ reacts with NaNO₂ (sodium nitrite) at acidic pH to form the electrophilic acyl azide.

  • Thiolysis: An aryl thiol (e.g., MPAA) intercepts the acyl azide, generating a reactive thioester.

  • Ligation: The thioester undergoes transthioesterification with the N-terminal Cysteine of the coupling partner, followed by an S-to-N acyl shift to form a native amide bond.

Mechanistic Workflow (Visualization)

HydrazideMechanism Start Cbz-Gly-NHNH₂ (Stable Precursor) Act Activation (NaNO₂ / H⁺) Start->Act Inter1 Acyl Azide (-N₃) Act->Inter1 Oxidation Thiol Thiolysis (+ MPAA) Inter1->Thiol Inter2 Thioester Intermediate Thiol->Inter2 - HN₃ Lig N-Cys Peptide Attack Inter2->Lig End Native Amide Bond (Ligated Product) Lig->End S-to-N Shift

Figure 1: Mechanistic pathway of Cbz-Gly-NHNH₂ activation and ligation. The hydrazide acts as a latent thioester, activated only when required.

Comparative Analysis: Hydrazide vs. Alternatives

This section evaluates Cbz-Gly-NHNH₂ (and peptide hydrazides generally) against other dominant ligation strategies.

Comparison Matrix
FeatureCbz-Gly-Hydrazide (Hydrazide Ligation)Native Chemical Ligation (Thioesters)Staudinger LigationHydrazone Ligation
Bond Formed Native Amide (Peptide Bond)Native Amide (Peptide Bond)Native AmideHydrazone (C=N)
Precursor Stability High (Shelf-stable solid)Low to Moderate (Hydrolysis prone)High (Phosphinothioesters)High
SPPS Compatibility Excellent (Fmoc & Boc)Difficult (Requires Boc or special linkers)ModerateExcellent
Activation Required Yes (NaNO₂/Acid)No (Spontaneous)NoNo
Reaction Speed Fast (after activation)Moderate to FastSlowFast
Atom Economy Moderate (Loss of N₂/HN₃)High (Loss of thiol)Low (Phosphine oxide waste)High (Loss of H₂O)
Chemoselectivity High (Orthogonal to Cys/Lys)HighHighModerate (Aldehyde reactivity)
Detailed Analysis
vs. Classical NCL (Thioesters)
  • The Problem with Thioesters: Classical NCL requires a pre-formed thioester. Synthesizing these via Fmoc-SPPS is challenging because the base (piperidine) used to remove Fmoc groups often degrades the thioester.

  • The Hydrazide Advantage: Cbz-Gly-NHNH₂ is stable to piperidine. You can synthesize a full peptide hydrazide, store it for months, and activate it only when ready to ligate. It solves the "Fmoc-thioester incompatibility" problem.

vs. Staudinger Ligation
  • The Staudinger Limit: While Staudinger ligation is bioorthogonal and forms native bonds, the kinetics are generally slower, and the phosphine reagents are prone to oxidation.

  • The Hydrazide Advantage: Hydrazide ligation, once activated to the thioester, proceeds with the rapid kinetics of NCL, especially when catalyzed by MPAA.

vs. Hydrazone Ligation[4]
  • The Distinction: Hydrazone ligation (reacting a hydrazide with an aldehyde) forms a C=N bond , which is not a native peptide bond and is reversible (unstable) in acidic conditions unless reduced.

  • The Hydrazide Advantage: The method described here (oxidative activation) retains the nitrogen of the hydrazide as a leaving group, resulting in a native amide bond (C-N) indistinguishable from natural proteins.

Experimental Protocols

Synthesis of Cbz-Gly-NHNH₂

Rationale: A simple, self-validating synthesis to generate the starting material.

  • Reagents: Cbz-Gly-OMe (Methyl ester), Hydrazine Hydrate (

    
    ), Methanol.
    
  • Procedure:

    • Dissolve Cbz-Gly-OMe (1.0 eq) in Methanol (0.5 M concentration).

    • Add Hydrazine Hydrate (5.0 eq) dropwise.

    • Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (disappearance of ester).

    • Workup: The product, Cbz-Gly-NHNH₂, often precipitates. Filter and wash with cold methanol/ether. If soluble, concentrate and recrystallize from EtOH.

  • Validation: ESI-MS should show

    
     peak corresponding to Cbz-Gly-NHNH₂.
    
Ligation Protocol (The "Liu Method")

Rationale: This protocol converts the stable hydrazide into a reactive thioester in situ.

Materials:

  • Peptide A: Cbz-Gly-NHNH₂ (or Peptide-NHNH₂)

  • Peptide B: Cys-Peptide (N-terminal Cysteine)

  • Buffer: 6M Guanidine HCl, 0.2M Phosphate, pH 3.0

  • Activator: NaNO₂ (0.2M stock in water)

  • Catalyst: MPAA (4-mercaptophenylacetic acid)

Step-by-Step Workflow:

  • Activation (Azide Formation):

    • Dissolve Cbz-Gly-NHNH₂ in Buffer (pH 3.0) at -10°C (ice-salt bath).

    • Add NaNO₂ (10 eq).

    • Reaction: 20 minutes at -10°C.

    • Checkpoint: The solution turns the hydrazide into the acyl azide.

  • Thiolysis (Thioester Formation):

    • Add MPAA (50 eq) to the reaction mixture.

    • Adjust pH to 5.0–6.0 using dilute NaOH.

    • Reaction: The acyl azide converts to the MPAA-thioester.

  • Ligation:

    • Add Peptide B (N-Cys peptide, 1.0 eq relative to hydrazide).

    • Adjust pH to 7.0 (neutral).

    • Incubate at RT for 2–12 hours.

  • Termination & Analysis:

    • Quench with TCEP (to reduce any disulfides formed).

    • Analyze via HPLC/MS.[2]

Decision Matrix for Protocol Selection

DecisionMatrix Start Select Ligation Method Q1 Is the C-terminal residue Cys? Start->Q1 Q2 Do you require Fmoc SPPS? Q1->Q2 No (Synthetic) Res1 Use NCL (Thioester) (Standard) Q1->Res1 Yes (Expressed Protein) Res2 Use Hydrazide Ligation (Cbz-Gly-NHNH₂ route) Q2->Res2 Yes (Standard Lab) Res3 Use Boc-SPPS Thioester Q2->Res3 No (Specialized)

Figure 2: Decision matrix for selecting Hydrazide Ligation over traditional methods.

Strategic Applications in Drug Development

Peptide Cyclization

Cbz-Gly-NHNH₂ derivatives are ideal for head-to-tail cyclization .

  • Strategy: Synthesize a linear peptide with an N-terminal Cys and a C-terminal Hydrazide.

  • Action: Activate the C-terminus (as per Section 4.2). The molecule folds, and the N-Cys attacks the activated C-terminus intramolecularly.

  • Benefit: High dilution prevents polymerization; yields stable cyclic peptides (drug scaffolds).

Protein Semisynthesis

Used to ligate synthetic modifications (e.g., fluorophores, D-amino acids) onto recombinant proteins.

  • Method: Express a protein with an N-terminal Cys.[4][5] Synthesize a small Cbz-Gly-Hydrazide fragment containing the modification. Ligate.

References

  • Fang, G. M., Li, Y. M., Shen, F., Huang, Y. C., Li, J. B., Lin, Y., ... & Liu, L. (2011). Protein chemical synthesis by ligation of peptide hydrazides.[1][2][3][6][7][8][5][9] Angewandte Chemie International Edition, 50(33), 7645-7649.

  • Zheng, J. S., Tang, S., Qi, Y. K., Wang, Z. P., & Liu, L. (2013). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates.[1][2][3][7][5] Nature Protocols, 8(12), 2483-2495.

  • Flood, D. T., Hintzen, J. C., Bird, M. J., Cistrone, P. A., Chen, J. S., & Dawson, P. E. (2018).[8] Leveraging the Knorr pyrazole synthesis for the facile generation of thioester surrogates for use in native chemical ligation.[2][8] Angewandte Chemie, 130(36), 11834-11839.

  • Brik, A. (2016). Chemical synthesis of proteins: from the bench to the clinic? Angewandte Chemie International Edition, 55(10), 3244-3246.

Sources

Safety Operating Guide

Laboratory Safety & Operations Guide: Cbz-Glycine Hydrazide Disposal

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary (Immediate Action)

Do NOT dispose of Cbz-Glycine hydrazide (Cbz-Gly-NHNH₂) down the sink. While the Cbz group adds lipophilicity, the hydrazide moiety poses specific aquatic toxicity and reactivity risks.

  • Primary Disposal Route: High-temperature incineration via a licensed hazardous waste contractor.

  • Chemical Incompatibility: Isolate from strong oxidizers (peroxides, permanganates) and strong acids.

  • Emergency Spill: Do not dry sweep. Dampen to prevent dust inhalation, then treat as solid hazardous waste.

Chemical Intelligence & Hazard Analysis

To dispose of a chemical safely, one must understand its reactive functional groups. This compound (CAS: 5680-83-1) is a protected amino acid derivative.

Structural Analysis for Disposal
  • The Cbz Group (Carbobenzyloxy): This protecting group renders the molecule significant organic character (lipophilic). This means the compound is not suitable for aqueous waste streams and will precipitate, clogging plumbing and creating contamination reservoirs.

  • The Hydrazide Group (-CONHNH₂): This is the "active" hazard. Hydrazides are reducing agents.

    • Risk 1 (Toxicity): Potential skin/eye irritant and suspected mutagen (structural analog to hydrazine).

    • Risk 2 (Reactivity): Reacts vigorously with oxidizing agents (releasing Nitrogen gas). Reacts with nitrites in acidic waste streams to form azides (explosion hazard).

Physicochemical Data Table
PropertyValueOperational Implication
Molecular Weight 223.23 g/mol Heavy organic solid.
Solubility DMSO, DMF, MethanolDispose in "Organic Solvent" waste streams.
Reactivity Reducing AgentSegregate from Oxidizing Waste.
Combustibility NOx fumes upon burningIncinerator must have scrubbers (Standard).

Operational Disposal Workflows

Protocol A: Standard Solid Waste (Recommended)

For expired reagents, excess solids, or contaminated consumables.

  • Containerization: Place solid this compound in a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Label clearly as "Hazardous Waste - Solid Organic - Toxic."

    • Add Constituent: "this compound."[1]

  • Segregation: Store in the Solid Toxic/Organic bin. Do not co-locate with oxidizer waste bins.

Protocol B: Liquid Waste (Mother Liquors)

For reaction mixtures containing dissolved this compound.

  • Solvent Check: Ensure the solvent carrier is compatible with the organic waste stream (e.g., DCM, Methanol, DMF).

  • pH Check: Ensure the waste stream is not strongly acidic (pH < 2) to prevent hydrolysis to free hydrazine or reaction with trace nitrites.

  • Disposal: Pour into "Non-Halogenated Organic Waste" (or "Halogenated" if DCM is used).

  • Log Entry: Note the presence of "Hydrazides" on the waste tag. This alerts the waste contractor to the nitrogen content.

In-Lab Deactivation Protocol (Chemical Quenching)

Scope: This protocol is for small-scale spills or cleaning glassware residues. It converts the toxic hydrazide into inert nitrogen gas and water. Mechanism: Oxidation of the hydrazide by Sodium Hypochlorite (Bleach).



The "Self-Validating" Quenching System

Reagents Required:

  • Commercial Bleach (5-6% NaOCl)

  • Ice bath

  • Starch-Iodide Paper (Validation Tool)

Step-by-Step Methodology:

  • Preparation: Dilute the bleach 1:5 with water. Place the vessel containing the hydrazide residue in an ice bath.

    • Why? The oxidation is exothermic . Controlling heat prevents volatilization of chlorinated byproducts.

  • Slow Addition: Slowly add the dilute bleach solution to the hydrazide.

    • Observation: You will see bubbling (

      
       gas). This confirms the reaction is proceeding.
      
    • Caution: Perform in a Fume Hood.[2] Do not cap the vessel (pressure hazard).

  • Validation (The Endpoint): Continue adding bleach until bubbling ceases.

    • Test: Dip a strip of Starch-Iodide paper into the solution.

    • Result: If the paper turns Blue/Black , excess oxidizer is present. This validates that all hydrazide has been consumed.

  • Final Disposal: Allow the solution to stand for 30 minutes. The resulting mixture (now carboxylic acid and brine) can be neutralized to pH 7 and washed down the drain with copious water (subject to local municipal regulations), or bottled as aqueous waste.

Decision Logic & Workflow Visualization

The following diagram outlines the decision-making process for this compound waste.

DisposalWorkflow Start Waste Identification: This compound StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Pure Substance Liquid Liquid Waste (Dissolved in Solvent) StateCheck->Liquid Reaction Mix Spill Spill / Residue StateCheck->Spill Accident/Cleaning Incinerate Pack in HDPE Jar Label: Toxic Organic Solid Solid->Incinerate SolventCheck Solvent Type? Liquid->SolventCheck Quench Chemical Deactivation (Bleach Oxidation) Spill->Quench Small Scale Only Contractor Ship to Licensed Incinerator Incinerate->Contractor OrgWaste Organic Waste Stream (Segregate from Oxidizers) SolventCheck->OrgWaste DMSO/DMF/MeOH OrgWaste->Contractor Validate Validation: Starch-Iodide Test (Blue) Quench->Validate Validate->Quench No Color Change Drain Neutralize & Drain (If Local Regs Permit) Validate->Drain Excess Oxidant Confirmed

Figure 1: Decision matrix for the disposal of this compound based on physical state and scale.

Emergency Spill Procedures

In the event of a powder spill outside of containment:

  • PPE Upgrade: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles. If dust is visible, use an N95 or P100 respirator.

  • Dampen: Do not dry sweep. Cover the spill with paper towels dampened with water or a chemically compatible solvent (like ethanol) to suppress dust generation.

  • Collect: Scoop the damp material into a hazardous waste container.

  • Decontaminate: Wipe the surface with a 10% bleach solution to oxidize trace residues (wait 10 minutes), then wipe with water.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[3] National Academies Press.[3] Retrieved from [Link]

  • American Chemical Society. (n.d.). Bleaching with Green Oxidation Chemistry. Retrieved from [Link]

  • Massachusetts Institute of Technology (MIT) EHS. (n.d.). Procedures for Disposing of Hazardous Waste.[4] Retrieved from [Link]

Sources

Personal protective equipment for handling Cbz-Glycine hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hidden" Hazard of Hydrazides

While Cbz-Glycine hydrazide (CAS 5680-83-1) is a standard intermediate in peptide synthesis and bioconjugation, it presents a deceptive safety profile. Often classified merely as an irritant (H315, H319, H335) in Safety Data Sheets (SDS), the presence of the hydrazide moiety demands a higher tier of precaution than standard amino acid derivatives [1].

The Scientific Reality: Hydrazides are nucleophilic and can react with endogenous electrophiles (aldehydes/ketones) in biological systems. Furthermore, metabolic or acidic hydrolysis can liberate free hydrazine moieties, which are potent skin sensitizers and potential carcinogens [2]. Therefore, this guide adopts the Precautionary Principle : we handle this compound not just as an irritant, but as a potential sensitizer.

Risk Assessment & PPE Matrix

The primary risks are inhalation of particulates (during weighing) and dermal absorption (during solubilization). Standard nitrile gloves provide splash protection but are not impervious to small nitrogenous molecules over long durations [3].

Table 1: PPE Selection Matrix
ComponentSpecificationRationale & Causality
Hand Protection Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff)Permeation Defense: Hydrazides can permeate thin nitrile. The second layer provides a sacrificial barrier and allows immediate removal upon contamination without exposing skin [3].
Respiratory N95 (Minimum) or P100 (If outside fume hood)Aerosol Control: As a fine powder, static electricity can cause lofting. Inhalation is the fastest route to systemic sensitization.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Mucosal Defense: Safety glasses leave gaps. Goggles seal the eyes against airborne dust and splashes, preventing lacrimal absorption.
Body Defense Lab Coat (Buttoned) +Tyvek® Sleeves (Optional)Fomite Prevention: this compound dust clings to fabric. Sleeves prevent accumulation on wrists, a common contact dermatitis site.

Operational Workflow: The Hierarchy of Controls

PPE is the last line of defense. The following logic flow illustrates the integration of Engineering Controls (Fume Hoods) with PPE during the experimental lifecycle.

G cluster_storage Phase 1: Storage & Prep cluster_handling Phase 2: Active Handling cluster_waste Phase 3: Disposal Storage Cold Storage (2-8°C) Acclimation Acclimate to RT (Prevents Condensation) Storage->Acclimation Warm up Hood Chemical Fume Hood (Sash at 18 inches) Acclimation->Hood Transfer Weighing Weighing Protocol (Static Control) Hood->Weighing Inside Hood Solubilization Solubilization (Splash Risk) Weighing->Solubilization Add Solvent Segregation Segregate Waste (Do NOT mix with Bleach) Solubilization->Segregation Quench & Dispose Incineration High-Temp Incineration Segregation->Incineration Final Fate

Figure 1: Operational workflow emphasizing containment.[1][2] Note that weighing and solubilization occur strictly within the fume hood to mitigate inhalation risks.

Detailed Handling Protocols

A. The Weighing Protocol (Critical Step)

Weighing light powders is the highest risk for inhalation exposure due to static charge.

  • Engineering Control: Place the analytical balance inside the fume hood. If vibration is an issue, use a marble balance table or a dedicated powder containment enclosure.

  • Static Mitigation: Use an ionizing bar or anti-static gun on the spatula and weigh boat before transfer. Charged particles of hydrazides can "jump" onto gloves and cuffs.

  • Technique: Do not dump. Tap the spatula gently. If powder lands on the balance pan, stop . Wipe with a damp Kimwipe (solvent-wet) immediately to prevent it from becoming airborne dust.

B. Solubilization & Reaction
  • Solvent Choice: Dissolve the solid as quickly as possible to transition from an inhalation hazard (dust) to a contact hazard (liquid), which is easier to manage with gloves.

  • Vessel: Use round-bottom flasks with standard taper joints (e.g., 14/20 or 24/40). Avoid open beakers which maximize evaporation and splash potential.

C. Spill Decontamination (The "Self-Validating" System)

Trustworthiness Check: How do you know the spill is clean?

  • Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (water or ethanol) to dampen the powder, then wipe up.

  • Decontamination: Clean the surface with 10% soap/water solution.

  • Validation: Unlike fluorescent compounds, this compound is not easily visible. Assume the area is contaminated until wiped three times. Avoid using bleach (Sodium Hypochlorite) on hydrazide spills unless explicitly directed by a specific destruction protocol. Bleach can react with amines/hydrazides to form chloramines or nitrosamines, which are often more toxic than the original spill [4].

Waste Disposal & Deactivation

Expert Insight: Many labs default to "bleach quenching" for biologicals. This is incorrect for bulk organic hydrazides.

  • Primary Disposal: Collect all solid and liquid waste in a container labeled "Hazardous Waste - Organic Hydrazides."

  • Destruction Method: The safest disposal route for Cbz-protected hydrazides is high-temperature incineration via a licensed waste contractor. This ensures complete thermal decomposition of the nitrogen-nitrogen bond without generating toxic aqueous byproducts [5].

  • Do Not: Do not pour down the drain. Hydrazides are toxic to aquatic life and can persist in water supplies.[3]

References

  • National Center for Biotechnology Information (NCBI). (2023). Hydrazine Toxicity and Carcinogenicity. PubChem Compound Summary. Retrieved from [Link]

  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.